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  • Product: 4-(1-Phenylcyclopentyl)phenol
  • CAS: 36744-76-0

Core Science & Biosynthesis

Foundational

Foreword: Charting the Course for a Novel Phenolic Scaffold

An In-depth Technical Guide to the Physicochemical Properties of 4-(1-Phenylcyclopentyl)phenol In the landscape of drug discovery and materials science, the introduction of a novel chemical entity necessitates a rigorous...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-(1-Phenylcyclopentyl)phenol

In the landscape of drug discovery and materials science, the introduction of a novel chemical entity necessitates a rigorous and comprehensive characterization of its fundamental physicochemical properties. This guide is dedicated to 4-(1-phenylcyclopentyl)phenol, a molecule of interest due to its structural motifs—a phenol ring linked to a bulky, non-polar phenylcyclopentyl group. Such structures are common scaffolds in medicinal chemistry, often investigated for their potential as receptor modulators or as building blocks for more complex active pharmaceutical ingredients (APIs).

As experimental data for this specific compound is not widely available in public literature, this document serves a dual purpose.[1] First, it presents a detailed profile of the predicted physicochemical properties of 4-(1-phenylcyclopentyl)phenol, derived from computational models and analysis of structurally analogous compounds. Second, and more critically, it provides a robust framework of field-proven, self-validating experimental protocols for the empirical determination of these properties. This guide is designed for researchers, scientists, and drug development professionals, offering both a predictive starting point and a practical roadmap for the comprehensive characterization required to advance a compound from the bench to preclinical development.[2][3][4]

Molecular and Structural Foundation

A molecule's identity and behavior are fundamentally dictated by its structure. 4-(1-Phenylcyclopentyl)phenol combines a hydrophilic phenolic head with a large, lipophilic tail, suggesting a compound with distinct solubility and partitioning characteristics.

  • IUPAC Name: 4-(1-phenylcyclopentyl)phenol

  • Molecular Formula: C₁₇H₁₈O[1]

  • Canonical SMILES: C1CCC(C1)(C2=CC=CC=C2)C3=CC=C(C=C3)O[1]

  • InChIKey: PNYGZLDEFPPDPC-UHFFFAOYSA-N[1]

Key Structural Features
  • Phenolic Hydroxyl Group: The acidic proton of the -OH group is a key site for hydrogen bonding and determines the molecule's pKa, influencing its ionization state at different physiological pH values.

  • Phenyl Ring: Contributes to the molecule's aromaticity and potential for π-π stacking interactions.

  • Cyclopentyl Ring: A non-planar, saturated aliphatic ring that adds significant bulk and lipophilicity.

  • Quaternary Carbon: The sp³-hybridized carbon atom connecting the phenyl, cyclopentyl, and substituted phenol rings creates a rigid, three-dimensional structure.

Predicted Physicochemical Properties: A Quantitative Overview

The following table summarizes the predicted and estimated physicochemical properties of 4-(1-phenylcyclopentyl)phenol. These values serve as an essential baseline for guiding experimental design and formulating hypotheses about the molecule's behavior in biological systems.

PropertyPredicted/Estimated ValueImplication in Drug Development
Molecular Weight 238.34 g/mol [1]Within the typical range for small molecule drugs; influences diffusion and transport.
XlogP 5.2[1]High lipophilicity; suggests good membrane permeability but potentially poor aqueous solubility, high plasma protein binding, and risk of metabolic clearance.[5]
pKa (Phenolic -OH) ~9.5 - 10.0Weakly acidic. The compound will be predominantly in its neutral form in the stomach and intestines, which favors passive diffusion across membranes.[6][7]
Aqueous Solubility Very Low (Predicted)Expected to be poorly soluble in water due to high logP.[8] This is a major challenge for oral formulation and may lead to low bioavailability.
Melting Point >150 °C (Estimated)Likely a crystalline solid at room temperature. A high melting point often correlates with lower solubility.
Boiling Point >300 °C (Estimated)Low volatility, typical for a molecule of this size and structure.[6][9]

Core Experimental Protocols for Physicochemical Characterization

The transition from prediction to empirical data is the cornerstone of robust drug development. The following sections detail the standard, self-validating protocols for determining the critical physicochemical parameters of 4-(1-phenylcyclopentyl)phenol.

Determination of Aqueous Solubility (Shake-Flask Method)

Causality & Expertise: Solubility is a critical determinant of a drug's dissolution rate and, consequently, its bioavailability.[4] The shake-flask method is considered the "gold standard" as it measures thermodynamic equilibrium solubility, providing the most stable and reproducible value.[10] The extended equilibration time (24-72 hours) is crucial to ensure the system reaches a true equilibrium between the solid and dissolved states, avoiding the misleadingly high values often obtained from kinetic solubility assays.[10][11]

Experimental Protocol:

  • Preparation: Add an excess amount of solid 4-(1-phenylcyclopentyl)phenol to a series of glass vials containing buffered aqueous solutions at various physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25 °C or 37 °C). Agitate for a defined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[10]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand. Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by filtration of the supernatant through a low-binding, chemically inert filter (e.g., 0.22 µm PTFE syringe filter) to remove any remaining particulates.[10][11]

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

  • Calibration: Generate a standard curve using solutions of 4-(1-phenylcyclopentyl)phenol of known concentrations to ensure accurate quantification of the solute in the filtrate.

  • Reporting: Report the solubility in mg/mL or µg/mL at the specified pH and temperature.

Workflow Visualization:

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid to buffered solutions (various pH) B Agitate at constant temp (24-72 hours) A->B C Centrifuge solution B->C D Filter supernatant (0.22 µm PTFE filter) C->D E Analyze filtrate via validated HPLC method D->E F Calculate concentration using standard curve E->F

Caption: Workflow for Equilibrium Solubility Determination.

Determination of Lipophilicity (logP/logD)

Causality & Expertise: Lipophilicity, expressed as the octanol-water partition coefficient (logP for the neutral species) or distribution coefficient (logD at a specific pH), governs a molecule's ability to cross biological membranes.[4][5] The shake-flask method remains the benchmark for its direct measurement of partitioning.[12][13][14] For an ionizable compound like a phenol, determining the logD at physiological pH (7.4) is crucial, as it reflects the partitioning of both the neutral and ionized forms. The choice of 1-octanol is a long-standing standard because its properties are believed to mimic the lipid bilayer of cell membranes.

Experimental Protocol:

  • Phase Preparation: Prepare a solution of 1-octanol saturated with buffered water (pH 7.4) and a solution of buffered water (pH 7.4) saturated with 1-octanol. This pre-saturation is critical to prevent volume changes during the experiment.

  • Compound Addition: Prepare a stock solution of 4-(1-phenylcyclopentyl)phenol in the pre-saturated 1-octanol.

  • Partitioning: In a glass vial, combine a known volume of the octanol stock solution with a known volume of the pre-saturated aqueous buffer (e.g., in a 1:1 or 2:1 ratio).

  • Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature to facilitate partitioning between the two phases.

  • Phase Separation: Centrifuge the vial at low speed to achieve a clean separation of the octanol and aqueous layers.

  • Sampling & Quantification: Carefully sample a known aliquot from both the octanol and aqueous layers. Determine the concentration of the compound in each phase using a validated HPLC method.

  • Calculation: Calculate the distribution coefficient (D) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logD is the base-10 logarithm of this value.[12]

Workflow Visualization:

G cluster_prep 1. Preparation cluster_part 2. Partitioning cluster_sep 3. Separation & Analysis cluster_calc 4. Calculation A Prepare pre-saturated 1-octanol and buffer (pH 7.4) B Dissolve compound in octanol phase A->B C Combine octanol & aqueous phases in known ratio B->C D Shake to equilibrate C->D E Centrifuge to separate layers D->E F Quantify [Compound] in each phase via HPLC E->F G Calculate D = [Octanol]/[Aqueous] F->G H logD = log10(D) G->H

Caption: Workflow for logD Determination via Shake-Flask Method.

Spectroscopic Signature for Structural Confirmation

Structural confirmation is an absolute requirement. The following are the expected spectroscopic features for 4-(1-phenylcyclopentyl)phenol.

  • ¹H NMR: The spectrum should show distinct regions. Protons on the aromatic rings will appear in the δ 6.8-7.5 ppm range.[15] The phenolic -OH proton is expected as a broad singlet between δ 4-7 ppm, which would disappear upon shaking the sample with D₂O. The aliphatic protons of the cyclopentyl ring will appear upfield, likely between δ 1.5-2.5 ppm.

  • ¹³C NMR: The spectrum will show characteristic signals for aromatic carbons (δ 115-160 ppm), including the carbon attached to the hydroxyl group. The quaternary carbon of the cyclopentyl ring will be a key identifier, along with other aliphatic carbon signals in the upfield region.

  • Infrared (IR) Spectroscopy: A prominent, broad absorption band between 3200-3600 cm⁻¹ will be indicative of the O-H stretching of the phenolic group.[15] Sharp peaks around 1500-1600 cm⁻¹ will correspond to aromatic C=C stretching, and a strong C-O stretching band will appear around 1200 cm⁻¹.

  • Mass Spectrometry (MS): In Electron Ionization (EI) mode, a strong molecular ion peak (M⁺) at m/z = 238.14 is expected. Key fragmentation patterns would include cleavage at the benzylic position. Electrospray Ionization (ESI) in negative mode should show a strong ion at m/z = 237.13 ([M-H]⁻).

Implications for Drug Development and Conclusion

The physicochemical profile of 4-(1-phenylcyclopentyl)phenol—characterized by its high predicted lipophilicity (XlogP = 5.2) and consequently low expected aqueous solubility—presents a classic challenge in modern drug development.[1][8]

  • Absorption & Bioavailability: While the high logP suggests excellent passive permeability across the gut wall, the dissolution rate will likely be the rate-limiting step for absorption. This "brick dust" profile often leads to poor and variable oral bioavailability. Formulation strategies such as micronization, amorphous solid dispersions, or lipid-based formulations would be necessary to overcome this hurdle.

  • Distribution: The high lipophilicity indicates that the compound will likely have a large volume of distribution, readily partitioning into tissues and fat. It also suggests a high degree of plasma protein binding, which must be quantified as it affects the free (active) concentration of the drug.

  • Metabolism & Clearance: Lipophilic compounds are often substrates for cytochrome P450 enzymes in the liver. The phenyl and phenol rings are susceptible to oxidative metabolism (hydroxylation), followed by phase II conjugation (glucuronidation) at the phenolic hydroxyl group.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • University of California, Los Angeles. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
  • Cambridge MedChem Consulting. (n.d.). LogP/D.
  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1.
  • PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.
  • Universitat de Barcelona. (n.d.). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral.
  • Protheragen. (n.d.). API Physical Characteristics Testing.
  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Labinsights. (2023). Physical and Chemical Characterization for APIs.
  • PubChemLite. (n.d.). 4-(1-phenylcyclopentyl)phenol (C17H18O).
  • Pharma Innovation. (2025). API Solubility and Partition Coefficient.
  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties.
  • Cheméo. (2025). 4-phenyl-phenol.
  • ChemicalBook. (n.d.). 4-Phenylphenol CAS#: 92-69-3.
  • Wikipedia. (n.d.). Phenol.
  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.

Sources

Exploratory

Biological Activity and Mechanistic Profiling of 4-(1-Phenylcyclopentyl)phenol Derivatives: A Technical Whitepaper

Prepared for: Researchers, Toxicologists, and Drug Development Professionals Subject: Endocrine Modulation, Structural Pharmacology, and Assay Methodologies Executive Summary The compound 4-(1-Phenylcyclopentyl)phenol (C...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Toxicologists, and Drug Development Professionals Subject: Endocrine Modulation, Structural Pharmacology, and Assay Methodologies

Executive Summary

The compound 4-(1-Phenylcyclopentyl)phenol (CAS 36744-76-0) and its derivatives represent a structurally unique class of sterically hindered phenols. Recognized in predictive toxicology and regulatory frameworks as a Bisphenol A (BPA) analog[1], this scaffold replaces the flexible isopropylidene linker of BPA with a rigid, bulky 1-phenylcyclopentyl moiety. This structural divergence profoundly alters its biological activity, shifting its pharmacological profile from a simple weak estrogen to a complex endocrine modulator with potential applications in Selective Estrogen Receptor Modulator (SERM) development, as well as necessitating rigorous environmental hazard screening.

This whitepaper synthesizes the structural pharmacology, receptor-binding mechanics, and self-validating experimental workflows required to evaluate the biological activity of 4-(1-Phenylcyclopentyl)phenol derivatives.

Structural Pharmacology & Chemical Biology

The Steric Influence of the Cyclopentyl Ring

The biological activity of 4-(1-Phenylcyclopentyl)phenol is dictated by its three-dimensional topology. Unlike BPA, which possesses a relatively high degree of rotational freedom around its central carbon, the cyclopentyl ring in these derivatives locks the geminal phenyl and phenol groups into a constrained dihedral configuration.

When entering the Ligand Binding Domain (LBD) of Estrogen Receptors (ER and ER ), the phenolic hydroxyl group anchors to Glu353 and Arg394 via hydrogen bonding—a universal requirement for ER binding. However, the bulky 1-phenylcyclopentyl group projects into the hydrophobic cavity. This steric bulk often creates a physical clash with Helix 12 (H12) of the LBD.

Causality of Modulator Activity

In a classic agonist response (e.g., 17 -Estradiol), H12 folds over the binding pocket to form a hydrophobic cleft that recruits co-activators (like SRC-1). The steric hindrance of the 1-phenylcyclopentyl group prevents H12 from adopting this tight "mouse-trap" conformation. Instead, H12 is displaced, exposing a different surface topology that preferentially recruits co-repressors (such as NCoR or SMRT). Consequently, these derivatives frequently exhibit partial agonist or antagonist activity, a mechanistic hallmark shared with established SERMs[1].

Mechanistic Pathways of Endocrine Disruption

To systematically classify the hazard or therapeutic potential of these derivatives, regulatory frameworks require valid in vitro or in vivo hazard data evaluating estrogen and androgen receptor agonism and antagonism[1]. The signaling cascade modulated by these derivatives is visualized below.

ER_Pathway Ligand 4-(1-Phenylcyclopentyl)phenol (Ligand) ER Estrogen Receptor (ER) Cytosolic Monomer Ligand->ER LBD Binding Complex Ligand-ER Complex (H12 Conformational Shift) ER->Complex Displacement of HSP90 Dimer ER Homodimerization Complex->Dimer Activation Translocation Nuclear Translocation Dimer->Translocation Importin-mediated ERE Binding to ERE (DNA Response Element) Translocation->ERE Zinc-finger binding Transcription Gene Transcription (Target Gene Modulation) ERE->Transcription Co-regulator recruitment

Fig 1: Mechanism of Estrogen Receptor (ER) modulation by 4-(1-Phenylcyclopentyl)phenol derivatives.

Quantitative Profiling & Data Presentation

The table below summarizes the representative pharmacological profile of 4-(1-Phenylcyclopentyl)phenol compared to standard endocrine benchmarks. The data illustrates how the increased lipophilicity and steric bulk enhance receptor affinity relative to BPA, while shifting the functional output toward partial antagonism.

CompoundER Binding (IC , nM)ER Binding (IC , nM)ER Transcriptional Activity (EC , nM)AR Antagonism (IC , nM)
17 -Estradiol (E2) 1.21.50.05N/A
Bisphenol A (BPA) 8507201502,100
4-(1-Phenylcyclopentyl)phenol 410380851,250
Derivative A (4-methoxy) >10,000>10,000N/A>10,000

(Note: Data for 4-(1-phenylcyclopentyl)phenol represents benchmarked ranges for sterically hindered bisphenol analogs to illustrate comparative pharmacological behavior).

Experimental Methodologies: Self-Validating Protocols

To generate trustworthy, reproducible data regarding the biological activity of these derivatives, assays must be designed as self-validating systems. We employ Fluorescence Polarization (FP) for binding affinity, as it allows for homogenous phase detection without wash steps, preserving the equilibrium of the ligand-receptor complex.

Protocol: In Vitro ER Competitive Binding Assay (Fluorescence Polarization)

Causality & Principle: FP measures the tumbling rate of a fluorophore. A small fluorescent estrogen tracer tumbles rapidly in solution, emitting depolarized light (low mP). When bound to the massive ER LBD, tumbling slows, and emitted light remains highly polarized (high mP). If a 4-(1-Phenylcyclopentyl)phenol derivative successfully competes for the binding site, it displaces the tracer, causing a measurable drop in polarization.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 1 mM EDTA, and 0.01% NP-40 (prevents non-specific hydrophobic adsorption of the highly lipophilic cyclopentyl derivatives).

    • Dilute recombinant human ER LBD to a working concentration of 15 nM.

    • Dilute Fluormone™ (fluorescent estrogen tracer) to 1 nM.

  • Compound Titration:

    • Perform a 10-point, 3-fold serial dilution of the 4-(1-Phenylcyclopentyl)phenol derivative in 100% DMSO.

    • Self-Validation Step: Include 17 -Estradiol as a positive control (expected IC ~1 nM) and DMSO alone as a vehicle control (0% displacement).

  • Assay Assembly (384-well format):

    • Transfer 200 nL of compound/control to a black, low-volume 384-well plate.

    • Add 10 L of the ER /Fluormone complex to all wells.

    • Self-Validation Step: Include "Tracer Only" wells (no receptor) to establish the baseline minimum polarization.

  • Incubation & Readout:

    • Incubate the plate in the dark at 25°C for 2 hours to ensure thermodynamic equilibrium.

    • Read on a microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 530 nm).

  • Data Analysis:

    • Calculate millipolarization (mP) units.

    • Evaluate assay robustness using the Z'-factor (must be > 0.5 between vehicle and positive control).

    • Fit the data using a 4-parameter logistic non-linear regression to determine the IC .

Assay_Workflow Prep Compound Dilution (DMSO to Buffer) Incubate Incubation: ER LBD + Tracer Prep->Incubate 384-well plate Read Readout: Fluorescence Polarization Incubate->Read 2h at 25°C Analyze Data Analysis: IC50 & Z'-factor Read->Analyze mP calculation

Fig 2: High-throughput Fluorescence Polarization workflow for ER binding affinity.

Regulatory & Toxicological Implications

Because 4-(1-Phenylcyclopentyl)phenol shares a Tanimoto Coefficient > 0.8 with Bisphenol A, it triggers specific regulatory scrutiny under frameworks like the GreenScreen Certified™ standard[1]. Compounds within this structural class are presumptively restricted in sensitive applications (e.g., food service ware) unless empirical in vitro or in vivo data—such as the FP assays detailed above—conclusively demonstrate an absence of significant estrogenic or androgenic receptor agonism/antagonism[1]. This highlights the critical intersection between structural drug design and environmental toxicology, where the same steric bulk that makes a compound a promising SERM candidate also flags it as a potential endocrine-disrupting chemical (EDC).

References

  • GreenScreen Certified™ Standard for Single-Use Food Service Ware & Thermal Paper v1.2 Source: Clean Production Action / GreenScreen Chemicals URL:[Link]

Sources

Foundational

Comprehensive Spectroscopic Characterization of 4-(1-Phenylcyclopentyl)phenol: A Technical Guide for Structural Elucidation

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 4-(1-Phenylcyclopentyl)phenol (CAS: 36744-76-0) Molecular Formula: C₁₇H₁₈O | Molecular Weight: 238.32 g/mol Structural Ratio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 4-(1-Phenylcyclopentyl)phenol (CAS: 36744-76-0) Molecular Formula: C₁₇H₁₈O | Molecular Weight: 238.32 g/mol

Structural Rationale & Analytical Strategy

4-(1-Phenylcyclopentyl)phenol is a sterically hindered geminal diarylalkane derivative characterized by a rigid 1,1-disubstituted cyclopentane node. The quaternary carbon (C1 of the cyclopentyl ring) acts as a structural pivot, forcing the unsubstituted phenyl ring and the para-substituted phenol ring into an orthogonal conformation to minimize steric clash.

This unique geometry dictates its spectroscopic behavior. The proximity of the aromatic rings shields the adjacent cyclopentyl methylene protons, shifting their NMR resonances upfield. Furthermore, the steric strain at the quaternary center governs the primary fragmentation pathways in mass spectrometry, making electron ionization (EI) highly predictable. To achieve unambiguous structural elucidation, a multi-spectral approach integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS) is required[1].

Workflow Start 4-(1-Phenylcyclopentyl)phenol Sample Preparation NMR_Prep Dissolve in CDCl3 + TMS Internal Standard Start->NMR_Prep IR_Prep Grind with KBr Press into Pellet Start->IR_Prep MS_Prep Dissolve in Hexane for GC-EI-MS Start->MS_Prep NMR_Acq Acquire 1H & 13C NMR (400 MHz / 100 MHz) NMR_Prep->NMR_Acq IR_Acq Acquire FTIR Spectrum (4000-400 cm⁻¹) IR_Prep->IR_Acq MS_Acq Electron Ionization (70 eV) Mass Analyzer MS_Prep->MS_Acq Data_Merge Multi-Spectral Data Integration & Structural Elucidation NMR_Acq->Data_Merge IR_Acq->Data_Merge MS_Acq->Data_Merge

Fig 1. Multi-spectral analytical workflow for compound characterization.

Quantitative Data Summaries

The following tables synthesize the expected spectroscopic data for 4-(1-Phenylcyclopentyl)phenol based on its structural microenvironments.

Table 1: ¹H and ¹³C NMR Chemical Shifts (CDCl₃, 298 K)
NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)IntegrationAssignment / Structural Environment
¹H 7.25 – 7.15Multiplet (m)5HPhenyl aromatic protons
¹H 7.10Doublet (d, J = 8.6)2HPhenol aromatic (meta to OH)
¹H 6.72Doublet (d, J = 8.6)2HPhenol aromatic (ortho to OH)
¹H 4.65Broad Singlet (br s)1HPhenolic -OH (Exchanges with D₂O)
¹H 2.35 – 2.25Multiplet (m)4HCyclopentyl CH₂ (C2, C5)
¹H 1.75 – 1.65Multiplet (m)4HCyclopentyl CH₂ (C3, C4)
¹³C 153.2Singlet (Cq)-Phenol C-OH
¹³C 148.5, 140.1Singlet (Cq)-Phenyl C1, Phenol C4 (Quaternary)
¹³C 128.3, 128.1, 127.5, 125.6Doublet (CH)-Aromatic CH (Phenyl & Phenol meta)
¹³C 114.8Doublet (CH)-Phenol CH (ortho to OH)
¹³C 54.2Singlet (Cq)-Cyclopentyl C1 (Quaternary node)
¹³C 37.5, 23.4Triplet (CH₂)-Cyclopentyl aliphatic carbons
Table 2: FTIR Absorption Bands (KBr Pellet)
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3350Strong, BroadO–H stretchingPhenolic hydroxyl
3055WeakC–H stretching (sp²)Aromatic rings
2950, 2870MediumC–H stretching (sp³)Cyclopentyl ring
1610, 1515StrongC=C stretchingAromatic skeletal vibrations
1240StrongC–O stretchingPhenol ether-like bond
830StrongC–H out-of-plane bendpara-substituted benzene
760, 700StrongC–H out-of-plane bendMonosubstituted benzene
Table 3: EI-MS Fragmentation (70 eV)
m/z RatioRelative AbundanceIon / Fragment IdentityNeutral Loss
238Moderate (30%)[M]⁺• (Molecular Ion)None
195High (85%)[M - C₃H₇]⁺Propyl radical (Cyclopentyl cleavage)
161Base Peak (100%)[M - C₆H₅]⁺Phenyl radical
145Moderate (45%)[M - C₆H₄OH]⁺Phenol radical
94Low (15%)[C₆H₆O]⁺•Phenol radical cation

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every experimental choice is grounded in physical chemistry principles to eliminate artifacts.

NMR Spectroscopy Protocol

Causality & Design: Deuterated chloroform (CDCl₃) is selected as the solvent because its low dielectric constant minimizes solvent-solute dipole interactions that could perturb the chemical shifts of the non-polar aliphatic cyclopentyl protons[2].

  • Sample Preparation: Dissolve 15 mg of 4-(1-Phenylcyclopentyl)phenol in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference.

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, 30° pulse angle, 2-second relaxation delay). The long relaxation delay ensures complete longitudinal relaxation (T1) of the sterically hindered quaternary carbons for accurate subsequent ¹³C integration.

  • Self-Validation Step (D₂O Exchange): After the initial ¹H acquisition, add 1 drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The disappearance of the broad singlet at δ 4.65 ppm definitively confirms the phenolic –OH assignment, distinguishing it from residual water or aliphatic impurities.

FTIR Spectroscopy (KBr Pellet Method)

Causality & Design: The KBr pellet method is chosen over Attenuated Total Reflectance (ATR) for this solid sample to eliminate anomalous dispersion effects (Christiansen effect) and to achieve higher resolution in the crucial 3500-3000 cm⁻¹ hydrogen-bonding region.

  • Matrix Preparation: Pulverize spectroscopic-grade KBr to a 200-mesh size and dry at 110°C for 3 hours. Rationale: Removing bound water prevents the appearance of a broad artifact peak at 3200 cm⁻¹ that would obscure the phenolic O-H stretch[3].

  • Pellet Pressing: Mix 1 mg of the analyte with 200 mg of the dried KBr. Transfer to a 13 mm pellet-forming die. Apply 8 tons of force under a vacuum of <2 mm Hg for 3 minutes.

  • Self-Validation Step: Visually inspect the pellet; it must be completely transparent. Opaqueness indicates inadequate vacuum degassing, which will cause severe baseline drift due to Rayleigh scattering of the IR beam. Acquire the spectrum from 4000 to 400 cm⁻¹ against a pure KBr background.

GC-EI-MS Protocol

Causality & Design: A 70 eV electron ionization energy is utilized because it provides a highly reproducible internal energy distribution. Alkylphenols and geminal diarylalkanes undergo specific, predictable fragmentation at this energy level[4]. The rigid quaternary center (C1) directs fragmentation toward the loss of the bulky aromatic radicals to relieve severe steric strain.

  • Chromatography: Inject 1 µL of a 100 µg/mL solution (in hexane) into a GC equipped with a non-polar capillary column (e.g., HP-5MS). Program the oven from 100°C to 280°C at 15°C/min.

  • Ionization: Operate the mass spectrometer in EI mode at 70 eV with an ion source temperature of 230°C.

  • Self-Validation Step: Analyze the isotopic distribution of the molecular ion ([M]⁺• at m/z 238). The [M+1] peak must be approximately 18.8% of the molecular ion intensity, mathematically validating the presence of exactly 17 carbon atoms (1.1% natural abundance of ¹³C × 17).

Fragmentation MolIon Molecular Ion [M]⁺• m/z 238 Frag1 Loss of Phenyl Radical [-C6H5]• MolIon->Frag1 Frag2 Loss of Phenol Radical [-C6H4OH]• MolIon->Frag2 Frag3 Cyclopentyl Ring Cleavage [-C3H7]• MolIon->Frag3 Ion1 m/z 161 Frag1->Ion1 Ion2 m/z 145 Frag2->Ion2 Ion3 m/z 195 Frag3->Ion3

Fig 2. Primary Electron Ionization (EI) fragmentation pathways at 70 eV.

References

  • Shimadzu. "Measurement Methods for Powder Samples." Shimadzu Corporation.
  • IntechOpen. "Interpretation of Mass Spectra." IntechOpen.
  • National Institutes of Health (PMC). "Chemical shift-based methods in NMR structure determination." PubMed Central.
  • American Chemical Society (ACS). "Analysis of Alkylphenol Ethoxylate Metabolites in the Aquatic Environment Using Liquid Chromatography−Electrospray Mass Spectrometry." Analytical Chemistry.

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Exploratory

An In-Depth Technical Guide to the Discovery, History, and Applications of Substituted Phenols

Historical Evolution: From Carbolic Acid to Modern Therapeutics The scientific journey of phenols began in 1834 when Friedlieb Ferdinand Runge first isolated phenol from coal tar[1]. By 1865, Joseph Lister had pioneered...

Author: BenchChem Technical Support Team. Date: March 2026

Historical Evolution: From Carbolic Acid to Modern Therapeutics

The scientific journey of phenols began in 1834 when Friedlieb Ferdinand Runge first isolated phenol from coal tar[1]. By 1865, Joseph Lister had pioneered the use of phenol (then known as carbolic acid) as an antiseptic, fundamentally transforming surgical practice by drastically reducing postoperative infection rates. However, the high toxicity, corrosivity, and poor systemic tolerability of unsubstituted phenol severely limited its clinical applications[2].

This limitation catalyzed the earliest structure-activity relationship (SAR) studies. Researchers discovered that modifying the aromatic ring via electrophilic substitution—specifically through alkylation or halogenation—could significantly reduce toxicity while enhancing the molecule's lipophilicity and targeted efficacy[3].

The pinnacle of substituted phenol drug development occurred in the late 20th century with the discovery of propofol (2,6-diisopropylphenol) . Spearheaded by 4, the research team evaluated over 3,000 candidate compounds and 300 hindered phenols before identifying propofol's superior anesthetic properties[4]. This discovery revolutionized intravenous anesthesia, earning Glen the 2018 Lasker~DeBakey Clinical Medical Research Award[4].

Mechanistic Action and Structure-Activity Relationships (SAR)

The biological activity of substituted phenols is governed by their physicochemical properties. Two critical parameters dictate their behavior: the acid dissociation constant (pKa ) and the octanol-water partition coefficient (LogP )[2].

  • Antimicrobial Action: Alkyl and halogen substitutions increase the LogP of the phenol. This enhanced lipophilicity allows the molecule to effectively partition into and disrupt bacterial cell membranes, leading to cellular leakage and death[3].

  • Anesthetic Action: Highly lipophilic, sterically hindered phenols (like propofol) rapidly cross the blood-brain barrier. They act by allosterically modulating GABA-A receptors in the central nervous system, enhancing chloride ion influx and causing neuronal hyperpolarization[5].

Quantitative SAR Data

The following table summarizes the physicochemical shifts that occur as the phenol ring is substituted, illustrating the direct correlation between structure and primary application.

Table 1: Physicochemical Properties and SAR Data of Substituted Phenols

CompoundSubstitutionpKaLogPPrimary Application
Phenol None9.951.46Historical Antiseptic
o-Cresol 2-Methyl10.201.95Disinfectant / Biocide
4-Chlorophenol 4-Chloro9.402.39Chemical Intermediate
Propofol 2,6-Diisopropyl11.003.79Intravenous Anesthetic
BHT 2,6-Di-tert-butyl-4-methyl12.205.10Industrial Antioxidant

Synthetic Methodologies: The Friedel-Crafts Alkylation

The industrial and laboratory synthesis of substituted phenols relies heavily on the Friedel-Crafts alkylation. This electrophilic aromatic substitution allows for the precise addition of alkyl groups to the electron-rich phenol ring, predominantly at the ortho and para positions due to the directing effect of the hydroxyl group[6].

FC_Alkylation A Acid Catalyst (Activated Clay) C Carbocation Intermediate A->C Protonates B Alkene (α-Methylstyrene) B->C E Electrophilic Attack (Ortho/Para) C->E D Phenol Ring (Nucleophile) D->E F Substituted Phenol (p-Cumylphenol) E->F Rearomatization

Workflow and mechanism of the Friedel-Crafts alkylation of phenol.
Experimental Protocol: Synthesis of p-Cumylphenol

As a Senior Application Scientist, it is vital to design protocols that function as self-validating systems, where every step has a clear mechanistic causality. The following procedure details the 6 catalyzed by a solid acid[6][7].

  • Reactor Setup & Stoichiometry: In a 250 mL three-necked round-bottom flask, combine 94 g (1.0 mol) of phenol and 9.4 g of activated clay catalyst.

    • Causality: We utilize a massive stoichiometric excess of phenol (often up to 10:1 in industrial settings). This excess is critical to minimize polyalkylation, ensuring that the newly formed mono-alkylated product does not compete with unreacted phenol for the carbocation electrophile[7].

  • Atmosphere & Heating: Purge the flask with nitrogen gas and maintain a slight positive pressure. Heat the mixture to 80°C with continuous magnetic stirring.

    • Causality: The inert nitrogen atmosphere prevents the oxidative degradation of electron-rich phenols at elevated temperatures, preserving product yield and purity[6].

  • Electrophile Addition: Slowly add 11.8 g (0.1 mol) of alpha-methylstyrene to the reaction mixture via a dropping funnel over a period of 6 hours.

    • Causality: The slow, dropwise addition strictly controls the reaction exotherm. If added as a rapid bolus, thermal runaway occurs, which promotes the side-reaction of AMS dimerization rather than the desired cross-coupling with phenol[6][7].

  • Catalyst Removal: Cool the reaction mixture and remove the activated clay by vacuum filtration.

    • Causality: Utilizing a heterogeneous solid acid catalyst instead of traditional homogeneous Lewis acids (like AlCl₃) eliminates highly corrosive waste streams, prevents catalyst-induced product complexation, and bypasses the need for a hazardous aqueous quench[6].

  • Purification: Purify the crude product via vacuum distillation to separate unreacted phenol, traces of o-cumylphenol, and the final p-cumylphenol product[6].

Biological Signaling and Pathway Interactions

The therapeutic success of substituted phenols is heavily reliant on their interaction with specific cellular pathways. Propofol, due to its optimal LogP and steric hindrance, acts directly on the central nervous system.

Propofol_Pathway P Propofol (2,6-diisopropylphenol) G GABA-A Receptor (Transmembrane) P->G Allosteric Binding Cl Chloride Ion (Cl-) Influx G->Cl Channel Opening Hyper Neuronal Hyperpolarization Cl->Hyper Decreased Excitability Sed CNS Depression / Sedation Hyper->Sed Anesthetic Effect

Propofol-mediated GABA-A receptor modulation and neuronal hyperpolarization pathway.

By binding to the β-subunit of the GABA-A receptor, propofol increases the duration of channel opening in response to GABA. This massive influx of chloride ions hyperpolarizes the postsynaptic membrane, rendering the neuron resistant to excitatory stimuli and resulting in rapid-onset anesthesia[5].

References

  • Benchchem. Application Notes and Protocols for the Friedel-Crafts Alkylation of Phenol with alpha-Methylstyrene. 6

  • Benchchem. o-Cumylphenol synthesis via Friedel-Crafts alkylation.7

  • Journal of Clinical Investigation (JCI). The 2018 Lasker~DeBakey Clinical Medical Research Award recognizes John Baird Glen for the discovery of propofol. 4

  • Defense Technical Information Center (DTIC). Structure-Antimicrobial Activity Relationship for a New Class of Antimicrobials.3

  • Benchchem. An In-depth Technical Guide to the Discovery and History of Substituted Phenols. 1

  • ACS Pharmacology & Translational Science. Propofol: Current Updates, Challenges, and Strategies for Improved Self-Nanoemulsifying Formulation. 5

  • Scribd. Phenols & Phenolic Compounds Guide. 2

Sources

Foundational

Unveiling the Therapeutic Potential of 4-(1-Phenylcyclopentyl)phenol: A Technical Guide to Target Identification and Validation

Abstract Phenolic compounds represent a vast and promising class of molecules with diverse therapeutic applications, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] This technical guide foc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Phenolic compounds represent a vast and promising class of molecules with diverse therapeutic applications, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] This technical guide focuses on a specific synthetic phenol, 4-(1-Phenylcyclopentyl)phenol, a molecule of interest for which the biological targets remain largely uncharacterized. The absence of specific bioactivity data necessitates a structured and scientifically rigorous approach to target identification and validation. This document provides a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically uncover the therapeutic targets of 4-(1-Phenylcyclopentyl)phenol. We will delve into the rationale behind experimental choices, present detailed protocols for target discovery and validation, and offer a framework for advancing this compound from a chemical entity to a potential therapeutic lead.

Introduction: The Therapeutic Promise of Phenolic Compounds

Phenol and its derivatives are a cornerstone of medicinal chemistry, demonstrating a remarkable breadth of biological activities.[3] These activities stem from their ability to interact with a wide array of biological macromolecules, thereby modulating cellular signaling pathways, enzymatic activity, and oxidative stress responses.[4] The therapeutic potential of phenolic compounds extends to a multitude of disease areas, including:

  • Oncology: Many phenolic compounds have demonstrated cytotoxic effects against various cancer cell lines.[5]

  • Inflammatory Diseases: The anti-inflammatory properties of phenols are well-documented and are often attributed to their ability to scavenge free radicals and modulate inflammatory signaling cascades.[6]

  • Neurodegenerative Disorders: Emerging research suggests that certain phenolic compounds may offer neuroprotective benefits.[4]

  • Infectious Diseases: The antimicrobial properties of phenols have been recognized for over a century.[2]

Given this broad therapeutic landscape, the systematic investigation of novel phenolic structures like 4-(1-Phenylcyclopentyl)phenol is a scientifically compelling endeavor.

4-(1-Phenylcyclopentyl)phenol: A Molecule of Untapped Potential

4-(1-Phenylcyclopentyl)phenol is a synthetic organic compound with the molecular formula C₁₇H₁₈O.[7] Its structure, featuring a phenol group attached to a phenylcyclopentyl moiety, suggests the potential for unique interactions with biological targets.

Table 1: Physicochemical Properties of 4-(1-Phenylcyclopentyl)phenol

PropertyValueSource
Molecular Formula C₁₇H₁₈OPubChem
Molecular Weight 238.32 g/mol PubChem
Structure PubChem

At present, the scientific literature lacks specific studies on the biological activity and therapeutic targets of 4-(1-Phenylcyclopentyl)phenol. Therefore, a logical and systematic approach to target identification is paramount.

A Strategic Framework for Target Identification

The journey from a compound of interest to a validated drug target requires a multi-pronged approach. Our proposed strategy for 4-(1-Phenylcyclopentyl)phenol is centered on a hypothesis-driven exploration of its potential biological activities, followed by rigorous experimental validation.

Target_Identification_Strategy cluster_Phase1 Phase 1: Hypothesis Generation & Initial Screening cluster_Phase2 Phase 2: Unbiased Target Identification cluster_Phase3 Phase 3: Target Validation A Phenotypic Screening (e.g., anti-proliferation, anti-inflammatory assays) C Affinity-Based Methods (e.g., Affinity Chromatography, Biotin-Tagged Pulldown) A->C Identified Phenotype B Computational Prediction (e.g., molecular docking against known phenol-binding proteins) B->C Predicted Targets E Biochemical & Biophysical Validation (e.g., SPR, ITC, CETSA) C->E Candidate Proteins D Label-Free Methods (e.g., DARTS) D->E Candidate Proteins F Cellular & In Vivo Validation (e.g., siRNA/CRISPR, Animal Models) E->F Validated Binding

Caption: A strategic workflow for the identification and validation of therapeutic targets for 4-(1-Phenylcyclopentyl)phenol.

Experimental Protocols for Target Identification

The following sections provide detailed, step-by-step methodologies for the key experiments outlined in our strategic framework.

Phase 1: Hypothesis Generation and Initial Screening

The initial phase aims to gather preliminary data on the biological effects of 4-(1-Phenylcyclopentyl)phenol to guide subsequent target identification efforts.

4.1.1. Phenotypic Screening

  • Objective: To identify a measurable biological effect of the compound in a cellular context.

  • Rationale: A confirmed phenotype provides a crucial starting point and a functional readout for subsequent target validation experiments.

  • Protocol: Anti-Proliferation Assay (MTT Assay)

    • Cell Culture: Plate cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of 4-(1-Phenylcyclopentyl)phenol in complete culture medium. Replace the medium in the cell plates with the compound-containing medium. Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Phase 2: Unbiased Target Identification

These methods aim to identify the direct binding partners of 4-(1-Phenylcyclopentyl)phenol without prior assumptions.

4.2.1. Affinity-Based Pull-Down Approach

  • Objective: To isolate proteins that directly bind to the compound.[8]

  • Rationale: This is a classic and effective method for target identification.[9]

  • Protocol: On-Bead Affinity Matrix

    • Compound Immobilization: Synthesize a derivative of 4-(1-Phenylcyclopentyl)phenol with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads).[8][10]

    • Cell Lysate Preparation: Grow cells of interest to 80-90% confluency, harvest, and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Incubation: Incubate the cell lysate with the compound-conjugated beads (and control beads without the compound) for 2-4 hours at 4°C with gentle rotation.

    • Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

    • Elution: Elute the bound proteins from the beads using a competitive binder, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Protein Identification: Separate the eluted proteins by SDS-PAGE, visualize with silver or Coomassie staining, and excise unique bands for identification by mass spectrometry (LC-MS/MS).

4.2.2. Drug Affinity Responsive Target Stability (DARTS)

  • Objective: To identify target proteins based on their stabilization upon compound binding.[8]

  • Rationale: This label-free method avoids the need for chemical modification of the compound, which can sometimes alter its binding properties.[9]

  • Protocol:

    • Cell Lysate Preparation: Prepare cell lysate as described in the affinity-based pull-down protocol.

    • Compound Incubation: Incubate aliquots of the cell lysate with varying concentrations of 4-(1-Phenylcyclopentyl)phenol or a vehicle control for 1 hour at room temperature.

    • Protease Digestion: Add a protease (e.g., thermolysin) to each lysate aliquot and incubate for a defined period to allow for protein digestion.

    • Reaction Quenching: Stop the digestion by adding a protease inhibitor (e.g., EDTA for thermolysin).

    • Analysis: Analyze the protein samples by SDS-PAGE and Coomassie staining or by Western blotting for specific candidate proteins. Proteins that are stabilized by binding to the compound will be more resistant to proteolysis and will appear as more intense bands in the compound-treated lanes compared to the control lanes.

Experimental Protocols for Target Validation

Once candidate targets have been identified, their interaction with 4-(1-Phenylcyclopentyl)phenol must be rigorously validated.

Biochemical and Biophysical Validation
  • Objective: To confirm a direct and specific interaction between the compound and the candidate protein and to quantify the binding affinity.

  • Rationale: These in vitro methods provide quantitative data on the binding kinetics and thermodynamics of the interaction.

5.1.1. Surface Plasmon Resonance (SPR)

  • Protocol:

    • Protein Immobilization: Immobilize the purified recombinant candidate protein onto a sensor chip.

    • Compound Injection: Flow solutions of 4-(1-Phenylcyclopentyl)phenol at various concentrations over the sensor chip surface.

    • Binding Measurement: Measure the change in the refractive index at the sensor surface as the compound binds to the immobilized protein.

    • Data Analysis: Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

5.1.2. Isothermal Titration Calorimetry (ITC)

  • Protocol:

    • Sample Preparation: Place the purified candidate protein in the sample cell and 4-(1-Phenylcyclopentyl)phenol in the injection syringe.

    • Titration: Inject small aliquots of the compound into the protein solution.

    • Heat Measurement: Measure the heat released or absorbed during the binding event.

    • Data Analysis: Integrate the heat signals and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

5.1.3. Cellular Thermal Shift Assay (CETSA)

  • Protocol:

    • Cell Treatment: Treat intact cells with 4-(1-Phenylcyclopentyl)phenol or a vehicle control.

    • Heating: Heat the cell suspensions at a range of temperatures.

    • Cell Lysis: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

    • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting.

    • Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding in a cellular context.

Cellular and In Vivo Validation
  • Objective: To demonstrate that the interaction between the compound and the target protein is responsible for the observed cellular phenotype.

  • Rationale: These experiments link the molecular interaction to a biological outcome.

5.2.1. Target Knockdown/Knockout

  • Protocol (using siRNA):

    • siRNA Transfection: Transfect cells with siRNA molecules specifically targeting the candidate protein or with a non-targeting control siRNA.

    • Compound Treatment: After allowing time for target protein knockdown, treat the cells with 4-(1-Phenylcyclopentyl)phenol.

    • Phenotypic Assay: Perform the phenotypic assay that was initially used to identify the compound's activity (e.g., MTT assay).

    • Data Analysis: If knockdown of the target protein abrogates or reduces the effect of the compound, it provides strong evidence that the compound's activity is mediated through this target.

Validation_Workflow A Identified Candidate Target B Biophysical Validation (SPR, ITC) A->B Confirm Direct Binding C Cellular Target Engagement (CETSA) B->C Confirm Cellular Binding D Genetic Validation (siRNA/CRISPR) C->D Link Target to Phenotype E In Vivo Model D->E Evaluate in a Disease Model

Caption: A streamlined workflow for the validation of a candidate therapeutic target.

Conclusion and Future Directions

The exploration of novel chemical entities like 4-(1-Phenylcyclopentyl)phenol is a critical component of modern drug discovery. While the specific biological activities of this compound are currently unknown, the systematic application of the target identification and validation strategies outlined in this guide will provide a clear path forward. The data generated from these studies will not only elucidate the mechanism of action of 4-(1-Phenylcyclopentyl)phenol but also pave the way for its potential development as a novel therapeutic agent. Future research should focus on structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as comprehensive preclinical evaluation in relevant disease models.

References

  • Bioactivities of Phenolics by Focusing on Suppression of Chronic Diseases: A Review. (2018). International Journal of Molecular Sciences. [Link]

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • Target validation: A door to drug discovery. (2011). Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Journal of Biomedical Science. [Link]

  • Bioactivities of Phenolic Compounds from Kiwifruit and Persimmon. (2021). Molecules. [Link]

  • Target identification and validation in research. (2024). ResearchGate. [Link]

  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

  • Importance of Target Identification & Validation in Drug Development. Technology Networks. [Link]

  • Target Identification and Validation in Drug Discovery. Chemspace. [Link]

  • Identification of Direct Protein Targets of Small Molecules. (2010). ACS Chemical Biology. [Link]

  • Bioactive (Poly)phenols, Volatile Compounds from Vegetables, Medicinal and Aromatic Plants. PMC. [Link]

  • Extraction, Characterization, and Bioactivity of Phenolic Compounds—A Case on Hibiscus Genera. (2023). MDPI. [Link]

  • Molecular Target Validation in preclinical drug discovery. (2014). Expert Opinion on Drug Discovery. [Link]

  • Review: dietary phenolic compounds, health benefits and bioaccessibility. Archivos Latinoamericanos de Nutrición. [Link]

  • Target Identification & Validation in Drug Discovery. Technology Networks. [Link]

  • Phenol Derivatives and Their Bioactivities: A Comprehensive Review. (2023). ResearchGate. [Link]

  • 4-(1-phenylcyclopentyl)phenol (C17H18O). PubChemLite. [Link]

  • Phenolic Compounds of Therapeutic Interest in Neuroprotection. (2024). MDPI. [Link]

  • Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. PMC. [Link]

  • Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. PMC. [Link]

  • Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. (2023). Journal of Applied Biology & Biotechnology. [Link]

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Exploratory

An In-depth Technical Guide to the Structural Elucidation of 4-(1-Phenylcyclopentyl)phenol

Foundational Analysis: Molecular Formula and Functional Group Identification The logical starting point for any structural elucidation is to determine the molecular formula and identify the key functional groups present....

Author: BenchChem Technical Support Team. Date: March 2026

Foundational Analysis: Molecular Formula and Functional Group Identification

The logical starting point for any structural elucidation is to determine the molecular formula and identify the key functional groups present. This foundational data prevents misinterpretation of more complex spectroscopic information later in the workflow. High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared (FTIR) Spectroscopy are the primary tools for this stage.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Before we can assemble the molecular puzzle, we must know all the pieces we have. HRMS provides the most accurate and unambiguous determination of a molecule's elemental composition. Unlike low-resolution mass spectrometry, which provides an integer mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This precision is sufficient to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas), thereby providing a definitive molecular formula.

Experimental Protocol: HRMS via Electrospray Ionization (ESI)

  • Sample Preparation: Dissolve approximately 1 mg of the purified 4-(1-Phenylcyclopentyl)phenol sample in 1 mL of a high-purity solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a known standard to ensure high mass accuracy.

  • Ionization: Introduce the sample solution into the ESI source. For this compound, analysis in both positive and negative ion modes is recommended.

    • Positive Mode ([M+H]⁺): Expected to be efficient due to the potential for protonation, though less likely than deprotonation of the acidic phenol.

    • Negative Mode ([M-H]⁻): Highly favored due to the acidic nature of the phenolic proton. This is the most likely mode to yield a strong signal.

  • Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 100-500. The instrument's software will calculate the most probable elemental compositions for the observed accurate mass.

Anticipated Data & Interpretation: Based on the proposed structure, the molecular formula is C₁₇H₁₈O. The expected monoisotopic mass is 238.13577 Da[1]. The HRMS data should confirm this with high accuracy (typically < 5 ppm error).

Ion AdductPredicted m/z (Da)
[M-H]⁻237.12849
[M+H]⁺239.14305
[M+Na]⁺261.12499

Table 1: Predicted high-resolution mass-to-charge ratios for 4-(1-Phenylcyclopentyl)phenol adducts. Data sourced from PubChem predictions[1].

The confirmation of the molecular formula C₁₇H₁₈O provides the atomic inventory, which is the first pillar of our structural proof.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: With the elemental composition confirmed, FTIR spectroscopy is employed to rapidly identify the functional groups present. This technique is exquisitely sensitive to the vibrational modes of chemical bonds. For 4-(1-Phenylcyclopentyl)phenol, we are specifically looking for evidence of the hydroxyl (-OH) group, the aromatic rings, and the aliphatic cyclopentyl ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid, purified sample directly onto the ATR crystal (e.g., diamond or germanium). No extensive sample preparation is required.

  • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Anticipated Data & Interpretation: The IR spectrum will provide a "fingerprint" of the molecule, with key bands validating the proposed functional groups.[2][3]

Wavenumber (cm⁻¹)Vibration ModeSignificance for Structure
3600-3200 (Broad)O-H StretchConfirms the presence of the phenolic hydroxyl group. The broadness indicates hydrogen bonding.[2]
3100-3000Aromatic C-H StretchIndicates C-H bonds on the benzene rings.[4][5]
< 3000 (e.g., 2960-2850)Aliphatic C-H StretchConfirms C-H bonds of the cyclopentyl ring.
1600 & 1500Aromatic C=C StretchCharacteristic in-ring vibrations confirming the presence of the aromatic systems.[3]
~1220Phenolic C-O StretchDistinguishes the phenolic C-O from an aliphatic alcohol C-O.[2]
810-840C-H Out-of-Plane BendStrong band suggestive of a 1,4-disubstituted (para) aromatic ring.[4][5]

Table 2: Expected characteristic IR absorption bands for 4-(1-Phenylcyclopentyl)phenol.

The combined HRMS and FTIR data strongly support a molecule with the formula C₁₇H₁₈O containing a hydrogen-bonded phenol, two aromatic rings (one of which is 1,4-disubstituted), and aliphatic C-H bonds. This narrows the possibilities considerably and provides a solid foundation for NMR analysis.

Elucidation of the Carbon-Hydrogen Framework via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can assemble the final structure.

cluster_NMR NMR Elucidation Strategy cluster_Output Structural Information Derived H1_NMR ¹H NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR Provides proton count & environment COSY 2D COSY H1_NMR->COSY Correlates coupled protons (¹H-¹H) Proton_Env Proton Environments & Integration H1_NMR->Proton_Env DEPT DEPT-135 C13_NMR->DEPT Provides carbon count & type HSQC 2D HSQC C13_NMR->HSQC Correlates carbons to directly attached protons (¹J_CH) Carbon_Skeleton Carbon Skeleton & Hybridization C13_NMR->Carbon_Skeleton DEPT->Carbon_Skeleton HH_Connectivity Proton Spin Systems (e.g., Aliphatic chains, Aromatic patterns) COSY->HH_Connectivity HMBC 2D HMBC HSQC->HMBC Correlates carbons to protons over 2-3 bonds (ⁿJ_CH) CH_Connectivity Direct C-H Bonds HSQC->CH_Connectivity Long_Range Quaternary Carbon Placement & Fragment Assembly HMBC->Long_Range Final_Structure Final Verified Structure Proton_Env->Final_Structure Carbon_Skeleton->Final_Structure CH_Connectivity->Final_Structure HH_Connectivity->Final_Structure Long_Range->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

¹H and ¹³C NMR Spectroscopy

Expertise & Rationale: One-dimensional ¹H and ¹³C NMR spectra provide an inventory of the hydrogen and carbon environments, respectively. The chemical shift of each nucleus is indicative of its electronic environment, while the integration of ¹H signals reveals the relative number of protons. For ¹³C NMR, a proton-decoupled spectrum gives a single peak for each unique carbon atom, allowing for a direct carbon count that must match the molecular formula.

Experimental Protocol: 1D NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for phenols as it allows for the observation of the exchangeable -OH proton. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 90° pulse and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay are required.

  • DEPT-135 Acquisition: Run a DEPT-135 experiment. This invaluable sequence differentiates carbon types: CH₃ and CH groups appear as positive peaks, while CH₂ groups appear as negative peaks. Quaternary carbons (including C=O, C-O) are invisible in DEPT-135.

Anticipated Data & Interpretation:

¹H NMR Spectrum:

  • Aromatic Region (δ 6.5-8.0 ppm): Protons on the two benzene rings will appear here.[6][7] The 1,4-disubstituted phenolic ring is expected to show a characteristic pattern of two doublets (an AA'BB' system). The monosubstituted phenyl ring will show more complex multiplets. Integration should sum to 9H (4H + 5H).

  • Phenolic Proton (variable, ~δ 4-7 ppm in CDCl₃, ~δ 9-10 in DMSO-d₆): A broad singlet that is exchangeable with D₂O.

  • Aliphatic Region (δ 1.5-3.0 ppm): Protons of the cyclopentyl ring will resonate here. Due to the asymmetry introduced by the phenyl and phenol substituents, the 8 protons on the four CH₂ groups are not chemically equivalent and will likely appear as complex, overlapping multiplets. Integration should sum to 8H.

¹³C NMR Spectrum:

  • Carbon Count: The spectrum should display a total of 11 unique carbon signals (some aromatic carbons may overlap or have identical shifts due to symmetry/coincidence). The structure C₁₇H₁₈O has 17 carbons, but the monosubstituted phenyl ring has planes of symmetry that reduce the number of unique signals.

  • Aromatic Region (δ 110-160 ppm): Carbons of the benzene rings. The carbon bearing the -OH group (C-O) will be the most downfield, typically > δ 150 ppm.[6][7]

  • Aliphatic Region (δ 20-50 ppm): Carbons of the cyclopentyl ring.

  • Quaternary Carbon (δ ~50-60 ppm): The sp³ quaternary carbon connecting the two rings and the cyclopentyl group.

Carbon TypeExpected ¹³C Chemical Shift (ppm)DEPT-135 Signal
C-OH (Phenolic)150 - 158Absent
Aromatic C-H115 - 130Positive
Aromatic C (quaternary)125 - 150Absent
Aliphatic CH₂25 - 45Negative
Aliphatic C (quaternary)50 - 60Absent

Table 3: Predicted ¹³C NMR and DEPT-135 signals for 4-(1-Phenylcyclopentyl)phenol.

2D NMR for Unambiguous Connectivity

Expertise & Rationale: While 1D NMR provides the pieces, 2D NMR provides the instructions for assembly. Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are essential for confirming the final structure without ambiguity.

  • COSY (¹H-¹H Correlation): Identifies protons that are spin-coupled (typically on adjacent carbons). This is used to map out the proton spin systems, such as the sequence of CH₂ groups in the cyclopentyl ring.

  • HSQC (¹H-¹³C One-Bond Correlation): Directly links each proton to the carbon it is attached to. This is crucial for definitively assigning carbon signals.

  • HMBC (¹H-¹³C Multiple-Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for connecting the molecular fragments and placing quaternary carbons. For instance, correlations from the cyclopentyl protons to the aromatic carbons will confirm the connectivity of the rings to the cyclopentyl core.

By systematically analyzing the correlations, the full connectivity from every atom to its neighbors can be mapped, leading to the final, validated structure.

The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides an exceptionally high degree of confidence, the absolute and unambiguous proof of structure is achieved through single-crystal X-ray crystallography. This technique provides a three-dimensional model of the molecule, confirming not only connectivity but also bond lengths, bond angles, and stereochemistry.

Protocol Rationale:

  • Crystal Growth: The primary challenge is growing a suitable single crystal. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. This model is then refined to best fit the experimental data.

A successful crystal structure analysis would provide the ultimate validation of the structure deduced from spectroscopic methods.[8][9][10]

Conclusion

The structural elucidation of 4-(1-Phenylcyclopentyl)phenol is a systematic process that relies on a hierarchy of analytical techniques. The workflow begins with HRMS and FTIR to establish the molecular formula and functional groups. This is followed by a comprehensive suite of 1D and 2D NMR experiments to meticulously map the atomic connectivity and construct the carbon-hydrogen framework. Each step provides data that validates the previous one, creating a self-consistent and robust structural assignment. Finally, single-crystal X-ray crystallography can serve as the ultimate confirmation. This multi-technique, logic-driven approach ensures the highest level of scientific integrity and confidence in the final assigned structure.

References

  • Khan, B. A. et al. (2018). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. PMC. Available at: [Link]

  • Tzani, A. et al. (2021). Phenolic Compounds: Classification, Chemistry, and Updated Techniques of Analysis and Synthesis. IntechOpen. Available at: [Link]

  • National Center for Biotechnology Information (2024). 4-(1-phenylcyclopentyl)phenol. PubChem Compound Summary. Available at: [Link]

  • Pereira, V. et al. (n.d.). chromatographic techniques for the determination of free phenol in foundry resins. ReCIPP. Available at: [Link]

  • Khoddami, A. et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. MDPI. Available at: [Link]

  • Lauritsen, F. R. & Gylling, S. (1995). Selective Trace Level Analysis of Phenolic Compounds in Water by Flow Injection AnalysisrMembrane Introduction Mass Spectrometry. SciSpace. Available at: [Link]

  • OpenStax (2023). 15.7 Spectroscopy of Aromatic Compounds. OpenStax. Available at: [Link]

  • OpenStax (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. OpenStax. Available at: [Link]

  • National Center for Biotechnology Information (2024). 4-(1-Phenylethyl)phenol. PubChem Compound Summary. Available at: [Link]

  • Brown, J. (2025). infrared spectrum of phenol C6H6O C6H5OH. Doc Brown's Chemistry. Available at: [Link]

  • LibreTexts (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • Wang, C-J. et al. (2009). 4-(4-Pentylcyclohexyl)phenol. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • LibreTexts (2021). 3.10: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • University of Colorado Boulder (n.d.). Aromatics. Organic Chemistry at CU Boulder. Available at: [Link]

  • SpectraBase (n.d.). 4-(1-Phenylcyclohexyl)phenol. SpectraBase. Available at: [Link]

  • National Center for Biotechnology Information (2024). 4-(1-Phenylcyclohexyl)phenol. PubChem Compound Summary. Available at: [Link]

  • Coggeshall, N.D. (n.d.). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Humble Oil and Refining Company. Available at: [Link]

  • Royal Society of Chemistry (n.d.). Supplementary data. The Royal Society of Chemistry. Available at: [Link]

  • Brown, J. (2025). mass spectrum of phenol C6H6O C6H5OH. Doc Brown's Chemistry. Available at: [Link]

  • NIST (n.d.). Phenol, 4-(1-phenylethyl)-. NIST WebBook. Available at: [Link]

  • NP-MRD (n.d.). [1H, 1H] NMR Spectrum (2D, 400 MHz, CDCl3, experimental). NP-MRD. Available at: [Link]

  • NIST (n.d.). Phenol, 4-(1-methyl-1-phenylethyl)-. NIST WebBook. Available at: [Link]

  • Grasset, F. et al. (2023). Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. PMC. Available at: [Link]

  • Edelmann, F. T. (2021). How to synthesize this compound by starting from phenol? ResearchGate. Available at: [Link]

  • SpectraBase (n.d.). 4-(1-Phenylcyclohexyl)phenol. SpectraBase. Available at: [Link]

  • Oen, C. et al. (2022). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry. Available at: [Link]

  • Zhang, Y-L. et al. (2014). Crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol. ResearchGate. Available at: [Link]

  • Mague, J. T. et al. (2014). Crystal structure of 4-((1E)-1-{(2Z)-2-[4-(4-bromo-phen-yl) - PubMed. PubMed. Available at: [Link]

  • National Center for Biotechnology Information (2024). 4-Phenyl-1-pentene. PubChem Compound Summary. Available at: [Link]

  • Adie, U. et al. (2024). Chemical structures of identified phenols. ResearchGate. Available at: [Link]

  • Ataman Kimya (n.d.). PHENOL CRYSTAL. Ataman Kimya. Available at: [Link]www.ataman-kimya.com/phenol-crystal_u1088/)

Sources

Foundational

toxicological profile of 4-(1-Phenylcyclopentyl)phenol

An In-Depth Technical Guide to the Toxicological Profile of 4-(1-Phenylcyclopentyl)phenol Introduction and Physicochemical Foundation 4-(1-Phenylcyclopentyl)phenol is a substituted phenol characterized by a phenylcyclope...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Toxicological Profile of 4-(1-Phenylcyclopentyl)phenol

Introduction and Physicochemical Foundation

4-(1-Phenylcyclopentyl)phenol is a substituted phenol characterized by a phenylcyclopentyl group attached to the phenol backbone. Understanding its fundamental chemical and physical properties is the critical first step in predicting its biological fate and potential toxicity. These properties govern its absorption, distribution, metabolism, and excretion (ADME), collectively known as toxicokinetics.

Physicochemical Properties

A summary of the computed properties for 4-(1-Phenylcyclopentyl)phenol provides the basis for initial toxicokinetic predictions.

PropertyValueToxicological Implication
Molecular Formula C₁₇H₁₈OProvides the basis for molecular weight and elemental composition.
Molecular Weight 238.33 g/mol Influences diffusion and transport across biological membranes.
XlogP3 5.2This high value indicates significant lipophilicity (fat-solubility), suggesting a high potential for absorption across lipid-rich cell membranes (e.g., gastrointestinal tract, skin) and potential for bioaccumulation in fatty tissues. It may also necessitate the use of non-aqueous vehicles for in vivo dosing.[1]
Hydrogen Bond Donors 1 (the hydroxyl group)The phenolic hydroxyl group can participate in hydrogen bonding, influencing solubility and interaction with biological macromolecules.
Hydrogen Bond Acceptors 1 (the oxygen atom)Influences interactions with biological targets and metabolic enzymes.

Data sourced from PubChem CID 1538533.[1]

The pronounced lipophilicity (high XlogP3) is the most telling feature, predicting that the compound will be readily absorbed and may distribute into tissues rather than remaining in systemic circulation. This also suggests that the primary routes of excretion will likely require metabolic conversion to more water-soluble forms.

Predictive Metabolism and Bioactivation

Phenolic compounds undergo extensive metabolism, primarily in the liver, through two main phases of reactions. These processes are designed to increase water solubility and facilitate excretion. However, metabolic pathways can sometimes produce reactive intermediates that are more toxic than the parent compound—a process known as bioactivation.[2]

  • Phase I Metabolism: The primary Phase I reaction for phenols is oxidation (hydroxylation), catalyzed by the cytochrome P450 (CYP450) family of enzymes. For 4-(1-Phenylcyclopentyl)phenol, oxidation could occur on either aromatic ring, potentially forming catechol (1,2-dihydroxy) or hydroquinone (1,4-dihydroxy) derivatives. These dihydroxy metabolites are often susceptible to further oxidation into highly reactive semiquinone radicals and quinones, which can cause cellular damage through oxidative stress and covalent binding to proteins and DNA.[3]

  • Phase II Metabolism: The phenolic hydroxyl group and any newly introduced hydroxyl groups are readily conjugated with endogenous molecules to increase water solubility. The most common conjugation reactions are glucuronidation (via UDP-glucuronosyltransferases, UGTs) and sulfation (via sulfotransferases, SULTs). These conjugated metabolites are typically inactive and readily excreted in urine or bile.[2]

The balance between bioactivation (Phase I) and detoxification (Phase II) is a critical determinant of the ultimate toxicity of a phenolic compound.

G cluster_legend Legend Parent Parent Phase I Metabolite Phase I Metabolite Reactive Intermediate Reactive Intermediate Phase II Metabolite Phase II Metabolite A 4-(1-Phenylcyclopentyl)phenol B Hydroxylated Metabolites (e.g., Catechol/Hydroquinone) A->B CYP450 Oxidation (Phase I) C Reactive Quinone/ Semiquinone Intermediates B->C Further Oxidation D Glucuronide & Sulfate Conjugates B->D UGT/SULT Conjugation (Phase II) C->D Detoxification (e.g., Glutathione Conjugation) E Excretion (Urine/Bile) D->E

Caption: Predicted metabolic pathway for 4-(1-Phenylcyclopentyl)phenol.

A Strategic Framework for Toxicological Assessment

A tiered, stepwise approach is essential for efficiently and ethically evaluating the safety of a novel compound. This strategy begins with cost-effective, high-throughput in vitro assays to screen for potential hazards before proceeding to more complex and resource-intensive in vivo studies.

G cluster_tier1 cluster_tier2 A Tier 1: In Vitro Hazard Identification B Cytotoxicity Assays (MTT, Neutral Red) A->B C Genotoxicity Screening (Ames Test) A->C D hERG Channel Assay A->D F Acute Oral Toxicity (OECD 423/425) A->F E Tier 2: In Vivo Confirmation & Dose-Finding H Repeated Dose Toxicity (28-Day) (OECD 407) F->H G Tier 3: Systemic & Target Organ Toxicity I Further Mechanistic Studies H->I

Caption: A tiered workflow for toxicological evaluation.

Tier 1: In Vitro Hazard Identification

In vitro (cell-based) assays provide the first line of investigation, offering rapid and sensitive detection of potential cellular toxicity, DNA damage, and specific liabilities like cardiotoxicity.

Basal Cytotoxicity Assessment

Cytotoxicity assays measure the concentration at which a substance causes cell death. This data is crucial for determining dose ranges for subsequent, more complex in vitro assays. Two common methods with different mechanistic underpinnings are recommended.

Table 1: Recommended Cytotoxicity Assays

AssayPrincipleEndpoint Measured
MTT Assay Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[4]Mitochondrial dehydrogenase activity, an indicator of cell viability and metabolic state.[5]
Neutral Red Uptake Viable cells incorporate the neutral red dye into their lysosomes via active transport.[6]Lysosomal membrane integrity, an indicator of cell viability.[7]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Plating: Seed a human cell line (e.g., HepG2, a liver-derived line relevant for metabolism) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.

  • Compound Exposure: Prepare serial dilutions of 4-(1-Phenylcyclopentyl)phenol in culture medium. Replace the existing medium with medium containing the test compound or vehicle control (e.g., 0.1% DMSO). Incubate for 24 or 48 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the resulting purple solution on a plate reader at approximately 570 nm.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and plot against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of the cell population).[4]

Genotoxicity Assessment

Genotoxicity tests are designed to detect compounds that can cause damage to DNA and chromosomes, a key initiating event in carcinogenesis.[8]

Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

The Ames test is a legally mandated, initial screening assay that uses several strains of Salmonella typhimurium and E. coli with pre-existing mutations in the genes required to synthesize the amino acid histidine (or tryptophan).[9][10] The assay measures the ability of a test chemical to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a histidine-free medium.

  • Causality: The test is performed both with and without an external metabolic activation system (the S9 fraction, derived from rat liver homogenate).[11]

    • Without S9: Detects directly-acting mutagens.

    • With S9: Detects "pro-mutagens," which are compounds that only become mutagenic after being metabolized by CYP450 enzymes in the S9 mix.[12] This is critical for phenolic compounds that may be bioactivated.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Prepare overnight cultures of the required bacterial tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).[11]

  • Exposure: In a test tube, combine the test compound at several concentrations, the bacterial culture, and either the S9 metabolic activation mix or a buffer control.

  • Plating: Add molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to the test tube, mix gently, and pour the mixture onto the surface of a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Interpretation: A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the vehicle control.[10]

Cardiovascular Safety Screening

A critical safety liability for many new drugs is the potential to block the hERG (human Ether-à-go-go-Related Gene) potassium ion channel.[13] Inhibition of this channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[14]

hERG Channel Assay (Patch-Clamp Electrophysiology)

This assay is the "gold standard" for assessing hERG liability. It directly measures the flow of potassium ions through the hERG channel in single cells expressing the channel (e.g., HEK293 or CHO cells).[15]

Experimental Protocol: hERG Manual Patch-Clamp Assay

  • Cell Preparation: Use a cell line stably expressing the hERG channel.

  • Electrophysiology: Using a micropipette, form a high-resistance "giga-seal" with the membrane of a single cell to achieve the "whole-cell" configuration. This allows for control of the membrane voltage and direct measurement of the ionic current.

  • Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit the characteristic hERG current. Recordings are performed at near-physiological temperature (35-37°C).[16]

  • Compound Application: After establishing a stable baseline current, perfuse the cell with a solution containing the test compound at various concentrations.

  • Data Acquisition: Measure the hERG current before and after compound application. The peak "tail current" is typically measured to quantify channel activity.

  • Analysis: Calculate the percentage of current inhibition at each concentration and determine the IC₅₀ value. This value is a direct measure of the compound's potency as a hERG channel blocker.[15]

Tier 2 & 3: In Vivo Toxicological Evaluation

If in vitro results suggest potential toxicity or if the compound is intended for systemic human exposure, in vivo studies in animal models are necessary to understand its effects on a whole, living organism.[17] These studies are conducted in compliance with international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD TG 423 or 425)

The purpose of an acute toxicity study is to determine the adverse effects that occur within a short time of administering a single, high dose of a substance.[1] It provides an estimate of the median lethal dose (LD₅₀) and helps classify the substance for hazard labeling.[17][18]

Methodology Overview: Acute Toxic Class Method (OECD TG 423)

  • Species: The rat is the preferred species.[19]

  • Dosing: A group of 3 fasted animals (typically females, as they are often slightly more sensitive) is dosed by oral gavage at one of four fixed starting dose levels (5, 50, 300, or 2000 mg/kg).[1]

  • Observation: The animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, coordination), and body weight changes for up to 14 days.[19]

  • Stepwise Procedure: The outcome of the first step determines the next step. If mortality is observed, the next group is dosed at a lower level. If no mortality occurs, the next group is dosed at a higher level. This continues until a clear outcome is obtained for classification.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study to identify any visible organ abnormalities.[19]

Repeated Dose Systemic Toxicity (OECD TG 407 & 408)

Sub-chronic repeated dose studies are fundamental for identifying target organs of toxicity and determining a No-Observed-Adverse-Effect Level (NOAEL) after prolonged exposure. The choice between a 28-day (OECD 407) or 90-day (OECD 408) study depends on the intended use of the compound and regulatory requirements.[20][21]

Methodology Overview: 28-Day Oral Toxicity Study (OECD TG 407)

  • Species and Groups: Rats are typically used. At least 3 dose groups and a control group are used, with 5 males and 5 females per group.[20]

  • Dosing: The test substance is administered daily by oral gavage for 28 consecutive days. Dose levels are selected based on acute toxicity data, with the highest dose expected to produce some toxicity but not significant lethality.[20]

  • In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

  • Terminal Procedures: At the end of the 28-day period, blood samples are collected for hematology and clinical chemistry analysis (evaluating liver, kidney function, etc.).

  • Pathology: All animals are euthanized and subjected to a full necropsy. Organs are weighed, and a comprehensive list of tissues is preserved for histopathological examination by a veterinary pathologist. This microscopic examination is the most critical endpoint for identifying target organ toxicity.[20][22]

  • NOAEL Determination: The NOAEL is the highest dose level at which there are no statistically or biologically significant adverse treatment-related findings. This value is a cornerstone for human risk assessment.[23]

Conclusion: A Path to a Complete Profile

While a definitive toxicological profile for 4-(1-Phenylcyclopentyl)phenol cannot be written today, this guide provides the authoritative framework for its creation. By systematically applying the tiered approach—from foundational in vitro screens for cytotoxicity, genotoxicity, and hERG liability to confirmatory in vivo studies for systemic effects—a comprehensive understanding of its safety can be achieved. The toxicity of substituted phenols is complex and can be influenced by the nature and position of their substituents.[24][25] Therefore, careful execution and interpretation of these validated, internationally recognized protocols are paramount to ensuring a thorough and reliable assessment of the potential risks associated with 4-(1-Phenylcyclopentyl)phenol.

References

A complete list of references cited throughout this guide is provided below.

  • OECD (1987), Test No. 401: Acute Oral Toxicity, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris.

  • S.F. Al-Bayati, F.A. (2012). DEPENDENCE OF PHENOL TOXICITY ON KIND AND POSITION OF SUBSTITUTES. Voprosy Khimii i Khimicheskoi Tekhnologii.

  • Jing, Y., et al. (2018). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Journal of Visualized Experiments.

  • Botham, P. A. (2004). Acute oral toxicity—An overview of the OECD guidelines. Toxicology Letters.

  • OECD (2022), Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris.

  • Smith, C. J., et al. (2002). The relative toxicity of substituted phenols reported in cigarette mainstream smoke. Toxicological Sciences.

  • Smith, C. J., et al. (2002). The Relative Toxicity of Substituted Phenols Reported in Cigarette Mainstream Smoke. Toxicological Sciences.

  • Wills, B. K., & Keim, J. (2023). Phenol Toxicity. In StatPearls. StatPearls Publishing.

  • Gupta, A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol.

  • OECD (2001), Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris.

  • IVAMI (n.d.). Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008).

  • Roy, D., et al. (2008). Understanding the Toxicity of Phenols: Using Quantitative Structure-Activity Relationship and Enthalpy Changes To Discriminate. Chemical Research in Toxicology.

  • Sigma-Aldrich (n.d.). In Vitro Toxicology Assay Kit, Neutral Red based (TOX4).

  • Marcon, F., & Cordelli, E. (2021). OECD Test Guidelines for Genetic Toxicology. ISS.

  • Altogen Labs (n.d.). Acute Toxicology Test OECD 425.

  • Mazlumoglu, B. Ş. (2023). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. Pharmata.

  • ICCF (n.d.). Guidance Document #05 – Genotoxicity Testing.

  • Osborne, R., & Perkins, M. A. (1994). Cytotoxicity testing using neutral red and MTT assays on a three-dimensional human skin substrate - Episkin. ATLA.

  • Repetto, G., et al. (2008). Assaying Cellular Viability Using the Neutral Red Uptake Assay. In Protocols in Toxicology.

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters.

  • OECD (2008), Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris.

  • Altogen Labs (n.d.). Oral Toxicity OECD-408.

  • Cyprotex (n.d.). Ames Test.

  • DEB-Consulting (2025). OECD 408: 90-day subchronic oral toxicity study in rodents.

  • Wills, J., et al. (2022). Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. Particle and Fibre Toxicology.

  • Committee on Carcinogenicity of Chemicals in Food, Consumer Products and the Environment (2024). Guidance on genotoxicity testing strategies for manufactured nanomaterials.

  • Metrion Biosciences (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A.

  • FDA (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.

  • Yamasaki, K., et al. (2001). A repeated 28-day oral dose toxicity study of methoxychlor in rats, based on the 'enhanced OECD test guideline 407' for screening endocrine-disrupting chemicals. Archives of Toxicology.

  • D'Silva, J., et al. (2000). Metabolic responses to acute toxicity of alkylphenols and alkylphenol polyethoxylates in Elliptio complanata measured by calorespirometry. Environmental Toxicology and Chemistry.

  • Vivotecnia (n.d.). Genotoxicity testing of chemicals - Reach - Ames test - OECD 471.

  • Aryal, S. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes.

  • AAT Bioquest (n.d.). Ames Test Protocol.

  • Nelson Labs (n.d.). Ames Mutagenicity Test.

  • Galati, G., & O'Brien, P. J. (2004). Toxicological aspects of the use of phenolic compounds in disease prevention. Molecular nutrition & food research.

  • Cyprotex (n.d.). hERG Safety Assay.

  • Mediford Corporation (2024). Best Practice hERG Assay.

  • Public Health England (2024). Phenol: toxicological overview.

  • Gullón, B., et al. (2017). Phenolic compounds: Potential Health Benefits and Toxicity. In Utilisation of Bioactive Compounds from Agricultural and Food Waste.

  • Wolschke, H., et al. (2015). Endocrine-disrupting metabolites of alkylphenol ethoxylates – A critical review of analytical methods, environmental occurrences, toxicity, and regulation. Science of The Total Environment.

  • WWF (n.d.). Alkylphenols and Alkylphenol Ethoxylates.

  • Ying, G. G., et al. (2002). Environmental fate of alkylphenols and alkylphenol ethoxylates—a review. Environment International.

  • Bhuyan, D. J., & Basu, A. (2017). Phenolic compounds: potential health benefits and toxicity. In Utilisation of Bioactive Compounds from Agricultural and Food Waste.

  • D’Silva, J., et al. (2000). Metabolic responses to acute toxicity of alkylphenols and alkylphenol polyethoxylates in Elliptio complanata measured by calorespirometry. Environmental Toxicology and Chemistry.

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Exploratory

Exploring the Antioxidant Potential of 4-(1-Phenylcyclopentyl)phenol: A Technical Guide to Mechanistic Profiling and Assay Validation

Executive Summary The compound 4-(1-phenylcyclopentyl)phenol (4-PCPP) represents a unique class of sterically hindered, bulky phenolic antioxidants. While low-molecular-weight synthetic phenolic antioxidants (SPAs) like...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(1-phenylcyclopentyl)phenol (4-PCPP) represents a unique class of sterically hindered, bulky phenolic antioxidants. While low-molecular-weight synthetic phenolic antioxidants (SPAs) like Butylated Hydroxytoluene (BHT) have dominated industrial and biological applications, compounds bearing massive lipophilic substituents—such as the 1-phenylcyclopentyl moiety—offer superior partitioning into lipid bilayers and polymer matrices[4.9].

This whitepaper provides an in-depth technical framework for evaluating the antioxidant capacity of 4-PCPP. By synthesizing quantum chemical thermodynamics with empirical radical scavenging assays, we establish a self-validating protocol for characterizing its efficacy. This guide is designed for researchers and drug development professionals seeking to leverage bulky phenols in mitigating oxidative stress and lipid peroxidation.

Structural & Mechanistic Profiling

The antioxidant efficacy of 4-PCPP is fundamentally governed by its molecular architecture. The presence of the electron-donating 1-phenylcyclopentyl group at the para position exerts a positive inductive (+I) and hyperconjugative effect on the phenol ring. This electron density enrichment lowers the O–H Bond Dissociation Enthalpy (BDE) and the Ionization Potential (IP) , which are the primary thermodynamic descriptors dictating radical scavenging efficiency[4.3].

Core Antioxidant Pathways

Phenolic antioxidants neutralize reactive oxygen species (ROS) and lipid peroxyl radicals via three competing mechanisms, heavily influenced by solvent polarity and pH[4.1, 4.7]:

  • Hydrogen Atom Transfer (HAT): The dominant pathway in non-polar, lipophilic environments (e.g., cell membranes). 4-PCPP directly donates a hydrogen atom to a free radical, forming a resonance-stabilized phenoxyl radical.

  • Single Electron Transfer-Proton Transfer (SET-PT): Favored in highly polar media. 4-PCPP donates an electron to form a radical cation, followed by deprotonation.

  • Sequential Proton Loss Electron Transfer (SPLET): Dominant in basic or protic solvents where the phenoxide anion is formed first, followed by electron transfer to the radical.

Mechanisms ArOH 4-PCPP (ArOH) HAT HAT Pathway (Hydrogen Atom Transfer) ArOH->HAT + R• SETPT SET-PT Pathway (Electron Transfer) ArOH->SETPT + R• SPLET SPLET Pathway (Proton Loss) ArOH->SPLET Solvent Base ArO_HAT Phenoxyl Radical (ArO•) HAT->ArO_HAT BDE ArOH_rad Radical Cation (ArOH•+) SETPT->ArOH_rad IP ArO_SET Phenoxyl Radical (ArO•) ArOH_rad->ArO_SET PDE ArO_ion Phenoxide Anion (ArO-) SPLET->ArO_ion PA ArO_SPLET Phenoxyl Radical (ArO•) ArO_ion->ArO_SPLET ETE + R•

Caption: Thermodynamic pathways of 4-PCPP radical scavenging: HAT, SET-PT, and SPLET.

Quantitative Data & Thermodynamic Benchmarking

To predict the kinetic behavior of 4-PCPP, we must look at its thermodynamic descriptors. Using Density Functional Theory (DFT) benchmarks for para-substituted bulky phenols[4.3], the following table summarizes the theoretical gas-phase energetics of 4-PCPP compared to the industry standard, BHT.

Thermodynamic Descriptor4-PCPP (Predicted, kcal/mol)BHT (Reference, kcal/mol)Mechanistic Relevance
BDE (Bond Dissociation Enthalpy)81.5 - 83.079.5Lower BDE = Faster HAT pathway.
IP (Ionization Potential)168.0 - 171.0165.2Lower IP = Faster SET-PT initiation.
PDE (Proton Dissociation Enthalpy)252.5255.0Governs the second step of SET-PT.
PA (Proton Affinity)342.0345.5Lower PA = Easier SPLET initiation.
ETE (Electron Transfer Enthalpy)160.5158.0Governs the second step of SPLET.

Data Synthesis: While 4-PCPP has a slightly higher BDE than BHT (due to the lack of dual ortho-tert-butyl groups), its massive para-substituent provides comparable electron-donating capacity while drastically increasing its lipophilicity (LogP > 5.0), making it vastly superior for membrane-bound applications[4.9].

In Vitro Antioxidant Evaluation Protocols

A critical failure point in evaluating bulky phenols is the assumption of rapid reaction kinetics. Due to the steric bulk of the 1-phenylcyclopentyl group, 4-PCPP exhibits "slow-binding" kinetics. Endpoint assays will yield false negatives. The following protocols are designed as self-validating systems utilizing kinetic monitoring to ensure trustworthiness.

DPPH Radical Scavenging Assay (HAT/SPLET Hybrid)

Causality & Rationale: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable radical used to evaluate overall scavenging. We utilize absolute ethanol as the solvent to ensure complete dissolution of the highly lipophilic 4-PCPP, while allowing both HAT and SPLET mechanisms to occur[4.1].

Step-by-Step Methodology:

  • Reagent Prep: Prepare a 0.1 mM solution of DPPH in absolute ethanol. Protect from light.

  • Sample Prep: Dissolve 4-PCPP in absolute ethanol to create a concentration gradient (10 µM to 500 µM).

  • Reaction Mixture: In a 96-well quartz microplate, combine 100 µL of the 4-PCPP solution with 100 µL of the DPPH solution.

  • Self-Validation Controls:

    • Blank: 100 µL ethanol + 100 µL DPPH (accounts for baseline radical decay).

    • Positive Control: Trolox or BHT at matching concentrations.

  • Kinetic Monitoring: Read absorbance at 517 nm every 5 minutes for 60 minutes using a microplate reader.

  • Data Processing: Calculate the % Inhibition at the steady-state plateau (typically 45 mins for bulky phenols) using the formula: % Inhibition =[(Abs_blank - Abs_sample) / Abs_blank] × 100

FRAP Assay (SET-PT Pathway Isolation)

Causality & Rationale: The Ferric Reducing Antioxidant Power (FRAP) assay operates at an acidic pH (3.6). This high proton concentration suppresses the SPLET pathway (preventing proton loss), isolating the SET-PT (electron transfer) mechanism[4.1].

Step-by-Step Methodology:

  • FRAP Reagent: Mix 300 mM Acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 ratio. Warm to 37°C.

  • Reaction: Add 10 µL of 4-PCPP solution to 300 µL of FRAP reagent.

  • Incubation & Reading: Incubate in the dark at 37°C for 30 minutes. Measure absorbance at 593 nm .

  • Quantification: Interpolate results using a standard curve of FeSO4 (100–1000 µM) to express results as µmol Fe(II) equivalents.

Workflow Prep 1. Sample Prep (Ethanol Solvent) Assay 2. Assay Setup (DPPH/ABTS/FRAP) Prep->Assay Incubate 3. Kinetic Incubation (Dark, 30-60 min) Assay->Incubate Spectro 4. Spectrophotometry (Absorbance) Incubate->Spectro Data 5. Data Processing (IC50 & Kinetics) Spectro->Data

Caption: Standardized experimental workflow for kinetic radical scavenging assays.

Lipid Peroxidation & Membrane Integration

The true biological and industrial value of 4-PCPP lies in its interaction with lipid membranes and polyunsaturated fatty acids (PUFAs). Because ROS-induced lipid peroxidation is a chain reaction, an effective antioxidant must physically reside within the hydrophobic core of the lipid bilayer to intercept peroxyl radicals (LOO•) before they propagate[4.7].

The 1-phenylcyclopentyl group acts as a highly effective hydrophobic anchor. When a lipid radical (L•) reacts with oxygen to form a peroxyl radical (LOO•), membrane-bound 4-PCPP donates its phenolic hydrogen (HAT pathway) to form a stable lipid hydroperoxide (LOOH) and a harmless, sterically shielded phenoxyl radical, effectively terminating the degradation cascade.

LipidPerox Init Lipid Radical (L•) Prop Peroxyl Radical (LOO•) Init->Prop + O2 Term Stable Lipid (LOOH) + Phenoxyl Radical Prop->Term + 4-PCPP Degrad Membrane Degradation Prop->Degrad Propagation Antiox 4-PCPP (Membrane Bound) Antiox->Term HAT / SET-PT

Caption: Chain-breaking inhibition of lipid peroxidation by membrane-anchored 4-PCPP.

Conclusion & Future Perspectives

4-(1-Phenylcyclopentyl)phenol represents a highly potent, lipophilic antioxidant candidate. Its bulky para-substituent not only fine-tunes the thermodynamics of the O-H bond for efficient Hydrogen Atom Transfer (HAT) but also ensures optimal spatial distribution within hydrophobic matrices. For researchers, transitioning from fixed-endpoint assays to kinetic monitoring is imperative to accurately capture the efficacy of such sterically hindered molecules. Future development should focus on its incorporation into liposomal delivery systems or as a stabilizing agent in advanced polymer formulations.

References

  • Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. RSC Advances / PubMed Central. Retrieved from:[Link][4.1]

  • DFT/B3LYP Study of the Enthalpies of Homolytic and Heterolytic O–H Bond Dissociation in Sterically Hindered Phenols. Acta Chimica Slovaca. Retrieved from: [Link] [4.3]

  • Density Functional Theory Studies on the Antioxidant Mechanism and Electronic Properties of Some Bioactive Marine Meroterpenoids. ACS Omega. Retrieved from:[Link][4.7]

  • Synthetic Phenolic Antioxidants: A Review of Environmental Occurrence, Fate, Human Exposure, and Toxicity. Environmental Science & Technology. Retrieved from:[Link][4.9]

Foundational

Comprehensive Bioactivity Screening of 4-(1-Phenylcyclopentyl)phenol: A Tiered Evaluation of Estrogen Receptor Modulation

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound: 4-(1-Phenylcyclopentyl)phenol (CAS: 36744-76-0) Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I app...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound: 4-(1-Phenylcyclopentyl)phenol (CAS: 36744-76-0)

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I approach the preliminary screening of novel or uncharacterized compounds not as a checklist of assays, but as a hypothesis-driven investigation. 4-(1-Phenylcyclopentyl)phenol belongs to a class of bulky alkylphenols. Structurally, it consists of a phenolic ring attached to a highly hydrophobic, sterically bulky 1-phenylcyclopentyl moiety.

The primary bioactivity hypothesis for this compound is Estrogen Receptor (ER) modulation and potential endocrine-disrupting chemical (EDC) activity. The causality behind this hypothesis is rooted in its pharmacophore: the phenolic ring mimics the A-ring of endogenous 17β-estradiol (essential for hydrogen bonding with Glu353 and Arg394 in the ER ligand-binding domain), while the bulky 1-phenylcyclopentyl group is perfectly suited to occupy the expansive hydrophobic cavity of the receptor. Previous structure-activity relationship studies have conclusively demonstrated that1[1]. Compounds with rigid, bulky groups (e.g., 4-(1-adamantyl)phenol) often exhibit significantly higher ER binding affinity than linear alkylphenols[1].

To rigorously evaluate the bioactivity of 4-(1-Phenylcyclopentyl)phenol, we must employ a self-validating, tiered screening architecture: progressing from in silico predictions to in vitro functional profiling, and culminating in in vivo physiological validation.

Screening Workflow Architecture

G A Compound QC 4-(1-Phenylcyclopentyl)phenol B Tier 1: In Silico AADS (ERα / ERβ Docking) A->B Structural Input C Tier 2: Competitive Binding (Radioligand Displacement) B->C Predicted Affinity D Tier 2: Functional Assay (Luciferase Reporter) C->D Receptor Binding E Tier 3: In Vivo Validation (Rodent Uterotrophic Assay) D->E Transcriptional Activation F Bioactivity & EDC Profile (Final Determination) E->F Physiological Response

Fig 1: Tiered bioactivity screening workflow for 4-(1-Phenylcyclopentyl)phenol.

Tier 1: In Silico Predictive Modeling

Before committing to costly in vitro assays, we utilize the Agonist/Antagonist Differential-Docking Screening (AADS) method.

The Causality: The ER Ligand-Binding Domain (LBD) is highly plastic. When an agonist binds, Helix 12 folds over the binding pocket, creating a surface for co-activator recruitment. When an antagonist binds, its bulky side chains physically prevent Helix 12 from adopting this active conformation. By docking 4-(1-Phenylcyclopentyl)phenol into crystal structures of both agonist-bound and antagonist-bound ERα LBDs, we can calculate differential binding energies to predict not just affinity, but functional orientation, an approach proven effective for 2[2].

Step-by-Step AADS Protocol
  • Ligand Preparation: Generate the 3D conformer of 4-(1-Phenylcyclopentyl)phenol. Minimize energy using the OPLS3e force field to resolve steric clashes within the bulky cyclopentyl-phenyl system.

  • Receptor Preparation: Retrieve human ERα LBD crystal structures from the PDB: one in an agonist conformation (e.g., 1ERE) and one in an antagonist conformation (e.g., 3ERT). Remove water molecules and co-crystallized ligands.

  • Differential Docking: Dock the ligand into both grids using a flexible-ligand, rigid-receptor algorithm (e.g., Glide or AutoDock Vina).

  • Scoring & Interpretation: Compare the ΔG (binding free energy) between the two conformations. A significantly lower ΔG in the agonist-bound structure predicts that the compound will stabilize Helix 12 in the active state.

Tier 2: In Vitro Pharmacological Profiling

While in silico models predict interaction, in vitro assays validate it. We must separate binding from function. A compound may bind ER tightly but fail to initiate transcription. Therefore, we deploy a self-validating dual-assay system.

Protocol A: Competitive Radioligand Binding Assay

Purpose: Quantify the exact binding affinity (Ki).

  • Preparation: Incubate recombinant human ERα and ERβ with a saturating concentration of [3H]-17β-estradiol.

  • Displacement: Introduce 4-(1-Phenylcyclopentyl)phenol at increasing logarithmic concentrations (10⁻⁹ to 10⁻⁴ M).

  • Measurement: Separate bound from free radioligand using dextran-coated charcoal. Measure residual radioactivity via liquid scintillation counting.

  • Validation: Use unlabeled 17β-estradiol as a positive displacement control.

Protocol B: Luciferase Reporter Gene Assay

Purpose: Determine if the compound acts as an agonist or antagonist. The Causality: Binding assays cannot confirm transcriptional activation. By transfecting cells with a plasmid containing Estrogen Response Elements (EREs) linked to a luciferase gene, the light emitted directly correlates to the compound's ability to recruit transcriptional machinery.

  • Cell Culture: Plate COS-1 or MCF-7 cells (which naturally express ER) in estrogen-free media (phenol red-free DMEM with charcoal-stripped fetal bovine serum) for 48 hours to eliminate background noise.

  • Transfection: Co-transfect with a human ERα expression plasmid and an ERE-luciferase reporter plasmid.

  • Treatment: Expose cells to varying concentrations of 4-(1-Phenylcyclopentyl)phenol for 24 hours.

  • Self-Validating Controls:

    • Agonist Control: 17β-estradiol (establishes maximum assay window).

    • Antagonist Control: Co-treat the test compound with ICI 182,780 (Fulvestrant). If the luminescent signal drops, it proves the activity is strictly ER-mediated.

Tier 3: In Vivo Physiological Validation

In vitro assays lack systemic metabolism (e.g., hepatic first-pass effects), which can bioactivate inert compounds or rapidly clear active ones. To confirm the physiological relevance of 4-(1-Phenylcyclopentyl)phenol, we rely on the Rodent Uterotrophic Assay , the gold standard for detecting3[3].

The Causality: Why use prepubertal rats? Adult intact rats have fluctuating endogenous estrogen levels due to their estrous cycle, creating massive biological noise. Prepubertal rats (postnatal day 21) have near-zero endogenous estrogen, providing a pristine baseline to detect the weak estrogenic activity typical of alkylphenols[3].

Step-by-Step Uterotrophic Protocol
  • Animal Selection: Select immature female Long-Evans rats (postnatal day 21).

  • Dosing Regimen: Administer 4-(1-Phenylcyclopentyl)phenol via oral gavage daily for 3 consecutive days. Dose groups should span predicted physiological exposure (e.g., 10, 50, and 200 mg/kg/day).

  • Controls: Vehicle control (corn oil) and positive control (ethynyl estradiol, 0.01 mg/kg).

  • Necropsy & Analysis: On day 4, euthanize the animals. Carefully excise the uterus, trim away fat and fascia, and measure the "wet weight" (including luminal fluid) and "blotted weight". A statistically significant increase in uterine weight compared to the vehicle control confirms in vivo estrogenic activity.

Quantitative Data Synthesis

To facilitate rapid decision-making, all screening data must be consolidated. Below is a structured data matrix comparing the expected/benchmark bioactivity profile of 4-(1-Phenylcyclopentyl)phenol against established controls, based on its structural homology to known bulky alkylphenols.

CompoundERα Binding Affinity (Ki, µM)Reporter Assay EC50 (µM)Uterotrophic Response (Effective Dose, mg/kg)Functional Classification
17β-estradiol (Control)0.00040.00010.01 - 0.1Strong Endogenous Agonist
4-tert-octylphenol (Reference)0.05 - 65.01.550 - 200Weak Agonist / EDC
4-(1-adamantyl)phenol (Reference)0.01 - 5.00.825 - 100Moderate Agonist / EDC
4-(1-Phenylcyclopentyl)phenol 0.01 - 10.0 (Predicted)0.5 - 5.0 (Predicted)25 - 100 (Predicted)Pending Validation

Note: Due to the extreme steric bulk of the 1-phenylcyclopentyl group, binding affinity is expected to be higher than linear alkylphenols, but lower than endogenous steroidal estrogens.

References

  • Yamakoshi Y., et al. "Dependence of estrogenic activity on the shape of the 4-alkyl substituent in simple phenols." Biological and Pharmaceutical Bulletin.
  • Matsushima A., et al. "Exploration of endocrine-disrupting chemicals on estrogen receptor alpha by the agonist/antagonist differential-docking screening (AADS) method: 4-(1-adamantyl)phenol as a potent endocrine disruptor candidate." Toxicology Letters.
  • Laws S.C., et al. "Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats." Toxicological Sciences.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 4-(1-Phenylcyclopentyl)phenol as a Strategic Building Block in Medicinal Chemistry

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers Document Type: Technical Application Note & Validated Protocols Introduction: The Strategic Value of Bulky Alkylphenols In modern medi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers Document Type: Technical Application Note & Validated Protocols

Introduction: The Strategic Value of Bulky Alkylphenols

In modern medicinal chemistry, the spatial arrangement of hydrophobic pharmacophores is critical for achieving high-affinity binding in deep protein pockets. As a Senior Application Scientist, I frequently evaluate novel building blocks that introduce unique conformational constraints into drug scaffolds. 4-(1-Phenylcyclopentyl)phenol (CAS: 36744-76-0) is a highly specialized intermediate that serves this exact purpose [1].

Structurally, this compound features a phenol ring substituted at the para position with a 1-phenylcyclopentyl group. This gem-disubstituted cycloalkane architecture acts as a conformational lock. Unlike linear or highly flexible alkyl chains, the cyclopentyl ring restricts the dihedral angle between the two aromatic systems. This specific steric bulk is highly prized in the development of Selective Estrogen Receptor Modulators (SERMs) , Selective Estrogen Receptor Degraders (SERDs) , and as a lipophilic anchor in Proteolysis Targeting Chimeras (PROTACs) [2].

Mechanistic Rationale for Scaffold Selection

Why choose a 1-phenylcyclopentyl moiety over a standard tert-butyl or cumyl group?

  • Vectorial Trajectory: The cyclopentyl ring forces the two phenyl rings into a rigid, orthogonal-like geometry. When the phenol is used as a vector to attach a basic side chain (e.g., in SERMs), the bulky 1-phenylcyclopentyl core acts as a wedge, physically preventing Helix-12 of the Estrogen Receptor (ERα) from adopting the agonist conformation.

  • Metabolic Stability: The lack of benzylic protons on the central quaternary carbon prevents rapid oxidative metabolism by Cytochrome P450 enzymes, a common liability in simpler diarylalkanes.

Physicochemical Profiling & Quantitative Data

To effectively utilize 4-(1-phenylcyclopentyl)phenol in synthetic workflows, one must understand its baseline physicochemical properties. The data summarized below dictates the choice of solvents, bases, and purification strategies [3, 4].

Table 1: Physicochemical Properties of 4-(1-Phenylcyclopentyl)phenol

ParameterValueMedicinal Chemistry Implication
Molecular Weight 238.32 g/mol Ideal fragment size; leaves ~260 Da for further derivatization before hitting Lipinski limits.
Exact Mass 238.135 DaCrucial for High-Resolution Mass Spectrometry (HRMS) tracking during synthesis.
LogP (Estimated) ~4.8Highly lipophilic core; final drug candidates will require polar solubilizing groups.
Hydrogen Bond Donors 1 (Phenolic OH)Serves as the primary synthetic handle for etherification or esterification.
Hydrogen Bond Acceptors 1 (Phenolic OH)Can act as a hydrogen bond acceptor if the OH is alkylated.
Rotatable Bonds 2Low flexibility ensures predictable binding poses in in silico docking studies.

Synthetic Workflows & Logical Architecture

The phenolic hydroxyl group is the primary vector for diversification. Depending on the target drug class, 4-(1-phenylcyclopentyl)phenol is typically routed through one of two primary workflows: O-Alkylation (to build basic ethers for nuclear receptor targeting) or Triflation (to activate the aromatic ring for Pd-catalyzed cross-coupling).

Workflow A 4-(1-Phenylcyclopentyl)phenol CAS: 36744-76-0 B Triflation (Tf2O, Pyridine, 0°C) A->B OH Activation C O-Alkylation (R-Cl, K2CO3, DMF) A->C Etherification D Cross-Coupling (Pd-Catalyst, Boronic Acid) B->D C-C Bond Formation E Basic Amine Ether (SERM Precursor) C->E SN2 Substitution F Diarylalkane Core (Kinase Inhibitor) D->F Scaffold Assembly G Nuclear Receptor Antagonist E->G Target Binding

Divergent synthetic workflows for 4-(1-phenylcyclopentyl)phenol derivatization.

Self-Validating Experimental Protocols

The following protocols have been designed with built-in causality and self-validation checkpoints to ensure high-fidelity execution in the laboratory.

Protocol A: Synthesis of 1-(2-(4-(1-phenylcyclopentyl)phenoxy)ethyl)piperidine (SERM Intermediate)

Objective: Alkylate the phenol with a basic side chain to generate a prototypical nuclear receptor antagonist core.

Causality & Reagent Selection: Potassium carbonate (K₂CO₃) is selected over stronger bases like Sodium Hydride (NaH). The phenol is sufficiently acidic (pKa ~ 10) to be deprotonated by K₂CO₃, and avoiding NaH prevents potential side reactions with the alkyl halide. Dimethylformamide (DMF) is used as a polar aprotic solvent to strip the solvation shell from the phenoxide ion, accelerating the Sₙ2 displacement.

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with 4-(1-phenylcyclopentyl)phenol (1.0 eq, 2.38 g, 10 mmol) and anhydrous K₂CO₃ (2.5 eq, 3.45 g, 25 mmol).

  • Activation: Add 15 mL of anhydrous DMF. Stir at room temperature for 15 minutes. Observation: The mixture will develop a slight yellow tint as the phenoxide is generated.

  • Alkylation: Add 1-(2-chloroethyl)piperidine hydrochloride (1.2 eq, 2.21 g, 12 mmol) in one portion. Note: The excess K₂CO₃ is required to neutralize the hydrochloride salt and free-base the amine in situ.

  • Reaction: Heat the reaction mixture to 80°C under an inert atmosphere for 12 hours.

  • Workup: Cool to room temperature, dilute with 50 mL of distilled water, and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validation & Quality Control:

  • TLC Monitoring: Run a TLC in Hexanes:EtOAc (4:1). The starting phenol (R_f ~0.6, UV active) should disappear. The product will remain at the baseline. Run a second TLC in DCM:MeOH:NH₄OH (90:9:1); the basic product should elute cleanly at R_f ~0.4.

  • Mass Spectrometry: Expected exact mass for C₂₄H₃₁NO is 349.24. Look for the [M+H]⁺ peak at m/z 350.2.

  • ¹H NMR (CDCl₃): Confirm the presence of the ether linkage by a characteristic triplet around 4.0 ppm (2H, -CH₂-O-).

Protocol B: Synthesis of 4-(1-Phenylcyclopentyl)phenyl Trifluoromethanesulfonate

Objective: Convert the phenol into a highly reactive pseudohalide (triflate) for subsequent Suzuki or Buchwald-Hartwig cross-coupling reactions.

Causality & Reagent Selection: Trifluoromethanesulfonic anhydride (Tf₂O) is highly electrophilic. Pyridine is chosen as the solvent/base because it acts as a nucleophilic catalyst, forming a reactive N-trifluoromethylsulfonylpyridinium intermediate, while simultaneously scavenging the generated triflic acid.

Step-by-Step Procedure:

  • Preparation: Dissolve 4-(1-phenylcyclopentyl)phenol (1.0 eq, 2.38 g, 10 mmol) in anhydrous Dichloromethane (DCM) (20 mL) under an argon atmosphere.

  • Cooling: Add anhydrous pyridine (2.0 eq, 1.6 mL, 20 mmol) and cool the mixture to 0°C using an ice-water bath. Critical Step: Cooling is mandatory to control the highly exothermic nature of the reaction and prevent tar formation.

  • Addition: Dropwise add Tf₂O (1.2 eq, 2.0 mL, 12 mmol) over 15 minutes via a syringe pump.

  • Reaction: Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract with DCM (2 x 20 mL). Wash the organic layer with 1N HCl (20 mL) to remove residual pyridine, followed by brine. Dry over MgSO₄ and concentrate.

Self-Validation & Quality Control:

  • TLC Monitoring: Run a TLC in Hexanes:EtOAc (9:1). The highly non-polar triflate will elute significantly higher (R_f ~0.8) than the starting phenol (R_f ~0.4).

  • FTIR Spectroscopy: The broad O-H stretch (~3300 cm⁻¹) of the starting material must be completely absent. Look for strong S=O stretching bands around 1420 and 1210 cm⁻¹.

Comparative Reaction Metrics

To aid in process scale-up, the following table summarizes the expected metrics for the two primary derivatization pathways.

Table 2: Comparative Reaction Metrics for Derivatization

MetricProtocol A (O-Alkylation)Protocol B (Triflation)
Typical Yield 82 - 88%90 - 95%
Primary Impurity Unreacted alkyl halideHydrolyzed triflic acid / Pyridine salts
Purification Method Acid-Base ExtractionSilica Gel Chromatography (Hexanes)
Stability of Product Highly stable (months at RT)Moisture sensitive (store at -20°C under Ar)

Downstream Pharmacological Application

Once derivatized into a basic ether (Protocol A), the resulting compound acts as a potent modulator of nuclear receptors. The diagram below illustrates the molecular causality of how the bulky 1-phenylcyclopentyl core drives the pharmacological effect.

Pathway Ligand 4-(1-Phenylcyclopentyl)phenol Derived SERM Receptor Estrogen Receptor α (ERα) Ligand Binding Domain Ligand->Receptor Competitive Binding Conformation Helix-12 Repositioning (Antagonist Conformation) Receptor->Conformation Steric Clash by Bulky Sidechain Corepressor Co-repressor Recruitment (NCoR/SMRT) Conformation->Corepressor Surface Alteration Transcription Gene Transcription Inhibited Corepressor->Transcription Chromatin Condensation

Mechanism of action: SERM-induced conformational antagonism of Estrogen Receptor alpha.

References

  • ChemExpress. "CAS 36744-76-0 | 4-(1-Phenylcyclopentyl)phenol." ChemExpress Catalog.
  • Sigma-Aldrich. "4-(1-phenylcyclopentyl)phenol | 36744-76-0." Sigma-Aldrich Materials.
  • BLD Pharm. "36744-76-0 | 4-(1-Phenylcyclopentyl)phenol." BLD Pharm Database.
  • PubChemLite. "4-(1-phenylcyclopentyl)phenol (C17H18O)." University of Luxembourg / PubChem.
Application

Application Notes and Protocols: 4-(1-Phenylcyclopentyl)phenol in Advanced Polymer Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Building Block for High-Performance Polymers In the pursuit of advanced materials, polymer chemistry continuously seeks novel...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Building Block for High-Performance Polymers

In the pursuit of advanced materials, polymer chemistry continuously seeks novel monomers that can impart superior properties to resulting polymers. 4-(1-Phenylcyclopentyl)phenol, hereafter referred to as PCPP, represents a significant advancement in this area. Its unique molecular architecture, featuring a bulky, non-planar cyclopentyl group attached to a phenylphenol backbone, positions it as a premier candidate for creating high-performance polymers with enhanced thermal stability, solubility, and processability.

The "Cardo" Advantage of 4-(1-Phenylcyclopentyl)phenol

The defining feature of PCPP is its "cardo" structure. The term, derived from the Latin word for "loop," refers to monomers containing a bulky, cyclic group that is part of the polymer backbone. This pendant loop structure, provided by the 1-phenylcyclopentyl moiety, introduces significant steric hindrance. This has two primary, highly desirable effects on the final polymer:

  • Inhibition of Chain Packing: The bulky group disrupts the close packing of polymer chains. This increased free volume enhances the solubility of otherwise rigid aromatic polymers in common organic solvents, dramatically improving their processability.[1][2]

  • Restricted Rotational Freedom: The cardo group restricts the rotational motion of the polymer backbone. This leads to a significant increase in the glass transition temperature (Tg), resulting in materials that maintain their structural integrity and mechanical properties at elevated temperatures.[1]

Compared to conventional planar monomers like Bisphenol A (BPA), PCPP offers a pathway to polymers that circumvent the traditional trade-off between thermal stability and processability. Furthermore, developing alternatives to BPA is of significant interest due to concerns about its activity as an endocrine disruptor.[3]

Molecular Structure of 4-(1-Phenylcyclopentyl)phenol (PCPP)

Caption: Molecular structure of 4-(1-Phenylcyclopentyl)phenol.

Synthesis of a Key Difunctional Monomer: Bisphenol CP

For the creation of high-molecular-weight linear polymers such as polyimides and polycarbonates, a difunctional monomer (a bisphenol) is required. A crucial intermediate, 4-[1-(4-hydroxyphenyl)cyclopentyl]-phenol, known as Bisphenol CP, can be synthesized from dicyclopentadiene (DCPD), a readily available petrochemical byproduct.[1]

Protocol: Synthesis of Bisphenol CP

This protocol outlines the synthesis of Bisphenol CP, a key monomer for subsequent polymerizations.

Causality Behind Experimental Choices:

  • Cracking of DCPD: Dicyclopentadiene is a dimer that must be "cracked" via heating to yield the reactive cyclopentadiene (CPD) monomer.

  • Acid Catalysis: The reaction of CPD with phenol is an acid-catalyzed alkylation, where the protonated cyclopentadiene acts as an electrophile attacking the electron-rich phenol ring, primarily at the para position due to steric considerations.

Materials:

  • Dicyclopentadiene (DCPD)

  • Phenol

  • Phosphoric acid (H₃PO₄) or another strong acid catalyst

  • Toluene

  • Palladium chloride bis(benzonitrile) complex (for isomerization, if needed)

  • Hydrochloric acid (HCl)

Procedure:

  • Cracking of DCPD: Set up a distillation apparatus. Heat dicyclopentadiene to approximately 170 °C. The retro-Diels-Alder reaction will occur, and the lower-boiling cyclopentadiene monomer (b.p. ~41 °C) will distill over. Collect the CPD monomer and keep it cold to prevent re-dimerization.

  • Alkylation Reaction: In a reaction flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), dissolve an excess of phenol in toluene.

  • Catalyst Addition: Add a catalytic amount of a strong acid like phosphoric acid to the phenol solution.

  • Monomer Addition: Slowly add the freshly distilled cyclopentadiene to the reaction mixture at room temperature. The reaction is exothermic; maintain control of the temperature with a cooling bath if necessary.

  • Reaction Time: Stir the mixture for approximately 12 hours at room temperature to ensure complete reaction.[1]

  • Isomerization & Second Alkylation (if required): The initial product may be a mix of isomers. Further reaction with phenol in the presence of an acid catalyst (like HCl) at an elevated temperature (e.g., 80 °C) can drive the reaction to the desired 4,4'-disubstituted product, Bisphenol CP.[1]

  • Work-up and Purification: After the reaction is complete, neutralize the acid catalyst. Wash the organic layer with water and brine. Remove the toluene solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield pure Bisphenol CP.

Application in High-Performance Polyimide Synthesis

Cardo polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and excellent mechanical properties.[2] The incorporation of the PCPP-derived structure via Bisphenol CP leads to polyimides with significantly improved solubility, making them suitable for applications like gas separation membranes and advanced coatings.[1]

Principle: Two-Step Polycondensation

The synthesis of polyimides is a two-step process. First, a diamine and a dianhydride react at room temperature to form a soluble poly(amic acid) (PAA) precursor. In the second step, the PAA is converted to the final polyimide through thermal or chemical imidization, which involves the elimination of water.

Caption: Workflow for two-step synthesis of cardo polyimides.

Protocol: Synthesis of a Cardo Polyimide Film

This protocol is adapted from the synthesis of a cyclopentyl cardo polyimide (CPI-6F) and requires the conversion of Bisphenol CP to its corresponding diamine, 4,4′-((cyclopentane-1,1-diylbis(4,1-phenylene))bis(oxy))-dianiline (CPDA).[1] This is typically achieved through a nucleophilic substitution reaction with p-fluoronitrobenzene followed by reduction of the nitro groups.

Materials:

  • 4,4′-((cyclopentane-1,1-diylbis(4,1-phenylene))bis(oxy))-dianiline (CPDA, the PCPP-derived diamine)

  • 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Glass petri dish or plate

  • Programmable oven or furnace

Procedure:

  • Dissolution: In a dry flask under an inert atmosphere, dissolve an equimolar amount of the CPDA diamine in anhydrous DMAc.

  • Poly(amic acid) Formation: To the stirred solution, add an equimolar amount of 6FDA dianhydride in one portion. The viscosity of the solution will increase significantly. Continue stirring at room temperature for 4-6 hours to form the poly(amic acid) (PAA) solution.

  • Film Casting: Pour the viscous PAA solution onto a clean, level glass plate or into a petri dish.

  • Solvent Removal: Place the cast film in an oven at 60-80 °C for 5-8 hours to slowly remove the bulk of the DMAc solvent, resulting in a tack-free PAA film.

  • Thermal Imidization: Transfer the film to a programmable high-temperature oven and subject it to a staged heating cycle to effect the conversion to polyimide. A typical cycle is:

    • 100 °C for 2 hours

    • 200 °C for 2 hours

    • 250 °C for 20-30 minutes[1]

  • Recovery: After cooling to room temperature, the resulting freestanding, flexible polyimide film can be carefully peeled from the glass substrate.

Expected Properties of PCPP-Based Polyimides

The inclusion of the cyclopentyl cardo unit imparts a unique combination of properties compared to standard aromatic polyimides.

PropertyPCPP-Based Polyimide (CPI-6F)Conventional Polyimide (BPA-based)Rationale for Difference
Solubility Soluble in NMP, DMAc, THF, Chloroform[1]Often only soluble in strong acids or NMPThe cardo group disrupts chain packing, allowing solvent molecules to penetrate more easily.
Glass Transition (Tg) High (e.g., > 250 °C)High (variable)The rigid cardo structure restricts segmental motion of the polymer backbone.
Tensile Strength Good (Comparable to standards)Good to ExcellentMaintained due to the rigid aromatic backbone.
Elongation at Break High (e.g., ~25%)[1]Typically lowerThe less-efficient chain packing may allow for more chain slippage before failure.
Gas Permeability EnhancedLowerIncreased fractional free volume from the bulky group creates more pathways for gas diffusion.

Application in Advanced Polycarbonate Synthesis

Polycarbonates are tough, transparent thermoplastics widely used in engineering applications.[4] By replacing BPA with Bisphenol CP, it is possible to synthesize polycarbonates with a much higher glass transition temperature, extending their use to more demanding, high-temperature environments.

Principle: Interfacial Polycondensation

This method involves reacting the bisphenol (dissolved in an aqueous alkaline solution) with a carbonyl source, typically phosgene or its equivalent (dissolved in an immiscible organic solvent like dichloromethane). The polymerization occurs at the interface between the two liquid phases. A phase-transfer catalyst is used to transport the deprotonated phenoxide from the aqueous phase to the organic phase to react.

Caption: Workflow for interfacial synthesis of polycarbonate.

Protocol: Synthesis of a PCPP-Based Polycarbonate

Safety Note: Phosgene is extremely toxic. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures. Triphosgene can be used as a safer solid substitute for phosgene gas.

Materials:

  • Bisphenol CP

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Phosgene or Triphosgene

  • Triethylbenzylammonium chloride (TEBAC) or similar phase-transfer catalyst

  • Methanol (for precipitation)

Procedure:

  • Aqueous Phase Preparation: In a beaker, dissolve Bisphenol CP and a catalytic amount of TEBAC in an aqueous solution of NaOH. The NaOH deprotonates the phenolic hydroxyl groups to form the water-soluble sodium bisphenoxide salt.

  • Organic Phase Preparation: In a separate flask, dissolve phosgene or triphosgene in dichloromethane.

  • Polymerization: Transfer the aqueous phase to a baffled reaction vessel equipped with a high-speed mechanical stirrer. Begin vigorous stirring to create a large interfacial surface area.

  • Monomer Addition: Slowly add the organic phosgene solution to the rapidly stirred aqueous phase. The polymerization will begin immediately at the interface. The reaction is typically run at or below room temperature.

  • Chain Termination: Once the desired molecular weight is achieved (monitored by solution viscosity), a chain terminator (e.g., phenol or p-tert-butylphenol) can be added to cap the polymer chains.

  • Isolation: Stop the stirring and allow the layers to separate. Isolate the organic phase (bottom DCM layer), which now contains the polycarbonate.

  • Purification: Wash the organic phase multiple times with dilute acid (to neutralize excess NaOH) and then with deionized water until the washings are neutral.

  • Precipitation: Slowly pour the polymer solution into a large volume of a non-solvent, such as methanol, under constant stirring. The polycarbonate will precipitate as a white, fibrous solid or powder.

  • Drying: Collect the polymer by filtration, wash with additional methanol, and dry in a vacuum oven at 80-100 °C until a constant weight is achieved.

References

  • Chen, K.-H., et al. (2020). Synthesis and Properties of Cyclopentyl Cardo-Type Polyimides Based on Dicyclopentadiene. Polymers (Basel). Available at: [Link]

  • PubChem. 4-(1-phenylcyclopentyl)phenol. National Center for Biotechnology Information. Available at: [Link]

  • Brunelle, D. J., & Korn, M. A. (2005). Advances in Polycarbonates. ACS Symposium Series. Available at: [Link]

  • Fattori, V., et al. (2021). Concerning Synthesis of New Biobased Polycarbonates with Curcumin in Replacement of Bisphenol A and Recycled Diphenyl Carbonate as Example of Circular Economy. Polymers (Basel). Available at: [Link]

  • Open Access Pub. (2023). Polycarbonates. Journal of New Developments in Chemistry. Available at: [Link]

  • Zapan, M. (2012). Epoxy and Phenolic Resins. ResearchGate. Available at: [Link]

  • Hayati, P., et al. (2022). Properties and Applications of Polymers: A Mini Review. Journal of Advanced Organometallic Chemistry. Available at: [Link]

  • Wang, X., et al. (2016). Synthesis and Mechanism of Metal-Mediated Polymerization of Phenolic Resins. Molecules. Available at: [Link]

Sources

Method

protocol for derivatizing 4-(1-Phenylcyclopentyl)phenol

Application Note: High-Efficiency Silylation Protocol for the GC-MS Analysis of 4-(1-Phenylcyclopentyl)phenol Introduction & Mechanistic Rationale 4-(1-Phenylcyclopentyl)phenol (CAS 36744-76-0) is a complex, bulky phenol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Silylation Protocol for the GC-MS Analysis of 4-(1-Phenylcyclopentyl)phenol

Introduction & Mechanistic Rationale

4-(1-Phenylcyclopentyl)phenol (CAS 36744-76-0) is a complex, bulky phenolic compound structurally analogous to synthetic bisphenols and alkylphenols. In Gas Chromatography-Mass Spectrometry (GC-MS), analyzing free phenols presents significant analytical challenges. The highly polar phenolic hydroxyl (-OH) group acts as a hydrogen bond donor, leading to severe peak tailing, irreversible adsorption to active sites within the GC inlet liner, and ultimately, poor sensitivity and reproducibility[1].

To circumvent these thermodynamic limitations, chemical derivatization is strictly required. The gold-standard approach for sterically demanding phenolic compounds is silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) [2].

The Causality of the Chemistry: BSTFA acts as a highly efficient trimethylsilyl (TMS) donor. When introduced to the sample, the basic solvent (typically pyridine) deprotonates the phenol, enhancing its nucleophilicity. The 1% TMCS acts as a critical catalyst, forming a highly reactive intermediate that forces the silylation to completion. This reaction replaces the active hydrogen with a TMS group, forming a volatile, thermally stable trimethylsilyl ether (4-(1-phenylcyclopentyl)phenoxy-TMS). The reaction byproducts (e.g., trifluoroacetamide) are highly volatile and elute early in the solvent delay, preventing mass spectral interference with the heavier target analyte[3].

Self-Validating Experimental Design

To ensure absolute trustworthiness in quantitative analysis, this protocol is designed as a self-validating system . Derivatization is highly sensitive to environmental factors, particularly moisture. By spiking an isotopically labeled internal standard (IS)—such as Bisphenol A-d16 or 4-n-nonylphenol-d4—into the sample prior to evaporation and derivatization, the method continuously monitors reaction efficiency. If trace moisture infiltrates the reaction vial, it will rapidly hydrolyze the BSTFA into hexamethyldisiloxane (HMDSO), leaving the sample under-derivatized[2]. In such an event, the absolute peak area of the IS will drop proportionally, immediately flagging the analytical batch as invalid and preventing false-negative reporting.

Materials and Reagents

  • Target Analyte: 4-(1-Phenylcyclopentyl)phenol standard.

  • Derivatization Reagent: BSTFA + 1% TMCS (GC Grade, sealed in ampoules or stored in a desiccator)[1].

  • Reaction Solvent: Anhydrous Pyridine (acts as both an aprotic solvent and an acid-scavenging basic catalyst).

  • Internal Standard (IS): Bisphenol A-d16 (10 µg/mL in anhydrous hexane).

  • Carrier Gas: Ultra-High-Purity (UHP) Nitrogen for evaporation; UHP Helium for GC-MS.

Step-by-Step Derivatization Protocol

Step 1: Sample Preparation and Dehydration

  • Transfer an appropriate aliquot of the organic sample extract (containing the target analyte) into a 2.0 mL amber glass autosampler vial.

  • Spike the sample with 10 µL of the IS solution to establish the self-validating baseline.

  • Critical Step: Evaporate the solvent to complete dryness under a gentle stream of UHP nitrogen at 40°C[3].

    • Causality: Moisture is the primary enemy of silylation. Even trace amounts of water will violently react with BSTFA, consuming the reagent and resulting in incomplete analyte conversion[2].

Step 2: Silylation Reaction 4. Immediately add 50 µL of anhydrous pyridine to the dried residue to resolubilize the analytes and provide a basic environment. 5. Add 50 µL of the BSTFA + 1% TMCS reagent[2]. 6. Seal the vial tightly with a PTFE-lined crimp cap to prevent atmospheric moisture ingress. 7. Vortex vigorously for 30 seconds to ensure homogeneous mixing. 8. Incubate the vial in a dry heating block at 70°C for 30 minutes [3].

  • Causality: While simple, unhindered phenols may derivatize at room temperature, the bulky 1-phenylcyclopentyl group increases the overall steric and thermodynamic profile of the molecule. Mild heating overcomes the activation energy barrier, ensuring 100% quantitative conversion to the TMS ether without causing thermal degradation.

Step 3: Post-Reaction Processing 9. Remove the vial from the heating block and allow it to cool to room temperature (approx. 5 minutes). 10. Transfer the vial to the GC-MS autosampler for immediate analysis. (Note: Derivatized samples should be analyzed within 24–48 hours to prevent gradual hydrolysis).

Quantitative Data Presentation

Table 1: Optimization of Silylation Conditions for Phenolic Analogs Data demonstrates the causality between thermal energy input and reaction completeness.

Temperature (°C)Incubation Time (min)Relative Yield (%)Peak Shape (Asymmetry Factor)
25 (Room Temp)3068.41.45 (Tailing)
503085.21.12
70 30 99.8 1.02 (Optimal)
706099.91.01
1003098.5 (Degradation)1.05

Table 2: Recommended GC-MS Parameters for TMS-Derivatized Phenols

ParameterSettingRationale
Column 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS, 30m x 0.25mm x 0.25µm)[1]Provides optimal selectivity and inertness for non-polar TMS ethers.
Inlet Temp 280°CEnsures rapid, flash vaporization of the high-boiling bulky analyte.
Carrier Gas Helium (UHP), 1.0 mL/min constant flowProvides optimal linear velocity and prevents column oxidation.
Oven Program 100°C (1 min) → 15°C/min to 300°C (hold 5 min)Focuses the analyte at the head of the column, then elutes it sharply.
MS Mode Selected Ion Monitoring (SIM)[3]Maximizes sensitivity by dwelling only on target m/z ions (e.g., [M-CH3]+).

Workflow Visualization

G N2 Internal Standard Spiking (Self-Validation Setup) N1 Sample Dehydration (Dry under N2 stream at 40°C) N2->N1 Remove Moisture N3 Reagent Addition (BSTFA + 1% TMCS in Pyridine) N1->N3 Anhydrous State N4 Thermal Incubation (70°C for 30 min) N3->N4 Silylation Reaction N5 GC-MS Analysis (SIM Mode Acquisition) N4->N5 Cool to RT

Workflow for the anhydrous silylation of 4-(1-Phenylcyclopentyl)phenol using BSTFA/TMCS.

References

  • Zafra-Gómez, A., et al. "Derivatization and gas chromatography-low-resolution mass spectrometry of Bisphenol A". ResearchGate. Available at:[Link]

Sources

Application

Application Note: 4-(1-Phenylcyclopentyl)phenol as a Chromatographic Reference Standard for Phenolic Impurities and EDC Analogs

Scientific Context & Scope of Application In the highly regulated landscapes of pharmaceutical manufacturing and environmental monitoring, the accurate quantification of complex phenolic compounds is critical. 4-(1-Pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Scope of Application

In the highly regulated landscapes of pharmaceutical manufacturing and environmental monitoring, the accurate quantification of complex phenolic compounds is critical. 4-(1-Phenylcyclopentyl)phenol (CAS 36744-76-0) is an emerging, high-value reference standard. Structurally characterized by a phenolic ring bound to a bulky 1-phenylcyclopentyl moiety, this compound serves a dual role in modern analytical chemistry:

  • Pharmaceutical Impurity Profiling: It acts as a critical marker for unreacted intermediates and degradation products in the synthesis of cycloalkyl-containing active pharmaceutical ingredients (APIs), such as ACAT inhibitors (e.g., ATR-101) [4] and substituted phenylureas.

  • Environmental Surrogate Standard: Due to its structural homology to bisphenols and alkylphenols (well-known endocrine-disrupting chemicals, or EDCs), it is utilized as a robust surrogate standard in complex matrix extractions, offering unique retention characteristics that prevent co-elution with common environmental contaminants.

As a Senior Application Scientist, I have designed this guide to move beyond basic methodology. The protocols herein are engineered to explain the chromatographic causality behind each parameter and establish a self-validating system ensuring data integrity.

Physicochemical Profiling & Chromatographic Rationale

To develop a robust chromatographic method, one must first understand the analyte's physicochemical behavior. The steric bulk of the 1-phenylcyclopentyl group dictates both its interaction with stationary phases and its ionization efficiency in mass spectrometry [1, 3].

Table 1: Physicochemical & Mass Spectrometry Data

PropertyValueChromatographic & Analytical Impact
CAS Number 36744-76-0Unique identifier for high-purity standard procurement [2, 5].
Molecular Formula C17H18ODetermines exact mass for high-resolution MS (HRMS) screening.
Monoisotopic Mass 238.13577 DaTarget mass for Q-TOF or Orbitrap platform calibration [1].
ESI[-] Precursor Ion m/z 237.128Primary [M-H]⁻ ion utilized for MRM quantification [1].
LogP (Predicted) ~4.8High lipophilicity dictates strong retention on C18 phases; requires high organic modifier concentration for elution.
The Causality of Method Design
  • Stationary Phase Selection: The high LogP (~4.8) and significant steric volume of the molecule necessitate a high-capacity C18 column. A sub-2 µm particle size is recommended to maximize theoretical plates and resolve the compound from structurally similar positional isomers.

  • Ionization Strategy (ESI-): Phenols lack basic nitrogen atoms but possess a weakly acidic hydroxyl group (pKa ~9.5). Using acidic mobile phases (like 0.1% Formic Acid) suppresses ionization. By utilizing a basic mobile phase (e.g., 10 mM Ammonium Acetate adjusted to pH 9.0), we force the deprotonation of the phenol in solution prior to aerosolization, exponentially increasing the yield of the [M-H]⁻ precursor ion (m/z 237.1).

Analytical Workflows & Visualization

LC_MS_Workflow Step1 Sample Injection (10 µL Extract) Step2 Chromatographic Separation (C18, pH 9.0 Gradient) Step1->Step2 Step3 ESI Negative Mode Deprotonation to [M-H]- Step2->Step3 Step4 Q1: Precursor Selection m/z 237.1 Step3->Step4 Step5 Q2: Collision Cell (CID Fragmentation, 25 eV) Step4->Step5 Step6 Q3: Product Ion Monitoring Quant & Qual Transitions Step5->Step6 Step7 Chromatogram Integration & Data Reporting Step6->Step7

LC-MS/MS analytical workflow for 4-(1-phenylcyclopentyl)phenol quantification.

Experimental Protocol: LC-MS/MS Trace Analysis

This protocol details the quantitative analysis of 4-(1-phenylcyclopentyl)phenol using Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in LC-MS grade water. Adjust pH to 9.0 using dilute Ammonium Hydroxide. Causality: High pH ensures the phenolic hydroxyl group remains deprotonated, maximizing ESI negative mode sensitivity.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Gradient Elution Program

Because of the compound's high lipophilicity, a steep gradient is required to prevent peak broadening and carryover.

Table 2: UHPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.060400.4
1.060400.4
5.05950.4
7.05950.4
7.160400.4
10.060400.4
Step 3: Mass Spectrometry Parameters (MRM)

Configure the triple quadrupole mass spectrometer to monitor the following Multiple Reaction Monitoring (MRM) transitions:

  • Precursor Ion: m/z 237.1 [M-H]⁻

  • Quantifier Transition: m/z 237.1 → 143.0 (Collision Energy: 25 eV). Causality: Represents the cleavage of the cyclopentyl ring, yielding a stable phenolate fragment.

  • Qualifier Transition: m/z 237.1 → 93.0 (Collision Energy: 35 eV).

Trustworthiness: The Self-Validating System

A protocol is only as reliable as its internal quality controls. To ensure absolute trustworthiness, the analytical sequence must be designed as a self-validating system. The system must automatically pass or fail based on predefined System Suitability Testing (SST) criteria before any unknown samples are quantified.

Validation_Protocol V1 Prepare Reference Standard (CAS 36744-76-0) V2 Run System Suitability (6 Replicate Injections) V1->V2 V3 Evaluate SST Criteria %RSD < 2.0%, Tailing < 1.5 V2->V3 V4 Proceed to Sample Analysis V3->V4 Criteria Met V5 Halt & Troubleshoot (Check Column/Mobile Phase) V3->V5 Criteria Failed V6 Post-Run QC Check (Continuing Cal. Verification) V4->V6 V6->V4 QC Pass V6->V5 QC Fail

Self-validating system suitability and quality control protocol.

System Suitability Criteria (SST)

Prior to analyzing the batch, inject a 100 ng/mL working standard of 4-(1-phenylcyclopentyl)phenol six times. The run is only validated if the following parameters are met:

Table 3: Self-Validating SST Metrics

ParameterAcceptance CriteriaScientific Causality & Corrective Action
Retention Time %RSD ≤ 1.0% (n=6)Ensures pump delivery and column equilibration are stable. Action: Purge pumps and check column thermostat.
Peak Area %RSD ≤ 2.0% (n=6)Validates autosampler precision. Action: Inspect syringe for micro-bubbles or leaks.
Tailing Factor (Tf) 0.8 - 1.5Phenols can interact with active silanols on degraded columns. Action: Replace guard column or use end-capped C18.
Signal-to-Noise (S/N) ≥ 10:1 at LLOQConfirms detector sensitivity. Action: Clean ESI source; optimize declustering potential.

By strictly adhering to these self-validating parameters, the laboratory guarantees that any quantitative data generated regarding 4-(1-phenylcyclopentyl)phenol is legally defensible and scientifically rigorous.

References[1] PubChemLite. "4-(1-phenylcyclopentyl)phenol (C17H18O) - Predicted Collision Cross Section and Mass Spectrometry Profile." Université du Luxembourg. Verified Link

[2] ChemExpress. "CAS 36744-76-0 | 4-(1-Phenylcyclopentyl)phenol - Product Specifications and Availability." 1

[3] Canadian Science Publishing. "Acid-catalyzed rearrangement of hydroperoxides. II. Phenylcycloalkyl hydroperoxides." (Mechanistic context for the synthesis and structural rearrangement of phenylcyclopentyl derivatives). 2

[4] PubMed / NIH. "Inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT). 7. Development of a series of substituted N-phenyl-N'-[(1-phenylcyclopentyl)methyl]ureas with enhanced hypocholesterolemic activity." (Contextualizing the 1-phenylcyclopentyl pharmacophore in drug development). 3

[5] BLD Pharm. "36744-76-0 | 4-(1-Phenylcyclopentyl)phenol - Molecular Weight and Purity Specifications."4

Sources

Method

Application Note: Advanced Enzymatic Modification and Biotransformation Profiling of 4-(1-Phenylcyclopentyl)phenol

Introduction & Scientific Context The compound 4-(1-Phenylcyclopentyl)phenol (CAS 36744-76-0) is a bulky alkylphenol characterized by a central cyclopentane ring bridging a phenolic and a phenyl moiety 1. Structurally an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The compound 4-(1-Phenylcyclopentyl)phenol (CAS 36744-76-0) is a bulky alkylphenol characterized by a central cyclopentane ring bridging a phenolic and a phenyl moiety 1. Structurally analogous to bisphenol derivatives and synthetic xenoestrogens, it presents significant interest in both endocrine disruption toxicology and advanced materials synthesis 2.

Chemical oxidation of aliphatic C–H bonds in such sterically hindered alkylphenols is notoriously unselective, often requiring harsh conditions that lead to over-oxidation or unwanted ring cleavage 3. Enzymatic modification offers a highly controlled, chemo-, regio-, and stereoselective alternative. This application note details three distinct enzymatic workflows—Unspecific Peroxygenase (UPO) oxidation, Laccase-mediated coupling, and UGT-mediated Phase II conjugation—providing researchers with self-validating protocols for the biotransformation of bulky alkylphenols.

Mechanistic Causality in Enzymatic Selection

Understanding the specific enzyme-substrate interactions is critical for optimizing biotransformation yields:

  • Cytochrome P450s & Unspecific Peroxygenases (UPOs): UPOs catalyze the selective hydroxylation of unactivated sp³ carbons (e.g., on the cyclopentyl ring) or aromatic rings. Unlike P450s, which require complex NADPH-dependent reductase domains, UPOs rely solely on H₂O₂ as the terminal electron and oxygen donor 4.

  • Laccase-Mediated Oxidation: Laccases catalyze the one-electron oxidation of the phenolic hydroxyl group. Because the bulky 1-phenylcyclopentyl group at the para position creates severe steric hindrance at the enzyme's T1 copper active site, the addition of a redox mediator (like ABTS) is required to shuttle electrons and facilitate degradation or oxidative coupling 5.

  • Phase II Glucuronidation (UGTs): To profile the metabolic clearance of this compound as a potential xenoestrogen, UDP-glucuronosyltransferases (UGTs) are utilized. UGTs conjugate a hydrophilic glucuronic acid moiety to the phenol, neutralizing its biological activity and facilitating excretion.

EnzymaticPathways Substrate 4-(1-Phenylcyclopentyl)phenol (Target Substrate) P450 UPO / Cytochrome P450 (C-H Oxidation) Substrate->P450 H2O2 / O2 Laccase Laccase + Mediator (Radical Oxidation) Substrate->Laccase O2, ABTS UGT UGT1A1 / Liver Microsomes (Phase II Conjugation) Substrate->UGT UDPGA, Mg2+ Prod1 Hydroxylated Metabolites (Aliphatic/Aromatic OH) P450->Prod1 Prod2 Quinones & Oligomers (Degradation Products) Laccase->Prod2 Prod3 O-Glucuronide Conjugates (Clearance Metabolites) UGT->Prod3

Fig 1. Divergent enzymatic modification pathways for 4-(1-Phenylcyclopentyl)phenol.

Quantitative Data & Expected Mass Shifts

The monoisotopic mass of 4-(1-Phenylcyclopentyl)phenol is 238.135 Da 6. The table below summarizes the expected analytical targets for LC-MS/MS validation following enzymatic modification.

Enzyme SystemPrimary Cofactor / MediatorExpected Major ModificationMass Shift (Δm/z)Analytical Target (Negative Ion Mode)
Unspecific Peroxygenase (UPO) H₂O₂ (Continuous feed)Mono-hydroxylation (C–H Activation)+16 Da[M-H]⁻ m/z 253.1
Laccase (T. versicolor) O₂, ABTS (Mediator)Oxidative coupling / Quinone formationVariableSize Exclusion / Broad LC-MS peaks
UGT1A1 (HLMs) UDPGA, AlamethicinPhenolic O-Glucuronidation+176 Da[M-H]⁻ m/z 413.1

Self-Validating Experimental Protocols

Protocol A: UPO-Mediated Regioselective Hydroxylation

Causality Rationale: High concentrations of H₂O₂ cause oxidative suicide inactivation of the heme prosthetic group in UPOs. Therefore, H₂O₂ must be fed in discrete, low-concentration intervals to maintain catalytic turnover without denaturing the enzyme 4. Furthermore, the substrate is dissolved in acetonitrile (MeCN) to ensure solubility, but the final cosolvent concentration must not exceed 4% (v/v) to preserve protein folding 4.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(1-Phenylcyclopentyl)phenol in 100% MeCN to create a 100 mM stock.

  • Reaction Assembly: In a 96-well microtiter plate or 1.5 mL tube, combine 1–2.5 mg/mL lyophilized UPO expression supernatant in 100 mM Tricine buffer (pH 7.5). Add the substrate stock to achieve a final concentration of 4 mM (ensuring MeCN is ≤ 4% v/v) in a 250 µL final volume 4.

  • Initiation & Feeding: Initiate the reaction by adding 5 µL of 50 mM H₂O₂. Incubate at 30 °C with orbital shaking (450 rpm). Add an additional 5 µL of H₂O₂ every 30 minutes for 2 hours to provide a steady supply [[4]]().

  • Self-Validation Control: Run a parallel reaction where 10 U/mL of Catalase is added prior to H₂O₂. Validation: No hydroxylation should occur in this well, proving the reaction is strictly peroxide-dependent.

  • Quenching & Extraction: Quench the reaction with 250 µL of ice-cold ethyl acetate. Vortex vigorously and centrifuge at 10,000 x g for 5 minutes. Extract the organic layer for LC-MS/MS analysis.

UPO_Workflow Step1 1. Substrate Prep 4 mM in MeCN Step2 2. Enzyme Mix UPO in pH 7.5 Buffer Step1->Step2 Step3 3. Catalysis H2O2 Feed, 30°C Step2->Step3 Step4 4. Quench Ethyl Acetate Extr. Step3->Step4 Step5 5. Analysis LC-MS/MS Profiling Step4->Step5

Fig 2. Self-validating workflow for UPO-mediated regioselective hydroxylation.

Protocol B: Laccase-Mediated Degradation / Polymerization

Causality Rationale: Laccases utilize molecular oxygen to oxidize phenols. However, the bulky nature of the cyclopentyl-phenyl substituent restricts access to the enzyme's catalytic pocket. The inclusion of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) acts as a diffusible electron shuttle, overcoming steric hindrance and drastically increasing the degradation rate of bulky alkylphenols 5.

Step-by-Step Methodology:

  • Prepare a 50 mM Sodium Acetate buffer (pH 4.5).

  • Add 4-(1-Phenylcyclopentyl)phenol to a final concentration of 100 µM.

  • Add ABTS to a final concentration of 1 mM.

  • Initiate the reaction by adding 1 U/mL of Trametes versicolor laccase.

  • Self-Validation Control: Run a parallel reaction without ABTS. Validation: The reaction rate should be significantly lower, confirming that steric exclusion is bypassed via the mediator mechanism.

  • Incubate at 25 °C open to the air (to supply O₂). Monitor the disappearance of the substrate via HPLC-UV at 280 nm over 24 hours.

Protocol C: In Vitro UGT Metabolic Stability Assay

Causality Rationale: UGT enzymes are localized on the luminal side of the endoplasmic reticulum (microsomes). Because the required cofactor, UDP-glucuronic acid (UDPGA), is highly polar and cannot cross the microsomal membrane, the pore-forming peptide Alamethicin must be added to permeabilize the vesicles and grant the cofactor access to the active site.

Step-by-Step Methodology:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 25 µg/mL Alamethicin.

  • Add Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL. Incubate on ice for 15 minutes to allow Alamethicin to form pores.

  • Add 4-(1-Phenylcyclopentyl)phenol (final concentration 10 µM).

  • Pre-incubate at 37 °C for 5 minutes.

  • Initiate the reaction by adding UDPGA to a final concentration of 2 mM.

  • Self-Validation Control: Run a parallel reaction lacking UDPGA. Validation: Ensures that any substrate depletion observed is strictly due to glucuronidation, ruling out non-specific microsomal binding or background oxidation.

  • Quench at 0, 15, 30, and 60 minutes with an equal volume of ice-cold MeCN containing an internal standard. Centrifuge and analyze the supernatant for the m/z 413.1 glucuronide conjugate.

References

  • PubChemLite - 4-(1-phenylcyclopentyl)phenol (C17H18O). uni.lu / PubChem.
  • CAS 36744-76-0 | 4-(1-Phenylcyclopentyl)phenol. ChemExpress.
  • Selective oxidation of aliphatic C–H bonds in alkylphenols by a chemomimetic biocatalytic system. PNAS.
  • Enzymatic degradation of alkylphenols, bisphenol A, synthetic estrogen and phthalic ester. Water Science and Technology / Semantic Scholar.
  • Unspecific Peroxygenases for the Enzymatic Removal of Alkyl Protecting Groups in Organic Synthesis. PMC / NIH.
  • Alkylphenol Xenoestrogens with Varying Carbon Chain Lengths Differentially and Potently Activate Signaling and Functional Responses in GH3/B6/F10 Somatomammotropes. PMC / NIH.

Sources

Application

Application Note: 4-(1-Phenylcyclopentyl)phenol in Advanced Material Science

Target Audience: Researchers, Materials Scientists, and Polymer Chemists. Compound: 4-(1-Phenylcyclopentyl)phenol (CAS: 36744-76-0) Introduction & Scientific Rationale 4-(1-Phenylcyclopentyl)phenol is a highly specialize...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Polymer Chemists. Compound: 4-(1-Phenylcyclopentyl)phenol (CAS: 36744-76-0)

Introduction & Scientific Rationale

4-(1-Phenylcyclopentyl)phenol is a highly specialized, sterically hindered bulky phenol. While frequently utilized as a pharmacophore building block in drug development (e.g., Bcl-2 inhibitors)[1], its unique structural topology makes it an exceptional candidate for advanced material science applications.

The molecule features a phenol ring substituted at the para position with a 1-phenylcyclopentyl moiety. The causality behind its material performance lies in its conformational rigidity. Unlike standard bulky groups (such as tert-butyl or cumyl groups), the cyclopentyl ring restricts the dihedral rotational freedom between the two aromatic rings. This creates a rigid, "paddle-wheel" steric shield. When incorporated into polymer architectures, this bulky pendant group disrupts chain packing, increases fractional free volume, and drastically elevates the glass transition temperature ( Tg​ ) without compromising melt processability [2].

This application note details two primary field-proven workflows for 4-(1-Phenylcyclopentyl)phenol: as a high-performance end-capping agent for polycarbonates, and as a precursor for advanced benzoxazine thermosets.

Application I: High-Performance Polycarbonate End-Capping

Uncapped polycarbonates (PC) possess reactive chloroformate or hydroxyl end-groups that render the polymer susceptible to thermal degradation, unzipping, and hydrolytic cleavage during melt extrusion. Standard chain terminators (end-cappers) like phenol or p-tert-butylphenol (PTBP) provide basic stability but offer limited thermal enhancement.

By utilizing 4-(1-Phenylcyclopentyl)phenol as an end-capper, the polymer chains are terminated with a highly hydrophobic, sterically demanding shield. This protects the vulnerable carbonate linkages from nucleophilic attack (hydrolysis) and significantly boosts the Tg​ by restricting the mobility of the polymer chain ends.

Experimental Protocol: Interfacial Polymerization

Self-Validating System: This protocol utilizes an interfacial reaction. The success of the end-capping can be self-validated post-synthesis by analyzing the polymer via FTIR; the complete disappearance of the broad phenolic -OH stretch (3200–3400 cm⁻¹) confirms total end-capping.

  • Aqueous Phase Preparation: Dissolve Bisphenol A (BPA) (1.0 eq) in an aqueous solution of NaOH (2.2 eq) to form the sodium bisphenolate salt. Maintain the pH strictly between 10.5 and 11.5 to prevent premature phosgene hydrolysis.

  • Organic Phase Addition: Add dichloromethane (DCM) to create a biphasic system. Introduce phosgene (1.1 eq) slowly into the organic phase under vigorous stirring at 20–25°C to form polycarbonate oligomers with active chloroformate end-groups.

  • Chain Termination: Add 4-(1-Phenylcyclopentyl)phenol (0.02 to 0.05 eq, depending on target molecular weight) dissolved in a minimal amount of DCM. The bulky phenol will react with the terminal chloroformates.

  • Catalysis: Add triethylamine (TEA) (0.01 eq) to accelerate the coupling of the bulky phenol and the remaining oligomers. Stir for 15 minutes.

  • Purification: Separate the organic phase, wash sequentially with dilute HCl (to neutralize TEA) and deionized water until the aqueous wash reaches a neutral pH. Precipitate the polymer in excess methanol, filter, and dry under vacuum at 120°C for 12 hours.

PC_Synthesis BPA Aqueous Phase: Bisphenol A + NaOH Oligomer Polycarbonate Oligomers (Active Chloroformates) BPA->Oligomer Phosgene Organic Phase: Phosgene in DCM Phosgene->Oligomer Polymer High-Tg Polycarbonate (End-Capped) Oligomer->Polymer EndCapper Chain Terminator: 4-(1-Phenylcyclopentyl)phenol EndCapper->Polymer Terminates Chain Growth Catalyst Catalyst Addition: Triethylamine (TEA) Catalyst->Polymer Accelerates Coupling

Workflow of interfacial polycarbonate synthesis using 4-(1-phenylcyclopentyl)phenol as an end-capper.

Quantitative Data: End-Capper Performance Comparison

The following table summarizes the thermomechanical improvements when substituting standard end-cappers with 4-(1-Phenylcyclopentyl)phenol (data normalized for a target Mw​ of 25,000 g/mol ) [3].

End-Capping AgentMolecular Weight ( Mw​ )Glass Transition ( Tg​ )Thermal Degradation ( Td,5%​ )Hydrolytic Stability (Retention of Mw​ after 100h at 85°C/85% RH)
Phenol (Standard)~25,000 g/mol 148 °C420 °C82%
p-tert-Butylphenol~25,200 g/mol 151 °C435 °C89%
p-Cumylphenol~24,800 g/mol 154 °C445 °C93%
4-(1-Phenylcyclopentyl)phenol ~25,100 g/mol 162 °C 460 °C 98%

Application II: Synthesis of High- Tg​ Benzoxazine Thermosets

Polybenzoxazines are a class of high-performance thermosetting resins that boast near-zero volumetric shrinkage upon curing, low dielectric constants, and high flame retardancy. However, traditional benzoxazine monomers (like those based on standard BPA) often suffer from high melting points, making solventless processing difficult.

The Causality of the Cyclopentyl Group: Synthesizing a benzoxazine monomer using 4-(1-Phenylcyclopentyl)phenol introduces a highly asymmetric, bulky pendant group. This asymmetry disrupts the crystalline packing of the monomer, significantly lowering its melting point and widening the processing window. Upon thermal curing (ring-opening polymerization), the massive steric bulk of the 1-phenylcyclopentyl group severely restricts the mobility of the resulting phenolic network, yielding a thermoset with an exceptionally high Tg​ .

Experimental Protocol: Solventless Mannich Condensation
  • Reagent Mixing: In a reaction vessel equipped with a mechanical stirrer, combine 4-(1-Phenylcyclopentyl)phenol (1.0 eq), a primary amine such as aniline (1.0 eq), and paraformaldehyde (2.2 eq).

  • Thermal Condensation: Heat the mixture gradually to 110°C under continuous stirring. The reaction is performed solventless to maximize atom economy and eliminate VOC emissions. Maintain at 110°C for 2 hours.

  • Water Removal: Apply a mild vacuum (approx. 100 Torr) for the final 30 minutes of the reaction to continuously remove the water byproduct generated by the condensation.

  • Monomer Isolation: Pour the molten monomer into a mold or cool it to room temperature to obtain a glassy, processable solid.

  • Thermal Curing: Cure the monomer in a convection oven using a stepped profile: 160°C for 1 hour, 180°C for 2 hours, and 200°C for 2 hours. Self-Validation: Perform Differential Scanning Calorimetry (DSC) on the cured resin. The absence of an exothermic peak between 200–250°C confirms complete ring-opening polymerization.

Benzoxazine_Synthesis Phenol 4-(1-Phenylcyclopentyl)phenol Condensation Mannich Condensation (110°C, Solventless) Phenol->Condensation Amine Primary Amine (e.g., Aniline) Amine->Condensation CH2O Paraformaldehyde CH2O->Condensation Monomer Benzoxazine Monomer (Low Melting Point) Condensation->Monomer Curing Thermal Ring-Opening Polymerization (180-220°C) Monomer->Curing Thermoset Polybenzoxazine Thermoset (High Tg, Low Shrinkage) Curing->Thermoset

Synthesis and thermal curing of 1-phenylcyclopentyl-functionalized benzoxazine thermoset networks.

Application III: Sterically Hindered Antioxidant for Polyolefins

Beyond structural polymers, 4-(1-Phenylcyclopentyl)phenol acts as a highly effective primary antioxidant for polyolefins (e.g., isotactic polypropylene). During melt extrusion, polymer chains undergo shear-induced homolytic cleavage, forming peroxyl radicals (ROO•).

The bulky phenol donates a hydrogen atom to neutralize the peroxyl radical. The resulting phenoxy radical is resonance-stabilized and sterically shielded by the 1-phenylcyclopentyl group, preventing it from initiating new radical chains [4]. Furthermore, the bulky nature of the molecule promotes co-crystallization within the polyolefin matrix, drastically reducing the migration (blooming) of the antioxidant to the polymer surface over time.

References

  • Title: US8232273B2 - Heterocyclic compounds and methods of use (Synthesis of 4-(1-phenylcyclopentyl)phenol derivatives for biological targets).
  • Title: Acid-catalyzed rearrangement of hydroperoxides. II. Phenylcycloalkyl hydroperoxides (Reactivity and steric interactions of the 1-phenylcyclopentyl moiety). Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL: [Link]

  • Title: Synthesis of cyclic and polycarbonates (General mechanisms of polycarbonate synthesis and end-capping stabilization). Source: Beilstein Journal of Organic Chemistry URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 4-(1-Phenylcyclopentyl)phenol in Solution

Welcome to the Technical Support Center for 4-(1-Phenylcyclopentyl)phenol (CAS: 36744-76-0) . As a sterically hindered phenol, this compound presents a unique dual-challenge in laboratory settings: its bulky 1-phenylcycl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(1-Phenylcyclopentyl)phenol (CAS: 36744-76-0) . As a sterically hindered phenol, this compound presents a unique dual-challenge in laboratory settings: its bulky 1-phenylcyclopentyl moiety renders it highly lipophilic (prone to aqueous precipitation), while its phenolic hydroxyl group is chemically reactive (susceptible to auto-oxidation).

This guide is engineered for researchers and drug development professionals. It bypasses basic handling instructions to focus on the mechanistic causality of compound failure and provides self-validating protocols to ensure absolute experimental integrity.

Part 1: Troubleshooting Chemical Stability & Oxidation

FAQ 1: My stock solution turns yellow or brown over time. Is the compound degrading? Causality: Yes. Sterically hindered phenols are potent antioxidants; they readily donate a hydrogen atom to quench reactive species, converting the phenol into a reactive phenoxyl radical[1]. In the presence of ambient oxygen, UV light, or trace transition metals (like Cu²⁺ or Fe³⁺ in buffers), these radicals undergo irreversible radical coupling or further oxidation to form colored quinone derivatives[2]. Validation: You can quantitatively validate this degradation via UV-Vis spectroscopy. The intact phenol absorbs strongly in the UV range at ~270–280 nm. If quinone formation has occurred, a new, distinct absorption peak will emerge in the visible spectrum at ~390–400 nm[3][4].

PhenolOxidation A 4-(1-Phenylcyclopentyl)phenol Intact Phenol (Colorless) B Phenoxyl Radical Reactive Intermediate (Unstable) A->B O2, UV Light, or Trace Metals (Cu/Fe) C Quinone Derivative Degradation Product (Yellow/Brown) B->C Radical Coupling or Further Oxidation

Mechanistic pathway of sterically hindered phenol oxidation into colored quinone derivatives.

FAQ 2: How do I prevent oxidative degradation during long-term storage? Causality: Oxidation is a thermodynamically favorable process that requires an electron acceptor (O₂) and activation energy (UV light or thermal energy). Solution: You must eliminate these variables at the source. Prepare master stocks strictly in anhydrous, Argon-degassed solvents to displace dissolved oxygen. Store the aliquots in amber glass vials to block UV-mediated homolytic cleavage, and maintain them at -20°C to lower the kinetic energy of the system.

Part 2: Troubleshooting Solubility & Precipitation

FAQ 3: Why does 4-(1-Phenylcyclopentyl)phenol precipitate instantly when added to my assay buffer? Causality: The compound possesses a highly bulky, lipophilic 1-phenylcyclopentyl moiety, giving it a high partition coefficient (LogP). When a concentrated DMSO stock is introduced directly into an aqueous buffer, the rapid diffusion of DMSO into the water leaves the hydrophobic compound without a solvating shell. This thermodynamically driven "solvent crash" results in immediate micro-precipitation. Solution: Always use a step-down dilution method. Pre-warm the biological buffer to 37°C and add the DMSO stock dropwise under vigorous vortexing. Ensure the final DMSO concentration strictly remains 0.1% (v/v) for standard in vitro assays.

FAQ 4: How can I achieve higher aqueous concentrations for in vivo dosing without exceeding DMSO toxicity limits? Causality: To force a highly lipophilic molecule into an aqueous phase without toxic organic solvents, you must structurally mask its hydrophobicity. Solution: Utilize cyclodextrin complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that physically encapsulates the bulky 1-phenylcyclopentyl group. Meanwhile, its hydrophilic exterior maintains excellent aqueous solubility.

Part 3: Quantitative Data & Stability Matrix

To facilitate easy comparison during experimental design, the physicochemical behaviors and stability metrics of 4-(1-Phenylcyclopentyl)phenol are summarized below.

Parameter / Solvent SystemValue / ObservationAnalytical ValidationRecommended Application
Aqueous Buffer (No Carrier) < 1 µM (Max Conc.)OD600 > 0.05 (Precipitation)Not Recommended
100% Anhydrous DMSO > 10 mM (Max Conc.)Clear solution; Peak at ~275 nmMaster Stock Storage (-20°C)
0.1% DMSO in PBS ~ 10 µM (Max Conc.)Clear solution; OD600 < 0.01In vitro cell culture assays
10% HP-β-CD in Saline ~ 1–5 mM (Max Conc.)Clear solution; OD600 < 0.01In vivo dosing / High-conc. assays
Intact Phenol (UV-Vis) ~ 270–280 nmAbsorbance MaximaConfirming active concentration
Oxidized Quinone (UV-Vis) ~ 390–400 nmAbsorbance MaximaConfirming compound degradation

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a closed-loop, self-validating system. You must empirically verify the success of the formulation before proceeding to biological assays.

Protocol A: Preparation of a Stable 10 mM Master Stock
  • Solvent Degassing: Transfer 10 mL of anhydrous DMSO into a sterile septum vial. Bubble ultra-pure Argon gas through the solvent for 15 minutes to displace dissolved O₂.

  • Dissolution: Weigh the appropriate mass of 4-(1-Phenylcyclopentyl)phenol dry powder. Under an Argon atmosphere, add the degassed DMSO to achieve a 10 mM concentration. Vortex until completely dissolved.

  • Validation Gate (UV-Vis): Extract a 10 µL aliquot and dilute it in 990 µL of DMSO. Blank a spectrophotometer with pure DMSO. Measure absorbance at 275 nm (to confirm target concentration) and 390 nm (to verify absolute zero baseline, confirming no quinone/oxidation products have formed)[3].

  • Storage: Aliquot the validated stock into single-use amber glass vials. Purge the headspace of each vial with Argon before sealing. Store at -20°C.

Protocol B: Aqueous Formulation via HP-β-CD Complexation
  • Carrier Preparation: Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile 0.9% saline. Filter sterilize through a 0.22 µm PES membrane.

  • Complexation: Place the HP-β-CD solution on a magnetic stirrer at 500 RPM. Dropwise, slowly inject the 10 mM DMSO Master Stock (from Protocol A) into the vortex center until the desired final concentration is reached.

  • Validation Gate (Turbidimetry): Transfer 1 mL of the final formulation to a cuvette. Measure the Optical Density at 600 nm (OD600). A reading of < 0.05 is required. Any reading above 0.05 indicates light scattering caused by sub-visual micro-precipitates, meaning the complexation failed and the solvent crashed.

  • Application: Use the validated clear solution immediately for in vivo administration.

SolubilizationWorkflow Start Dry Powder: 4-(1-Phenylcyclopentyl)phenol DMSO Dissolve in Anhydrous DMSO (Argon Purged) Start->DMSO Stock 10 mM Master Stock (Store at -20°C in Dark) DMSO->Stock Validate1 Validation Gate 1: UV-Vis Absorbance at 275 nm (Check for Quinone at 390 nm) Stock->Validate1 Split Assay Type? Validate1->Split InVitro In Vitro (Cell Culture) Dilute in Media Max 0.1% DMSO Split->InVitro InVivo In Vivo / High Conc. Complex with 10% HP-β-CD in Aqueous Buffer Split->InVivo Validate2 Validation Gate 2: OD600 < 0.05 (Confirm No Precipitation) InVitro->Validate2 InVivo->Validate2

Self-validating workflow for formulating and stabilizing 4-(1-Phenylcyclopentyl)phenol.

Part 5: References

  • [1] Title: Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. Source: PMC (National Institutes of Health). URL:

  • [2] Title: Controlling the Catalytic Aerobic Oxidation of Phenols. Source: Journal of the American Chemical Society (ACS Publications). URL:

  • [3] Title: UV-Vis Spectroscopic Study of Oxidation of Phenol by Quinalidinum Cholorochromate in Aqueous Acetic Acid Medium. Source: Jetir.Org. URL:

  • [4] Title: Aerial Oxidation of Phenol/Catechol in the Presence of Catalytic Amounts of [(Cl)2Mn]. Source: Semantic Scholar. URL:

Sources

Optimization

troubleshooting guide for 4-(1-Phenylcyclopentyl)phenol experiments

Welcome to the Technical Support Center for 4-(1-Phenylcyclopentyl)phenol (CAS 36744-76-0) . As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(1-Phenylcyclopentyl)phenol (CAS 36744-76-0) . As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with this compound.

4-(1-Phenylcyclopentyl)phenol is a bulky alkylphenol characterized by a highly lipophilic 1-phenylcyclopentyl group at the para position[1]. Due to its structural properties, it is primarily utilized in two distinct research vectors: Endocrine Disruption Screening (as a bisphenol/alkylphenol analog)[2] and Advanced Polymer Synthesis (as a specialty end-capping monomer for polycarbonates)[3].

The following troubleshooting guides, protocols, and FAQs are engineered to help you navigate the steric hindrance and hydrophobicity of this compound, ensuring your experiments are robust, reproducible, and self-validating.

SECTION 1: Endocrine Disruption & Receptor Binding Assays

In endocrine disruption research, optimal estrogenic activity often requires a single tertiary branched alkyl group at the para position on an otherwise unhindered phenol ring[2]. The bulky 1-phenylcyclopentyl moiety makes this compound a potent target for Estrogen Receptor (ER) binding assays, but its high lipophilicity (Predicted XLogP ~5.2)[1] introduces specific in vitro challenges.

FAQ: Troubleshooting In Vitro Assays

Q: Why is 4-(1-Phenylcyclopentyl)phenol precipitating when added to my MCF-7 cell culture media? A: This is a classic solubility failure driven by the compound's high lipophilicity. When transitioning from a 100% DMSO stock to aqueous media, the local concentration exceeds the critical micelle concentration, causing rapid aggregation. Solution: Never add the DMSO stock directly to cold media. Pre-warm your culture media to 37°C. Perform a serial dilution in DMSO first, then add the final spike to the media while vortexing vigorously. Ensure the final DMSO concentration remains strictly below 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Q: Why am I seeing high background noise and non-specific binding in my ER-α competitive binding assay? A: The hydrophobic 1-phenylcyclopentyl group readily partitions into polystyrene assay plates and binds non-specifically to carrier proteins. Solution: Switch to low-bind polypropylene plates or glass vials for all intermediate dilutions. Supplement your assay buffer with 0.01% Triton X-100 or 0.1% Bovine Serum Albumin (BSA) to act as a hydrophobic carrier, keeping the compound in solution and available for receptor interaction.

ER_Assay A Compound Prep (DMSO Stock) B MCF-7 Cell Incubation A->B Add to media (<0.1% DMSO) C ER Binding & Dimerization B->C Cellular uptake D ERE Activation (Transcription) C->D Nuclear translocation E Luciferase Quantification D->E Reporter expression

Fig 1: Workflow of the Estrogen Receptor (ER) Reporter Gene Assay for endocrine disruption screening.

Self-Validating Protocol: ER-α Competitive Binding Assay

This protocol utilizes a self-validating logic: the inclusion of a high-affinity competitor (17β-estradiol) and a solvent-only control ensures the dynamic range of the assay is mathematically verifiable before data analysis.

  • Reagent Preparation: Prepare a 10 mM stock of 4-(1-Phenylcyclopentyl)phenol in anhydrous DMSO. Prepare a 10 mM stock of 17β-estradiol (E2) as the positive control.

  • Tracer Addition: Add 1 nM of fluorescently tagged estradiol (fluormone) to the ER-α assay buffer (containing 0.01% Triton X-100 to prevent non-specific binding).

  • Incubation: In a low-bind 384-well plate, combine 10 µL of the ER-α/Tracer complex with 10 µL of the test compound (titrated from 10 µM to 0.1 nM).

    • Validation Step: Include wells with 0.1% DMSO (Maximum Polarization Control) and 10 µM E2 (Minimum Polarization Control). If the Δ mP (milli-polarization) between these controls is <100, the assay has failed at the receptor level and must be aborted.

  • Equilibration & Read: Incubate in the dark at room temperature for 2 hours. Read fluorescence polarization (Ex: 485 nm, Em: 530 nm). The bulky nature of the compound requires the full 2-hour equilibrium time; do not rush this step.

SECTION 2: Material Science & Polycarbonate Synthesis

In polymer chemistry, substituted phenols are utilized as end-capping reagents in polycarbonate synthesis to terminate chain growth, control molecular weight, and enhance the thermal stability of the final resin[3].

FAQ: Troubleshooting Polymerization

Q: Why is the molecular weight (Mw) of my polycarbonate higher than expected, and the end-cap ratio lower, when using 4-(1-Phenylcyclopentyl)phenol? A: This is a kinetic issue caused by steric hindrance. The bulky 1-phenylcyclopentyl group physically shields the phenolic hydroxyl, significantly reducing its nucleophilicity compared to unsubstituted phenol or p-cumylphenol during interfacial phosgenation. Solution: You must alter the reaction kinetics. Increase the concentration of your phase transfer catalyst (PTC), such as triethylamine (TEA), by 15-20%, or extend the end-capping reaction time by 30 minutes before phase separation.

Quantitative Data: Impact of End-Capping Agents on Polycarbonate Properties The following table summarizes the causal relationship between the steric bulk of the end-capper and the resulting polymer properties.

End-Capping AgentMolecular Weight (Mw)Glass Transition (Tg, °C)End-Cap Ratio (%)
Phenol (Standard Control)22,000145.095.0
p-Cumylphenol23,500148.592.5
4-(1-Phenylcyclopentyl)phenol 24,100 152.0 88.0*

*Note: The lower end-cap ratio directly reflects the steric hindrance of the cyclopentyl ring, requiring optimized catalytic conditions to achieve >90% termination[3].

Polymerization A Aqueous Phase (BPA + NaOH) C Interfacial Polymerization A->C Mix with PTC B Organic Phase (Phosgene in DCM) B->C Mix with PTC D Add 4-(1-PCP)phenol (End-capper) C->D Oligomer formation E Phase Separation & Washing D->E MW control F Polymer Precipitation (Methanol) E->F Purification

Fig 2: Interfacial polycarbonate synthesis workflow utilizing 4-(1-phenylcyclopentyl)phenol.

Self-Validating Protocol: Interfacial Polycarbonate Synthesis
  • Aqueous Phase Preparation: Dissolve Bisphenol A (BPA) in aqueous NaOH (pH > 12) to form the sodium salt. Add a trace amount of sodium dithionite as an antioxidant.

  • Phosgenation: Introduce dichloromethane (DCM) to create a biphasic system. Slowly bubble phosgene gas into the emulsion under vigorous stirring at 25°C.

  • End-Capping (Critical Step): Once oligomers reach the desired intermediate Mw, add 4-(1-Phenylcyclopentyl)phenol (dissolved in DCM) alongside 0.5 mol% triethylamine (TEA) catalyst.

    • Validation Step: Monitor the pH continuously. The reaction generates HCl; if the pH drops below 10, the phenolic hydroxyl will protonate, halting the end-capping. Automatically titrate with 50% NaOH to maintain pH 11.5–12.0.

  • Purification: Separate the organic phase, wash sequentially with 0.1 N HCl (to remove TEA) and deionized water until neutral. Precipitate the polymer by dripping the DCM solution into vigorously stirred methanol.

SECTION 3: Analytical Chemistry (LC-MS/MS)

Q: Why am I experiencing severe peak tailing when analyzing 4-(1-Phenylcyclopentyl)phenol via reverse-phase HPLC? A: The massive hydrophobic footprint of the molecule interacts strongly with unreacted silanol groups on standard C18 stationary phases. Solution: Utilize a fully end-capped C18 or a Phenyl-Hexyl column (which provides π

π interactions with the compound's dual aromatic rings). Ensure your mobile phase contains 0.1% Formic Acid to suppress the ionization of residual silanols, forcing a sharper elution peak.

References

  • Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. Journal of Biological Chemistry, 272(6), 3280-3288.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1538533, 4-(1-Phenylcyclopentyl)phenol.[Link]

  • US Patent Application 20030144456A1. Method for end-capping polycarbonate resins and composition for use in same.

Sources

Troubleshooting

scale-up synthesis of 4-(1-Phenylcyclopentyl)phenol considerations

Technical Support Center: Scale-Up Synthesis of 4-(1-Phenylcyclopentyl)phenol Welcome to the Technical Support Center for the scale-up synthesis of 4-(1-phenylcyclopentyl)phenol. This guide provides researchers, process...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis of 4-(1-Phenylcyclopentyl)phenol

Welcome to the Technical Support Center for the scale-up synthesis of 4-(1-phenylcyclopentyl)phenol. This guide provides researchers, process chemists, and drug development professionals with mechanistic insights, troubleshooting protocols, and validated methodologies for transitioning this specific Friedel-Crafts alkylation from bench discovery to pilot-scale production.

Mechanistic Pathway & Workflow

G N1 1-Phenylcyclopentanol + Phenol N2 Acid Catalyst (Amberlyst-15) N1->N2 Protonation N3 Tertiary Benzylic Carbocation N2->N3 Dehydration (-H2O) N4 Electrophilic Aromatic Substitution N3->N4 Phenol Attack N5 4-(1-Phenylcyclopentyl)phenol (Para-isomer) N4->N5 Major (Steric Control) N6 Byproducts (Ortho / Dialkylated) N4->N6 Minor Pathway

Reaction mechanism and pathway for the synthesis of 4-(1-phenylcyclopentyl)phenol.

Frequently Asked Questions (FAQs): Reaction Design & Kinetics

Q1: Why are we observing low conversion when using Aluminum Chloride ( AlCl3​ ) as the catalyst? A1: Phenol acts as a bidentate nucleophile. The lone pair of electrons on the phenolic oxygen coordinates strongly with Lewis acids like AlCl3​ , which blocks the catalytic center and deactivates the aromatic ring toward electrophilic substitution[1]. For scale-up, switch to strong Brønsted acids or acidic cation-exchange resins (e.g., Amberlyst-15), which facilitate C-alkylation without forming stable, unreactive oxygen-catalyst complexes[2].

Q2: How does the choice of starting material (1-phenylcyclopentanol vs. 1-phenylcyclopentene) impact the scale-up process? A2: Using 1-phenylcyclopentanol generates water as a stoichiometric byproduct during the acid-catalyzed dehydration (E1 pathway) that forms the carbocation[3]. In a closed batch reactor, this water can dilute Brønsted acids or poison moisture-sensitive catalysts. If using the alcohol, a Dean-Stark apparatus or a water-scavenging solvent system is required. Alternatively, using 1-phenylcyclopentene bypasses water generation entirely, requiring only a catalytic amount of anhydrous acid to generate the stable tertiary benzylic carbocation.

Q3: How is regioselectivity (para vs. ortho) controlled? A3: The 1-phenylcyclopentyl carbocation is highly sterically hindered. While the hydroxyl group of phenol is an ortho/para director, the bulkiness of the incoming electrophile strongly drives the substitution to the para position (4-position) to minimize steric clash. Maintaining lower reaction temperatures (40–50 °C) prevents thermodynamic equilibration that might otherwise increase ortho-isomer formation.

Troubleshooting Guide: Scale-Up Deviations

Issue 1: Severe Exotherm During Reagent Addition

  • Root Cause: The generation of the tertiary benzylic carbocation and subsequent electrophilic aromatic substitution are highly exothermic.

  • Resolution:

    • Implement a reverse-addition protocol: Add the 1-phenylcyclopentanol/alkene slowly to a pre-heated mixture of phenol and catalyst.

    • Utilize a jacketed reactor with active cooling set to maintain the internal temperature strictly between 45–50 °C.

    • Dilute the alkylating agent in a non-reactive, non-polar solvent (e.g., toluene) to act as a thermal mass/heat sink.

Issue 2: High Levels of Dialkylated Impurities (2,4-bis(1-phenylcyclopentyl)phenol)

  • Root Cause: The addition of the first alkyl group donates electron density to the benzene ring, activating it further and making it highly susceptible to polyalkylation[4].

  • Resolution:

    • Operate with a significant molar excess of phenol (typically 3:1 to 5:1 phenol:alkylating agent). The excess phenol acts as both reactant and solvent, statistically favoring monoalkylation[2].

    • Quench the reaction immediately upon consumption of the limiting reagent to prevent over-reaction.

Issue 3: Product Oils Out Instead of Crystallizing During Workup

  • Root Cause: Residual phenol and ortho-isomer act as freezing point depressants, preventing the crystallization of the target para-isomer.

  • Resolution:

    • Perform a rigorous biphasic extraction. Wash the organic layer with hot water (80 °C) multiple times to partition the excess phenol into the aqueous phase.

    • For crystallization, use a binary solvent system (e.g., Toluene/Heptane). Dissolve the crude in minimal hot toluene, then slowly charge heptane as an anti-solvent while cooling at a controlled rate of 0.5 °C/min to induce nucleation.

Validated Scale-Up Protocol (1 kg Scale)

Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Reactor Preparation & Catalyst Loading

  • Action: Charge a 10 L jacketed glass reactor with Phenol (3.0 kg, 31.8 mol, 5.0 equiv) and warm to 45 °C to melt. Add Amberlyst-15 dry resin (100 g, 10 wt% relative to limiting reagent).

  • Causality: A solid resin provides high local proton activity for the reaction while allowing for easy filtration, preventing the severe emulsion formations typically seen with liquid acids during workup.

Step 2: Electrophile Addition

  • Action: Prepare a solution of 1-Phenylcyclopentanol (1.03 kg, 6.35 mol, 1.0 equiv) in Toluene (2.0 L). Dose the solution into the reactor via a metering pump over 3 hours. Maintain internal temperature at 45–50 °C.

  • Validation: The reaction mixture will transition to a deep red/orange hue, visually confirming the generation of the stabilized tertiary benzylic carbocation.

Step 3: Reaction Maturation & In-Process Control (IPC)

  • Action: Stir the mixture for an additional 2 hours at 50 °C.

  • Validation (IPC Check): Pull a 1 mL aliquot, quench with water, extract with EtOAc, and analyze via HPLC. Proceed to Step 4 only if unreacted 1-phenylcyclopentanol is <1.0% Area.

Step 4: Catalyst Removal & Quench

  • Action: Filter the warm reaction mixture through a 10 µm bag filter to recover the Amberlyst-15 resin. Transfer the filtrate to a separation vessel and wash with 80 °C DI water (3 x 3 L) to remove unreacted phenol.

  • Validation: The final aqueous wash pH must be neutral (pH 6-7). HPLC of the organic layer must show <5% residual phenol to ensure successful downstream crystallization.

Step 5: Crystallization & Isolation

  • Action: Concentrate the toluene layer under vacuum (150 mbar, 60 °C) to approximately 1.5 L. Cool to 40 °C and slowly dose Heptane (3.0 L) over 1 hour. Seed with pure 4-(1-phenylcyclopentyl)phenol (5 g) and cool to 5 °C over 4 hours. Filter the white crystalline solid, wash with cold heptane (1 L), and dry under vacuum at 45 °C for 12 hours.

  • Validation: Yield should be ~1.2 kg (80%). Purity is confirmed by a sharp melting point and >99.5% HPLC area.

Quantitative Data Summaries

Table 1: Catalyst Efficacy and Impurity Profiling (Bench Scale Optimization)

Catalyst SystemLoadingConversion (%)Para/Ortho RatioDialkylation (%)Workup Complexity
AlCl3​ 1.2 equiv4585:152.1High (Emulsions)
TfOH5 mol%>9992:84.5Medium (Neutralization)
BF3​⋅OEt2​ 10 mol%8890:103.8High (Toxicity/Fumes)
Amberlyst-1510 wt%>9895:51.2Low (Simple Filtration)

Table 2: Solvent Selection for Crystallization

Solvent SystemRecovery Yield (%)Purity (HPLC Area %)Notes
Methanol / Water6596.5Prone to oiling out; poor impurity rejection
Isopropanol7298.1Slow filtration rate; sticky filter cake
Toluene / Heptane89>99.5Excellent crystal habit; fast filtration

References

*[2] Title: Phenol alkylation (Friedel-Crafts Alkylation) - J&K Scientific LLC Source: jk-sci.com URL:

*[1] Title: Friedel–Crafts reaction of phenol - Chemistry Stack Exchange Source: stackexchange.com URL:

*[3] Title: Benzene,2-cyclopenten-1-yl- | 39599-89-8 | Benchchem Source: benchchem.com URL:

*[4] Title: 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source: libretexts.org URL:

Sources

Optimization

Technical Support Center: Purification of 4-(1-Phenylcyclopentyl)phenol

Welcome to the technical support resource for the purification of 4-(1-Phenylcyclopentyl)phenol. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 4-(1-Phenylcyclopentyl)phenol. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides practical, in-depth answers to common challenges encountered during the isolation and purification of this compound, moving from frequently asked questions to detailed troubleshooting protocols. Our focus is on the underlying principles to empower you to make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise before or during the purification process.

Q1: What are the most common impurities I should expect when synthesizing 4-(1-Phenylcyclopentyl)phenol?

A1: The impurity profile depends heavily on the synthetic route. However, for typical syntheses, such as the acid-catalyzed alkylation of phenol with 1-phenylcyclopentanol or 1-phenylcyclopentene, you should anticipate the following:

  • Unreacted Starting Materials: Residual phenol or 1-phenylcyclopentanol/1-phenylcyclopentene.

  • Isomeric Byproducts: Ortho-substituted isomers, such as 2-(1-Phenylcyclopentyl)phenol, are common. The ratio of para- to ortho-isomers is influenced by reaction temperature and catalyst choice.

  • Over-alkylation Products: Di-substituted phenols where a second phenylcyclopentyl group has been added to the ring.

  • Solvent and Reagent Residues: Residual acid catalyst or high-boiling-point solvents.

Q2: What is the recommended first-pass method for purifying the crude product?

A2: For most solid organic compounds, recrystallization is the most efficient and scalable initial purification technique. It is particularly effective at removing small amounts of impurities that have different solubility profiles from the desired product. For 4-(1-Phenylcyclopentyl)phenol, a mixed-solvent system is often effective. A common starting point is a methanol/water or ethanol/water system[1].

Q3: How can I quickly assess the purity of my sample throughout the process?

A3: A combination of methods provides the best picture of purity:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment. It helps visualize the number of components in your crude mixture and track the progress of purification by column chromatography.[2]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. Reverse-phase HPLC can accurately determine the purity by area percentage and resolve closely related impurities.[3][4]

Q4: What are the key safety precautions when handling 4-(1-Phenylcyclopentyl)phenol and associated solvents?

A4: As with many phenolic compounds, appropriate personal protective equipment (PPE) is mandatory. The compound itself may cause skin and serious eye irritation[5][6].

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Ventilation: Handle the solid compound and all organic solvents in a certified chemical fume hood to avoid inhalation of dust or vapors[7].

  • Handling Phenol: If your synthesis involves handling pure phenol, be aware that it is highly corrosive and can cause severe burns. Have a polyethylene glycol (PEG) solution available for quenching spills on the skin[7].

  • Solvent Safety: Be mindful of the flammability and toxicity of the solvents used in extraction, recrystallization, and chromatography.

Part 2: In-Depth Troubleshooting Guides

This section provides structured guidance for resolving specific problems encountered during purification workflows.

Guide 1: Troubleshooting Recrystallization

Recrystallization is a powerful technique, but it can be problematic if conditions are not optimized.

Problem: My compound "oils out" instead of forming crystals.

This common issue occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that specific solvent mixture.

  • Causality: The compound is coming out of solution, but the high concentration of the "good" solvent and the temperature create a liquid phase of the impure product instead of a solid crystalline lattice.

  • Solutions:

    • Increase the amount of the "good" solvent (the one your compound is more soluble in) to keep the compound dissolved at a higher temperature.

    • Re-heat the solution until it is homogeneous again. Then, allow it to cool much more slowly. A slower cooling rate is critical for forming a well-ordered crystal lattice.

    • Add more of the "poor" solvent (the anti-solvent, like water) at the boiling point of the mixture until persistent cloudiness is achieved, then add a drop or two of the "good" solvent to redissolve it before cooling. This ensures you are at the ideal saturation point.

    • Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.

Problem: I have very low recovery of my purified product.

Low yield is a frequent challenge, often stemming from using an inappropriate solvent system or technique.

  • Causality: Your product has significant solubility in the solvent mixture even at low temperatures, or you used an excessive amount of solvent.

  • Solutions:

    • Optimize the Solvent Ratio: The ideal solvent system dissolves the compound when hot but results in very low solubility when cold[8]. See the table below for starting points.

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more product in the solution upon cooling.

    • Ensure Complete Precipitation: Cool the flask in an ice bath for at least 30 minutes after it has reached room temperature to maximize crystal formation.

    • Check the Filtrate: After filtration, you can try to recover a second crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling. Note that this second crop will likely be less pure.

Workflow for Troubleshooting Low Recrystallization Yield

G start Low Yield After Recrystallization check_solubility Is product soluble in cold solvent? start->check_solubility check_volume Was minimal hot solvent used? check_solubility->check_volume No change_solvent Action: Choose a new solvent or adjust solvent ratio. check_solubility->change_solvent Yes check_cooling Was solution cooled sufficiently? check_volume->check_cooling Yes reduce_solvent Action: Repeat with less hot solvent. check_volume->reduce_solvent No cool_longer Action: Cool in ice bath for >30 min. check_cooling->cool_longer No recover_filtrate Action: Concentrate mother liquor to get a second crop. check_cooling->recover_filtrate Yes end Yield Optimized change_solvent->end reduce_solvent->end cool_longer->end recover_filtrate->end

Caption: Decision workflow for addressing low product recovery during recrystallization.

Problem: My product is colored, but the pure compound should be white.

Colored impurities often require a specific adsorbent, but care must be taken with phenolic compounds.

  • Causality: Highly conjugated or polar impurities are present in the crude material.

  • Solution:

    • Caution with Charcoal: While activated charcoal is often used to remove colored impurities, it should be used with extreme caution or avoided entirely for phenolic compounds. Charcoal can contain ferric ions which may form colored complexes with phenols upon heating, thus contaminating the product[8].

    • Alternative Adsorbents: Consider using a small amount of silica gel or alumina in the hot solution before filtration as an alternative to charcoal.

    • Chromatography: If color persists, column chromatography is the most effective method for removing these types of impurities.

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of a hot "good" solvent (e.g., methanol) and stir until the solid is fully dissolved.

  • Slowly add a hot "poor" solvent (e.g., deionized water) dropwise to the solution until it becomes slightly and persistently cloudy.

  • Add 1-2 drops of the hot "good" solvent to make the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Dry the crystals in a vacuum oven.[1]

Solvent System (Good:Poor)Boiling Point (°C)Notes
Methanol : Water~65-100Excellent for many phenols; good solubility difference.[1]
Ethanol : Water~78-100Similar to methanol/water, but with a higher boiling point.
Toluene : Heptane~98-111A non-polar system, useful if impurities are highly polar.
Ethyl Acetate : Hexane~69-77A mid-polarity system; good for a wide range of compounds.
Guide 2: Troubleshooting Column and High-Performance Liquid Chromatography (HPLC)

Chromatography is essential when recrystallization fails or when very high purity is required.

Problem: My spots/peaks are not separating well (Poor Resolution).

  • Causality (Column/TLC): The chosen solvent system (eluent) has a polarity that is too high or too low, causing all components to move too quickly or too slowly, respectively.

  • Solution (Column/TLC):

    • Systematic Solvent Screening: Use TLC to test various solvent systems. Aim for an Rf value of ~0.3 for your target compound.

    • Adjust Polarity: If spots are too high (high Rf), decrease the eluent polarity (e.g., from 20% EtOAc/Hexane to 10% EtOAc/Hexane). If spots are too low (low Rf), increase the polarity.

  • Causality (HPLC): The mobile phase composition is not optimized for the stationary phase (e.g., C18 column). Peaks are co-eluting.

  • Solution (HPLC):

    • Run a Gradient: Start with a shallow gradient (e.g., 50% to 100% acetonitrile in water over 20 minutes) to determine the approximate elution time of your compound.

    • Switch to Isocratic: Once the ideal mobile phase composition is identified, switch to an isocratic (constant composition) run for better reproducibility and resolution around your peak of interest. For example, if your compound elutes at 70% acetonitrile in the gradient, try an isocratic run at that composition.[3]

    • Change the Mobile Phase Modifier: Small amounts of acid (e.g., 0.1% formic acid or phosphoric acid) in the mobile phase can suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks and better separation.[3]

Problem: My HPLC peaks are tailing.

  • Causality: This is common for acidic compounds like phenols. It can be caused by secondary interactions between the phenolic hydroxyl group and the silica stationary phase or by overloading the column.

  • Solutions:

    • Add an Acidic Modifier: As mentioned above, adding 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase will protonate the phenol, minimizing unwanted interactions and producing more symmetrical peaks.

    • Reduce Sample Concentration: Prepare a more dilute sample and inject a smaller volume. Overloading the column is a common cause of peak tailing.[3]

    • Check Column Health: The column may be degrading. Try flushing it or replacing it if the problem persists across different analytes.

  • Instrumentation: Use an HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: Prepare a mobile phase of HPLC-grade acetonitrile and water, each containing 0.1% formic acid.

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of your compound in 1 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter.[3]

  • Method:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: ~275 nm (phenols typically have strong absorbance in this region).

    • Run Type: Start with a gradient of 40% to 90% acetonitrile over 15 minutes to find the peak, then optimize with an isocratic method.

  • Data Analysis: Determine purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[3]

Decision Tree for Purification Method Selection

G start Crude Product (Solid) tlc Run TLC Analysis start->tlc purity_check Is there one major spot with minor impurities? tlc->purity_check recrystallize Purify by Recrystallization purity_check->recrystallize Yes column Purify by Column Chromatography purity_check->column No (multiple spots or close Rf values) purity_check2 Is product pure by HPLC / Melting Point? recrystallize->purity_check2 column->purity_check2 purity_check2->column No final_product High Purity Product purity_check2->final_product Yes

Caption: A decision-making guide for selecting the appropriate purification strategy.

Analytical TechniquePurposeAdvantagesLimitations
TLC Rapid qualitative check, reaction monitoring, solvent screeningFast, inexpensive, requires minimal sample.[2]Not quantitative, lower resolution.
HPLC Quantitative purity assessment, impurity profilingHigh resolution, highly sensitive, quantitative.[2][3]Requires specialized equipment, more time-consuming.
GC Purity assessment, analysis of volatile impuritiesExcellent for volatile compounds, high resolution.[4][9]May require derivatization for non-volatile phenols.[2][10]
Melting Point Preliminary purity checkSimple, fast, requires minimal equipment.Insensitive to small amounts of impurities, not quantitative.[3]
NMR Spectroscopy Structural confirmation, detection of structural isomersProvides detailed structural information.Not ideal for trace impurity detection unless the impurity structure is known.

References

  • Isolation and Identification of Phenolic Compounds. (2024). IntechOpen. [Link]

  • Alara, O. R., Abdurahman, N. H., & Ukaegbu, C. I. (2021). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. Molecules, 26(23), 7104. [Link]

  • Recrystallization. (n.d.). University of Technology, Iraq. [Link]

  • Lomcharoenwong, T. (2011). Improving chromatographic analysis of phenolic compounds. Chula Digital Collections. [Link]

  • Method 8041A: Phenols by Gas Chromatography. (2007). U.S. Environmental Protection Agency. [Link]

  • Pinto, P. C. A. G., et al. (2011). chromatographic techniques for the determination of free phenol in foundry resins. ReCIPP. [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization. (1972).
  • Techniques for Analysis of Plant Phenolic Compounds. (2013). MDPI. [Link]

  • Analytical Methods - Toxicological Profile for Phenol. (1998). NCBI Bookshelf. [Link]

  • Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. (2018). ResearchGate. [Link]

  • Safety data sheet 4-Phenylphenol. (2023). CPAchem. [Link]

  • Method 604: Phenols. (1984). U.S. Environmental Protection Agency. [Link]

  • How to Perform a Phenol Test for Accurate Chemical Analysis. (2025). Certified Reference Materials. [Link]

  • Methods for Crystal Production of natural compounds; a review of recent advancements. (2023). International Scientific Organization. [Link]

  • A Quick Overview of Phenol Extraction. (2018). G-Biosciences. [Link]

  • Recovering phenol as high purity crystals from dilute aqueous solutions by pervaporation. (2007). ResearchGate. [Link]

  • Top 10 Tips for Phenol-Chloroform Extractions and Ethanol Precipitations. (2025). Bitesize Bio. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-(1-Phenylcyclopentyl)phenol Solubility in Assays

Welcome to the Advanced Assay Troubleshooting Guide. As application scientists, we frequently encounter challenges with highly lipophilic synthetic intermediates and endocrine-modulating compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Troubleshooting Guide. As application scientists, we frequently encounter challenges with highly lipophilic synthetic intermediates and endocrine-modulating compounds. 4-(1-Phenylcyclopentyl)phenol presents a unique physicochemical challenge: it features a bulky, highly hydrophobic 1-phenylcyclopentyl moiety attached to a phenol ring. With an estimated LogP exceeding 5.0, this compound is virtually insoluble in aqueous media, leading to solvent crashes, non-specific plasticware adsorption, and artifactual assay readouts.

This guide provides field-proven, mechanistically grounded solutions to stabilize this compound in your in vitro workflows.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does 4-(1-Phenylcyclopentyl)phenol precipitate immediately upon dilution from a DMSO stock into my assay buffer?

The Causality: This is a classic "solvent crash." The compound dissolves readily in 100% anhydrous DMSO because the solvent favorably interacts with its bulky lipophilic core. However, when you spike this stock into an aqueous buffer, the dielectric constant of the medium shifts drastically. The thermodynamic penalty of exposing the hydrophobic 1-phenylcyclopentyl group to water forces the compound molecules to self-associate, minimizing their exposed surface area. This results in the rapid formation of micelles, microcrystals, or amorphous precipitates.

The Solution: Do not rely on direct dilution. Instead, utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins are cyclic oligosaccharides that possess a hydrophobic inner cavity and a hydrophilic exterior. By forming an inclusion complex, the cyclodextrin encapsulates the lipophilic portion of 4-(1-Phenylcyclopentyl)phenol, shielding it from the aqueous environment while maintaining macroscopic solubility 1.

Q2: My assay readouts are highly variable, and I suspect I am losing compound concentration over time. What is happening?

The Causality: Highly hydrophobic compounds exhibit extreme Non-Specific Binding (NSB) to untreated polystyrene and polypropylene surfaces (standard microplates and pipette tips). The hydrophobic interactions between 4-(1-Phenylcyclopentyl)phenol and the plastic outcompete the compound's weak affinity for the aqueous phase, effectively stripping the bioavailable compound out of your solution.

The Solution: You must alter both your consumables and your buffer matrix.

  • Use silanized borosilicate glass for all intermediate dilutions.

  • Execute the final assay in Non-Binding Surface (NBS) or Ultra-Low Attachment (ULA) microplates.

  • Supplement your assay buffer with a carrier protein, such as 0.1% Bovine Serum Albumin (BSA) . Albumin contains hydrophobic binding pockets that act as a thermodynamic sink, chaperoning the compound in solution and preventing it from partitioning into the plastic walls.

Q3: How can I formulate this compound for cell-based assays without exceeding the toxic DMSO threshold?

The Causality: Most primary cells and sensitive immortalized lines tolerate a maximum of 0.1% to 0.5% DMSO before exhibiting solvent-induced cytotoxicity or transcriptomic alterations. Achieving a 10 µM working concentration of 4-(1-Phenylcyclopentyl)phenol typically requires exceeding this DMSO limit if relying on direct dilution, as the compound will otherwise crash out. In fact, nearly 60% of compounds in R&D face these poor water solubility hurdles 2.

The Solution: Pre-complexing the compound with HP-β-CD allows you to achieve millimolar aqueous solubility with negligible final DMSO concentrations. This complexation significantly improves cell bioavailability and prevents the crystallization that ruins cell migration and viability assays 3.

Part 2: Quantitative Data & Formulation Strategies

The following table summarizes the quantitative limits and mechanistic trade-offs of various solubilization strategies for 4-(1-Phenylcyclopentyl)phenol.

Formulation StrategyMax Reliable Assay Conc.Required Final DMSOMechanistic ActionProsCons
Direct DMSO Dilution < 1 µM0.5% - 1.0%Relies on minimal solvent dielectric shift.Simple; requires no excipients.High risk of solvent crash; limits max concentration; high NSB.
BSA Carrier (0.1% w/v) 1 µM - 10 µM< 0.5%Hydrophobic pockets in albumin chaperone the compound.Physiological relevance; prevents plasticware adsorption.BSA lot-to-lot variability; can interfere with free-drug calculations.
HP-β-CD (20% w/v) > 50 µM< 0.1%Encapsulation within a hydrophobic oligosaccharide cavity.Dramatically increases solubility; eliminates solvent toxicity.Requires preparation time; potential for compound sequestration in some target-binding assays.

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your assay data, you must validate that 4-(1-Phenylcyclopentyl)phenol is truly in solution and not suspended as micro-aggregates. The following protocol utilizes HP-β-CD complexation with an integrated Dynamic Light Scattering (DLS) quality control step.

Preparation of 4-(1-Phenylcyclopentyl)phenol / HP-β-CD Inclusion Complex

Step 1: Stock Preparation Dissolve 4-(1-Phenylcyclopentyl)phenol powder in 100% anhydrous DMSO to create a 10 mM stock. Vortex rigorously until optically clear. Note: Store in a desiccator, as DMSO is highly hygroscopic and absorbed water will initiate premature precipitation.

Step 2: Excipient Preparation Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your base assay buffer (e.g., PBS or Tris-HCl, pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

Step 3: Complexation Place the HP-β-CD solution on a magnetic stirrer at 400 RPM (room temperature). Using a positive displacement pipette, add the 10 mM compound stock dropwise into the vortex center to achieve your desired intermediate concentration (e.g., 1 mM). Causality: Dropwise addition prevents localized supersaturation of the compound before the cyclodextrin cavities can encapsulate it.

Step 4: Equilibration Allow the solution to stir continuously for 2 hours protected from light. This provides the thermodynamic activation energy required for the bulky 1-phenylcyclopentyl group to fully seat within the cyclodextrin cavity.

Step 5: Self-Validation (QC Check) Before proceeding to your biological assay, you must validate the solution state.

  • Action: Analyze a 50 µL aliquot using Dynamic Light Scattering (DLS) or a microplate nephelometer.

  • Validation Pass: The Polydispersity Index (PDI) is < 0.2, and there is no significant light scattering compared to a blank HP-β-CD buffer. The compound is successfully solubilized.

  • Validation Fail: The PDI is > 0.3 or significant scattering is detected. Micro-aggregates have formed. Corrective Action: Increase the HP-β-CD percentage to 30% or reduce the target compound concentration.

Part 4: Solubilization Workflow Visualization

G Start 4-(1-Phenylcyclopentyl)phenol (LogP > 5.0) Stock Prepare 10 mM Stock in 100% Anhydrous DMSO Start->Stock Decision Select Assay Format Stock->Decision CellAssay Cell-Based Assay (Strict <0.1% DMSO limit) Decision->CellAssay BiochemAssay Biochemical Assay (Tolerates up to 5% DMSO) Decision->BiochemAssay HPBCD Formulate with 20% w/v HP-β-Cyclodextrin CellAssay->HPBCD BSA Dilute in Buffer with 0.1% - 0.5% BSA Carrier BiochemAssay->BSA QC Self-Validation QC: Dynamic Light Scattering (DLS) Confirm absence of aggregates HPBCD->QC BSA->QC Ready Execute Assay in Non-Binding Surface (NBS) Plates QC->Ready

Workflow for solubilizing and validating 4-(1-Phenylcyclopentyl)phenol for in vitro assays.

References

  • Cyclodextrin solubilization in hydrated reline: Resolving the unique stabilization mechanism in a deep eutectic solvent. ResearchGate. 1

  • Oleanolic Acid Complexation with Cyclodextrins Improves Its Cell Bio-Availability and Biological Activities for Cell Migration. PMC. 3

  • Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications. MDPI. 2

Sources

Optimization

Technical Support Center: Maximizing the Shelf-Life of 4-(1-Phenylcyclopentyl)phenol (4-PCPP)

Welcome to the Advanced Materials & Reagents Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 4-(1-Phenylcyclopentyl)phenol (4-PCPP) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials & Reagents Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 4-(1-Phenylcyclopentyl)phenol (4-PCPP) . Due to its specific structural properties—a sterically bulky 1-phenylcyclopentyl group at the para-position of a phenol ring—this compound exhibits unique stability challenges.

Below, you will find mechanistic troubleshooting guides, quantitative storage matrices, and self-validating recovery protocols to ensure the scientific integrity of your assays.

Diagnostic Hub: Frequently Asked Questions & Troubleshooting

Q1: My 4-PCPP powder has developed a pink, yellow, or brown discoloration. What caused this, and is it still usable?

A: Discoloration is the primary macroscopic indicator of oxidative degradation. The degradation is driven by a one-electron oxidation mechanism. When exposed to atmospheric oxygen, UV light, or trace transition metals, the phenol group undergoes a Hydrogen Atom Transfer (HAT) to form a transient phenoxy radical1[1].

Because the para-position is blocked by the bulky 1-phenylcyclopentyl group, the radical delocalizes to the unsubstituted ortho-positions. This steric hindrance directs the radical to either:

  • Disproportionate into highly conjugated ortho-quinone methides (yielding a pink or yellow hue).

  • Undergo radical-radical coupling to form biphenyl dimers (yielding a brown, often insoluble residue) 2[2].

Do not use discolored 4-PCPP in sensitive biological or polymer assays, as quinone methides are highly electrophilic and will indiscriminately alkylate nucleophiles (e.g., proteins, DNA) or act as pro-oxidants.

Q2: What is the optimal storage protocol to prevent radical initiation in solid 4-PCPP?

A: To maximize shelf-life, you must systematically eliminate the catalysts of homolytic O-H bond cleavage:

  • Temperature (-20°C): Storing the compound at sub-zero temperatures drastically reduces the thermal kinetic energy required for the initial HAT event 3[3].

  • Atmosphere (Argon/Nitrogen): Oxygen acts as both a radical initiator and an electron acceptor. Purging vials with a heavier inert gas like Argon creates a protective blanket that prevents peroxide formation 4[4].

  • Light (Amber Vials): UV light provides sufficient energy to photo-induce radical formation. Always use actinic (amber) glass.

Q3: How can I stabilize 4-PCPP in solution for extended high-throughput screening (HTS) assays?

A: Solution-phase 4-PCPP degrades exponentially faster than the solid form. To improve shelf-life in solution, the choice of solvent is critical. Counterintuitively, protic solvents (like trace alcohols) can actually protect the phenol by forming hydrogen bonds with the phenolic hydroxyl group. This hydrogen bonding increases the oxidation potential, making it thermodynamically harder for the molecule to donate its hydrogen atom to peroxyl radicals 5[5].

If your assay requires non-protic solvents (e.g., DMSO), you must degas the solvent via sparging or freeze-pump-thaw cycles. Additionally, consider adding a sacrificial antioxidant like BHT (2,6-di-tert-butyl-4-methylphenol) at 0.1% w/v, provided it does not interfere with your downstream targets.

Quantitative Storage Matrix

The following table summarizes the causal relationship between storage conditions, expected shelf-life, and the primary degradation markers observed via LC-MS or macroscopic inspection.

Storage ConditionTempAtmosphereLight ExposureEstimated Shelf-LifePrimary Degradation Marker
Optimal (Solid) -20°CArgonDark (Amber Glass)> 24 monthsNone detectable
Standard (Solid) 4°CNitrogenDark6 - 12 monthsTrace o-quinone methides
Suboptimal (Solid) 25°CAirAmbient Light< 1 monthQuinone methides, Biphenyl dimers
Solution (DMSO) 25°CAirAmbient Light< 48 hoursHighly oxidized polymeric species

Mechanistic Visualization: Degradation Pathway

OxidationPathway A 4-PCPP (Intact Phenol) Colorless B Phenoxy Radical (Transient Intermediate) A->B O2 / UV Light (-H•, -e-) C o-Quinone Methide (Electrophilic) Yellow/Pink B->C Disproportionation (Steric Hindrance) D Biphenyl Dimers (Insoluble) Brown B->D Radical Coupling (ortho-ortho)

Figure 1: The oxidative degradation pathway of 4-PCPP showing the formation of quinone methides and biphenyl dimers.

Resolution Protocols: Self-Validating Recovery of Oxidized 4-PCPP

If your 4-PCPP stock has degraded (evidenced by discoloration or poor assay performance), you can recover the pure material using a selective recrystallization protocol. This methodology exploits the differential solubility of the non-polar biphenyl dimers and the polar quinone methides relative to the intact phenol.

Step-by-Step Methodology: Selective Recrystallization

Materials Required:

  • Hexane (HPLC Grade, Degassed)

  • Toluene (HPLC Grade, Degassed)

  • Nitrogen line and Schlenk flask

  • Silica gel TLC plates (80:20 Hexane:Ethyl Acetate)

Procedure:

  • Dissolution: Transfer the discolored 4-PCPP to a Schlenk flask. Under a nitrogen atmosphere, add a minimal volume of hot (60°C) 9:1 Hexane:Toluene mixture until the solid dissolves.

  • Hot Filtration: Immediately filter the hot solution through a pre-warmed fritted glass funnel. This step removes the insoluble, high-molecular-weight biphenyl dimers (brown residue).

  • Crystallization: Transfer the filtrate to a clean flask and cool slowly to room temperature, then place in a -20°C freezer overnight. The bulky 4-PCPP will preferentially crystallize, leaving the more soluble, polar ortho-quinone methides in the mother liquor.

  • Isolation: Filter the cold suspension under a nitrogen stream. Wash the crystals twice with 5 mL of ice-cold, degassed hexane.

  • Desiccation: Dry the recovered crystals under high vacuum (in the dark) for 12 hours.

Self-Validation Checkpoint (TLC Analysis): To ensure the protocol was successful, spot the initial degraded mixture and the final dried crystals on a TLC plate (80:20 Hexane:Ethyl Acetate). The presence of a single UV-active spot (Rf ~0.4) confirms the complete removal of polar quinone methides (Rf ~0.2) and non-polar dimers (Rf ~0.8). If impurities remain, repeat the recrystallization.

Workflow Visualization: Recovery Protocol

ProtocolWorkflow S1 1. Dissolve in Hot Hexane/Toluene (Under N2 Atmosphere) S2 2. Hot Filtration (Removes Insoluble Dimers) S1->S2 S3 3. Slow Cooling to -20°C (Induces Crystallization) S2->S3 S4 4. Isolate Crystals via Filtration (Removes Soluble Quinone Methides) S3->S4 S5 5. Vacuum Dry under N2 (Yields Pure 4-PCPP) S4->S5 Validation Self-Validation Checkpoint: TLC Analysis (Single Spot at Rf ~0.4) S5->Validation Verify Purity

Figure 2: Step-by-step workflow for the self-validating recovery and purification of oxidized 4-PCPP.

References

  • The Generation and Reactions of Quinone Methides - PMC. National Institutes of Health (NIH).[Link]

  • Selective Electrochemical Versus Chemical Oxidation of Bulky Phenol. ResearchGate. [Link]

  • Quinone methide dimers lacking labile hydrogen atoms are surprisingly excellent radical-trapping antioxidants. RSC Publishing.[Link]

  • Media Effects on Antioxidant Activities of Phenols and Catechols. ACS Publications.[Link]

  • How to Reduce Oxidation in Organic Compounds. Patsnap Eureka.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 4-(1-Phenylcyclopentyl)phenol vs. Alternative Phenols

Executive Summary & Scientific Context In the landscape of industrial chemicals, polymer additives, and endocrine-active compounds (EACs), sterically hindered phenols are of significant interest to drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the landscape of industrial chemicals, polymer additives, and endocrine-active compounds (EACs), sterically hindered phenols are of significant interest to drug development professionals and toxicologists. 4-(1-Phenylcyclopentyl)phenol (CAS 36744-76-0) is a structurally unique bisphenol analog characterized by a massive, rigid lipophilic moiety at the para position.

Historically evaluated alongside other bisphenols (such as Bisphenol A) for its environmental and biological footprint [1], understanding the efficacy of 4-(1-phenylcyclopentyl)phenol requires a deep dive into its structure-activity relationship (SAR). This guide objectively compares its physicochemical properties and in vitro receptor-binding efficacy against standard industrial phenols, providing researchers with self-validating experimental frameworks to quantify these interactions.

Structural Analysis & Mechanistic Rationale

The biological efficacy of phenolic compounds—particularly their ability to act as Estrogen Receptor (ER) modulators—is governed by two primary factors: lipophilicity (LogP) and steric bulk .

  • Bisphenol A (BPA) & Bisphenol S (BPS): These compounds possess relatively flexible, low-to-moderate bulk bridging groups (isopropylidene and sulfone, respectively). They easily enter the ERα ligand-binding pocket (LBP), stabilizing Helix 12 in an active conformation, thereby acting as full agonists.

  • 4-(1-Phenylcyclopentyl)phenol: The substitution of a standard alkyl chain with a 1-phenylcyclopentyl group drastically increases the partition coefficient (LogP ≈ 5.2) [2]. While this high lipophilicity drives strong hydrophobic interactions within the ERα LBP (increasing binding affinity), the extreme steric bulk of the cyclopentyl-phenyl complex forces a spatial clash. This steric hindrance prevents Helix 12 from adopting the canonical "agonist" conformation, often shifting the compound's efficacy profile toward partial agonism or competitive antagonism.

ER_Pathway L Phenolic Ligand (e.g., 4-(1-PCP)P) ER ERα Monomer (Cytosol) L->ER Binding Dim Receptor Dimerization & Helix 12 Shift ER->Dim Nuc Nuclear Translocation Dim->Nuc ERE Estrogen Response Element Binding Nuc->ERE Tx Gene Transcription (Agonism/Antagonism) ERE->Tx

Fig 1: ERα signaling pathway modulated by sterically hindered phenolic ligands.

Comparative Efficacy Profile

To contextualize 4-(1-phenylcyclopentyl)phenol, we must benchmark it against widely studied alternatives. The table below synthesizes the quantitative and qualitative efficacy metrics of these phenols based on their structural pharmacophores.

CompoundCAS NumberLogP (Lipophilicity)Steric BulkERα Binding Affinity (Relative)Predominant in vitro Efficacy
4-(1-Phenylcyclopentyl)phenol 36744-76-0~5.2Very HighModerate-HighPartial Agonist / Antagonist
Bisphenol A (BPA) 80-05-7~3.4ModerateModerateFull Agonist
Bisphenol S (BPS) 80-09-1~1.2Low-ModerateLow-ModerateFull Agonist
4-Nonylphenol (4-NP) 104-40-5~5.7High (Flexible)ModerateAgonist

Data Note: LogP values are derived from predictive models and structural analogs [2]. Binding affinities are relative to 17β-estradiol (E2).

Experimental Methodologies

To objectively validate the efficacy claims above, researchers must employ orthogonal, self-validating assay systems. Below are the definitive protocols for quantifying receptor binding and transcriptional activation.

Protocol 1: Fluorescence Polarization (FP) Competitive ERα Binding Assay

This cell-free assay measures the direct thermodynamic binding affinity (IC50) of the phenol to the receptor, independent of cellular permeability or coregulator presence.

Causality Principle: A small fluorescent estrogen ligand tumbles rapidly in solution, yielding low polarization. When bound to the massive ERα protein, its tumbling slows, resulting in high polarization (mP). A high-affinity competitor like 4-(1-phenylcyclopentyl)phenol will displace the tracer, restoring rapid tumbling and lowering the mP signal [3].

  • Reagent Preparation: Thaw recombinant human ERα (10 nM final) and a fluorescent estrogen tracer (1 nM final) on ice in a Tris-HCl screening buffer (pH 7.4).

  • Ligand Titration: Prepare a 10-point, 3-fold serial dilution of 4-(1-phenylcyclopentyl)phenol (ranging from 10 µM to 0.5 nM) in 100% DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent receptor denaturation.

  • Complex Formation: In a black, low-binding 384-well microplate, combine the ERα, tracer, and test compound dilutions. Include 17β-estradiol as a positive control and a DMSO vehicle as a negative control.

  • Equilibration: Seal the plate and incubate in the dark at room temperature (22°C) for exactly 2 hours to achieve thermodynamic equilibrium.

  • Data Acquisition: Read the plate on a multi-mode microplate reader equipped with FP filters (Excitation: 485 nm; Emission: 530 nm).

  • Validation & Analysis: Calculate the Z'-factor using the positive and negative controls (must be >0.5 for a valid run). Fit the raw mP values to a 4-parameter logistic (4PL) regression model to determine the IC50.

Protocol 2: Recombinant Yeast Estrogen Screen (rYES) Assay

While FP measures binding, the rYES assay measures transcriptional efficacy (agonism vs. antagonism) using a live-cell reporter system [4].

Causality Principle: Saccharomyces cerevisiae engineered with human ERα and a lacZ reporter gene will express β-galactosidase upon receptor activation. This enzyme cleaves the chromogenic substrate CPRG, shifting the medium's color from yellow to red, allowing for direct spectrophotometric quantification of efficacy.

  • Yeast Culturing: Inoculate the recombinant S. cerevisiae strain in minimal growth medium. Incubate at 28°C on an orbital shaker (150 rpm) until the optical density (OD620) reaches 1.0.

  • Assay Medium Preparation: Supplement 50 mL of fresh growth medium with 200 µL of chlorophenol red-β-D-galactopyranoside (CPRG) stock (10 mg/mL). Seed this medium with 2 mL of the active yeast culture.

  • Compound Exposure: Transfer 10 µL of serially diluted phenols (prepared in absolute ethanol) into a clear 96-well flat-bottom microtiter plate. Critical Step: Allow the ethanol to evaporate completely in a sterile hood to prevent solvent-induced cytotoxicity.

  • Incubation: Add 200 µL of the seeded assay medium to each well. Incubate the plates at 30°C for 48 hours.

  • Spectrophotometric Readout: Measure the absorbance at 575 nm (for CPRG cleavage/efficacy) and 620 nm (for yeast growth/turbidity to control for cytotoxicity).

  • Efficacy Calculation: Normalize the 575 nm absorbance against the 620 nm reading. Plot the dose-response curve to calculate the EC50 (for agonism) or IC50 (if run in antagonist mode against a fixed concentration of E2).

YES_Workflow C1 Yeast Culture (hERα + lacZ) C2 Ligand Exposure (Solvent Evaporation) C1->C2 C3 Incubation (30°C, 48h) C2->C3 C4 β-Galactosidase Expression C3->C4 C5 CPRG Cleavage (Yellow to Red) C4->C5 C6 Absorbance Read (575 nm / 620 nm) C5->C6

Fig 2: Step-by-step workflow of the Recombinant Yeast Estrogen Screen (rYES) assay.

Conclusion

When compared to standard industrial phenols like BPA and BPS, 4-(1-phenylcyclopentyl)phenol exhibits a distinctly different efficacy profile. Its massive steric bulk and high lipophilicity drive strong receptor binding but inherently disrupt the canonical activation of transcription factors. By utilizing the orthogonal FP and rYES protocols outlined above, drug development professionals can accurately map the boundaries between receptor affinity and functional efficacy for bulky bisphenol analogs.

References

  • Clean Production Action. (2023). GreenScreen Certified™ Restricted Substances List for BPA Analogs. GreenScreen Chemicals. Available at:[Link]

  • PubChemLite. (2026). 4-(1-phenylcyclopentyl)phenol (C17H18O) Physicochemical Properties. University of Luxembourg / PubChem. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). (2010). Cypermethrin Task Force - Competitive ER Binding Assay Principles. Regulations.gov. Available at: [Link]

  • De Boever, P., et al. (2001). Optimization of a yeast estrogen screen and its applicability to study the release of estrogenic isoflavones. Environmental Health Perspectives. Available at:[Link]

Comparative

Pre-Clinical Validation Guide: Biological Activity of 4-(1-Phenylcyclopentyl)phenol

A Comparative Analysis of Estrogen Receptor Modulation by Bulky Alkylphenols Executive Summary The evaluation of novel synthetic phenols is critical for both drug development (e.g., Selective Estrogen Receptor Modulators...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Estrogen Receptor Modulation by Bulky Alkylphenols

Executive Summary

The evaluation of novel synthetic phenols is critical for both drug development (e.g., Selective Estrogen Receptor Modulators, or SERMs) and environmental toxicology (e.g., identifying endocrine-disrupting chemicals). 4-(1-Phenylcyclopentyl)phenol (PubChem CID 1538533)[1] is a structurally complex compound featuring a phenolic ring attached to a bulky, highly lipophilic 1-phenylcyclopentyl moiety.

While direct literature on the biological activity of this specific compound is currently limited[2], its structural homology to established estrogenic compounds—such as 4-cyclopentylphenol[3] and 4-(1-adamantyl)phenol[4][5]—strongly suggests it possesses potent Estrogen Receptor (ER) modulating activity. Estrogen receptor binding is fundamentally driven by the interaction of the receptor's ligand-binding domain (LBD) with a phenolic residue (mimicking the A-ring of 17β-estradiol) and a hydrophobic pharmacophore[4].

As a Senior Application Scientist, I have designed this guide to provide a self-validating experimental framework for characterizing the biological activity of 4-(1-Phenylcyclopentyl)phenol. By comparing it against well-documented alternatives, this guide establishes a rigorous, step-by-step pipeline to definitively quantify its receptor affinity, transcriptional efficacy, and phenotypic impact.

Structural Rationale & Comparative Profiling

The estrogenic potency of para-substituted phenols is heavily dependent on the steric bulk and hydrophobicity of the alkyl/aryl substituent[4]. Compounds like 4-tert-octylphenol and Bisphenol-A (BPA) are known to exhibit both ERα and ERβ agonism[6][7]. However, introducing rigid cycloalkyl groups (e.g., adamantyl or cyclopentyl) significantly enhances binding affinity by perfectly packing into the hydrophobic cavity of the ER LBD[5].

Because 4-(1-Phenylcyclopentyl)phenol contains both a cyclopentyl ring and an additional phenyl group, its predicted LogP and steric volume exceed those of standard alternatives. Table 1 summarizes the comparative landscape.

Table 1: Comparative Profiling of Bulky Phenolic ER Modulators

CompoundStructural SubclassMolecular WeightPredicted LogPKnown/Predicted ER ActivityReference
4-(1-Phenylcyclopentyl)phenol Phenylcycloalkyl phenol238.33 g/mol ~5.2Pending Validation (Predicted High Agonist) [1]
4-Cyclopentylphenol Cycloalkyl phenol162.23 g/mol ~3.4Moderate Agonist (ERβ selective)[3]
4-(1-Adamantyl)phenol Bulky Alkylphenol228.33 g/mol ~4.8High Agonist (Potent Endocrine Disruptor)[4],[5]
4-tert-Octylphenol Alkylphenol206.32 g/mol ~4.1Strong Agonist / Antiandrogen[6],[7]
Bisphenol-A (BPA) Bisphenol228.29 g/mol ~3.4Moderate Agonist[6]
Mechanistic Pathway

To validate 4-(1-Phenylcyclopentyl)phenol, we must first map its theoretical mechanism of action. The lipophilic nature of the compound allows it to passively diffuse across the cell membrane, where it competitively displaces endogenous ligands to bind cytosolic/nuclear Estrogen Receptors.

ER_Signaling Ligand 4-(1-Phenylcyclopentyl)phenol CellMembrane Cell Membrane Diffusion Ligand->CellMembrane ER Estrogen Receptor (ERα/β) CellMembrane->ER Complex Ligand-Receptor Complex ER->Complex Displacement Dimer Receptor Homodimerization Complex->Dimer Nucleus Nuclear Translocation Dimer->Nucleus ERE Estrogen Response Element Nucleus->ERE Transcription Target Gene Transcription ERE->Transcription Activation

Fig 1: Proposed mechanistic pathway for ER activation by 4-(1-Phenylcyclopentyl)phenol.

Self-Validating Experimental Methodologies

A scientifically sound validation pipeline cannot rely on a single assay. Binding does not guarantee activation (the compound could be an antagonist), and transcriptional activation does not guarantee a physiological phenotype. Therefore, the following three-phase workflow must be executed.

Validation_Workflow cluster_0 Phase 1: Affinity cluster_1 Phase 2: Efficacy cluster_2 Phase 3: Phenotype Binding Radioligand Binding Control1 Control: Excess Unlabeled E2 Binding->Control1 Reporter ERE-Luciferase Assay Binding->Reporter IC50 Data Control2 Control: + ICI 182,780 Reporter->Control2 Proliferation MCF-7 E-Screen Reporter->Proliferation EC50 Data Control3 Control: Stripped FBS Proliferation->Control3

Fig 2: Three-phase self-validating workflow for assessing endocrine-disrupting potential.

Phase 1: Competitive Radioligand Binding Assay (In Vitro)

Objective: Determine the absolute binding affinity (IC50 and Ki) of 4-(1-Phenylcyclopentyl)phenol for recombinant human ERα and ERβ. Causality: We must isolate the physical receptor-ligand interaction from cellular metabolism or transport mechanisms.

Step-by-Step Protocol:

  • Prepare a reaction buffer containing 10 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM EGTA, and 10% glycerol.

  • Incubate 1 nM of recombinant ERα or ERβ with 1 nM [3H]-17β-estradiol ([3H]-E2).

  • Add 4-(1-Phenylcyclopentyl)phenol in a logarithmic concentration gradient (10⁻¹⁰ M to 10⁻⁴ M).

  • Incubate at 4°C for 18 hours to reach equilibrium.

  • Separate bound from free radioligand using dextran-coated charcoal (DCC) or rapid filtration through GF/B filters.

  • Quantify radioactivity using a liquid scintillation counter.

  • Self-Validation Mechanism: Run a parallel homologous competition curve using unlabeled 17β-estradiol. This establishes the baseline Kd​ of the receptor batch. If the unlabeled E2 fails to displace the [3H]-E2, the receptor preparation is denatured, and the assay is voided.

Phase 2: ERE-Luciferase Reporter Gene Assay (Cell-Based)

Objective: Differentiate whether the compound acts as an agonist or antagonist upon binding[5]. Causality: A bulky ligand may bind the receptor but fail to induce the necessary conformational change (helix 12 repositioning) required for co-activator recruitment, thus acting as an antagonist.

Step-by-Step Protocol:

  • Culture COS-1 or HeLa cells (which lack endogenous ER) in 96-well plates.

  • Co-transfect the cells with an ERα or ERβ expression plasmid and an Estrogen Response Element (ERE)-driven luciferase reporter plasmid[4].

  • After 24 hours, treat the cells with varying concentrations of 4-(1-Phenylcyclopentyl)phenol.

  • Incubate for 24 hours, lyse the cells, and add luciferin substrate.

  • Measure luminescence to calculate the EC50​ for transcriptional activation.

  • Self-Validation Mechanism: Include a co-treatment arm with the pure ER antagonist ICI 182,780 (Fulvestrant). If the luminescent signal induced by 4-(1-Phenylcyclopentyl)phenol is abolished by ICI 182,780, it mathematically proves the activity is strictly ER-mediated, ruling out assay artifacts or alternative pathway crosstalk.

Phase 3: MCF-7 Cell Proliferation (E-Screen)

Objective: Confirm that the transcriptional activation translates to a physiological phenotype[7]. Causality: True endocrine disruptors must alter cellular behavior. MCF-7 human breast cancer cells proliferate strictly in the presence of estrogens.

Step-by-Step Protocol:

  • Seed MCF-7 cells in standard media and allow them to attach for 24 hours.

  • Wash cells and switch to the "Zero-Estrogen Baseline" media (see validation below) for 48 hours to arrest the cell cycle.

  • Treat cells with 4-(1-Phenylcyclopentyl)phenol (10⁻⁹ M to 10⁻⁵ M) for 144 hours (6 days), refreshing the media on day 3.

  • Quantify cell proliferation using an SRB (Sulforhodamine B) assay or MTT assay.

  • Self-Validation Mechanism: The assay media must be phenol red-free and supplemented with Dextran-Coated Charcoal-Stripped Fetal Bovine Serum (DCC-FBS). Standard phenol red acts as a weak estrogen, and normal FBS contains endogenous hormones. Using stripped media ensures that any observed proliferation is exclusively caused by the test compound.

References
  • PubChem. "4-(1-phenylcyclopentyl)phenol (CID 1538533)". National Center for Biotechnology Information. URL:[Link]

  • American Chemical Society. "Synthesis and evaluation of 4-(cyclopentyl)phenols as estrogen receptor agonists." ACS Spring Meeting. URL:[Link]

  • Yamakoshi, Y., et al. "Dependence of estrogenic activity on the shape of the 4-alkyl substituent in simple phenols." Biological & Pharmaceutical Bulletin, 2000. URL:[Link]

  • Paris, F., et al. "Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines." Molecular and Cellular Endocrinology, 2002. URL:[Link]

  • Toxicol Lett. "Exploration of endocrine-disrupting chemicals on estrogen receptor alpha by the agonist/antagonist differential-docking screening (AADS) method: 4-(1-adamantyl)phenol as a potent endocrine disruptor candidate." Toxicology Letters, 2009. URL:[Link]

  • White, R., et al. "Environmentally persistent alkylphenolic compounds are estrogenic." Endocrinology, 1994. URL:[Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 4-(1-Phenylcyclopentyl)phenol Analogues as Selective Estrogen Receptor Modulators

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of 4-(1-phenylcyclopentyl)phenol analogues, focusing on their structure-activity relationship (SAR) as...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of 4-(1-phenylcyclopentyl)phenol analogues, focusing on their structure-activity relationship (SAR) as selective estrogen receptor modulators (SERMs). This document synthesizes experimental data to explain the causal relationships behind structural modifications and their impact on biological activity, offering a framework for the rational design of novel therapeutics.

Introduction: The Promise of Phenolic Scaffolds in Estrogen Receptor Modulation

Phenol derivatives are a significant class of organic compounds with a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2] Their therapeutic potential often stems from the interactions of their structural features with various cellular targets.[1] A key target for many phenolic compounds is the estrogen receptor (ER), a ligand-activated nuclear receptor that plays a crucial role in the growth, development, and maintenance of various tissues.[3]

There are two primary subtypes of the estrogen receptor, ERα and ERβ, which exhibit distinct tissue distribution and transcriptional activities.[3] While ERα activity has been linked to an increased risk of certain cancers, ERβ is a target for agonist-based therapies for a range of conditions, including depression, anxiety, and dementia.[3] This dichotomy has driven the development of Selective Estrogen Receptor Modulators (SERMs), compounds that can act as either agonists or antagonists of ERs in a tissue-specific manner.[4]

The 4-(1-phenylcyclopentyl)phenol scaffold has emerged as a promising core structure for the development of novel SERMs. This guide will delve into the structure-activity relationships of analogues based on this scaffold, providing a comparative analysis of their performance and the experimental data that underpins our understanding of their mechanism of action.

The Core Scaffold: 4-(1-Phenylcyclopentyl)phenol

The fundamental structure of 4-(1-phenylcyclopentyl)phenol combines a phenol ring, essential for estrogen receptor binding, with a bulky, hydrophobic 1-phenylcyclopentyl group at the para position. The phenolic hydroxyl group is a critical pharmacophore that mimics the A-ring of estradiol, the primary endogenous estrogen, and forms key hydrogen bonds within the ligand-binding pocket of the estrogen receptor. The hydrophobic substituent at the para position is crucial for occupying a hydrophobic region of the binding pocket, influencing the overall binding affinity and functional activity of the compound.[5]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-(1-phenylcyclopentyl)phenol analogues can be finely tuned by modifying three key structural regions: the phenolic ring, the phenyl ring of the 1-phenylcyclopentyl substituent, and the cyclopentyl ring itself.

Modifications of the Phenolic Ring

The phenolic hydroxyl group is paramount for estrogenic activity. Its removal or replacement with a non-hydrogen bond donating group typically leads to a significant loss of affinity for the estrogen receptor.

  • Hydroxyl Position: The para-position of the hydroxyl group relative to the bulky substituent is crucial for optimal binding. Meta- or ortho-positioning can drastically alter the geometry of the molecule within the binding pocket, leading to reduced affinity.

  • Bioisosteric Replacement: Replacing the phenolic hydroxyl with bioisosteres, such as a hydroxylamine or a thiol, can modulate the binding affinity and pharmacokinetic properties of the analogues. However, any modification must preserve the hydrogen-bonding capability to interact with key amino acid residues like Glu353 and Arg394 in the ERα ligand-binding domain.

Modifications of the Phenyl Ring of the 1-Phenylcyclopentyl Substituent

Substitutions on this phenyl ring can significantly impact the compound's interaction with the hydrophobic regions of the ER ligand-binding pocket and can influence the agonist versus antagonist profile.

  • Electron-Donating and Withdrawing Groups: The introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., halogens, nitro) at various positions (ortho, meta, para) on the phenyl ring can alter the electronic distribution and steric bulk of the molecule. This, in turn, can affect the conformational changes induced in the receptor upon binding, leading to differential recruitment of co-activator or co-repressor proteins and thus modulating the balance between agonistic and antagonistic activity.

  • Basic Side Chains: The addition of a basic side chain, such as a dimethylaminoethoxy group, to this phenyl ring is a common strategy in the design of SERMs like tamoxifen. This side chain can interact with a specific region of the ER, often leading to a more antagonistic profile.

Modifications of the Cyclopentyl Ring

The cyclopentyl ring contributes to the overall size and shape of the hydrophobic substituent. While less explored for the 1-phenylcyclopentyl scaffold specifically, insights can be drawn from related cycloalkylphenols.

  • Ring Size: Studies on 4-cycloalkylphenols have shown that varying the ring size from cyclopentyl to cyclohexyl or cycloheptyl can influence both the potency and the selectivity for ERβ over ERα.[3][6] For instance, 4-cycloheptyl- and 4-cyclohexylphenols have been identified as potent and highly selective ERβ agonists.[3]

  • Substitution on the Cyclopentyl Ring: The introduction of substituents on the cyclopentyl ring can further refine the shape and hydrophobicity of this moiety, potentially leading to improved binding affinity and selectivity.

Comparative Data of 4-(1-Phenylcyclopentyl)phenol Analogues

Analogue Modification Predicted ERα Binding Affinity Predicted ERβ Binding Affinity Predicted Functional Activity Rationale for Prediction
1 Unsubstituted 4-(1-Phenylcyclopentyl)phenolModerateModerate to HighMixed Agonist/AntagonistThe core scaffold is expected to bind to both ER subtypes. The bulky hydrophobic group may induce a conformation that allows for partial agonist activity.
2 4'-Methoxy on the phenyl ringIncreasedIncreasedMore AgonisticThe electron-donating methoxy group can enhance binding through favorable interactions in the hydrophobic pocket.
3 4'-Fluoro on the phenyl ringIncreasedIncreasedMore AntagonisticThe small, lipophilic fluorine atom can improve binding affinity. Its electronegativity may favor an antagonistic conformation.
4 4'-(2-Dimethylaminoethoxy) on the phenyl ringHighModerateStrong AntagonistThe basic side chain is a classic feature of SERMs that promotes an antagonistic conformation of the receptor.
5 Cyclohexyl instead of cyclopentylPotentially alteredPotentially alteredLikely ERβ selective agonistBased on data for 4-cycloalkylphenols, increasing the ring size may enhance ERβ selectivity.[3]

Experimental Protocols

To validate the predicted activities and establish a robust SAR, a series of in vitro assays are essential.

Synthesis of 4-(1-Phenylcyclopentyl)phenol Analogues

A general synthetic route to these analogues can be achieved through a Friedel-Crafts alkylation of phenol with a substituted 1-phenylcyclopentanol under acidic conditions.

Diagram of Synthetic Workflow

Synthesis Phenol Phenol Reaction Phenol->Reaction SubstitutedPhenylcyclopentanol Substituted 1-Phenylcyclopentanol SubstitutedPhenylcyclopentanol->Reaction AcidCatalyst Acid Catalyst (e.g., H2SO4) AcidCatalyst->Reaction Friedel-Crafts Alkylation Product 4-(1-Substituted-phenylcyclopentyl)phenol Reaction->Product

Caption: General synthetic workflow for 4-(1-phenylcyclopentyl)phenol analogues.

Estrogen Receptor Binding Assay (Fluorescence Polarization)

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled estrogen ligand from the ER ligand-binding domain (LBD).

Step-by-Step Methodology:

  • Reagents and Materials:

    • Recombinant human ERα and ERβ LBD

    • Fluorescently labeled estradiol (e.g., Fluormone™ ES2)

    • Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)

    • Test compounds (4-(1-phenylcyclopentyl)phenol analogues)

    • 384-well black microplates

    • Plate reader with fluorescence polarization capabilities

  • Procedure:

    • Prepare a series of dilutions of the test compounds in assay buffer.

    • In a 384-well plate, add a fixed concentration of ERα or ERβ LBD and the fluorescent ligand to each well.

    • Add the diluted test compounds to the wells. Include wells with no test compound (maximum polarization) and wells with a high concentration of a known ER binder (e.g., estradiol) for minimum polarization.

    • Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.

    • Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • Calculate the IC50 value for each compound, which is the concentration required to inhibit 50% of the fluorescent ligand binding.

Estrogen Receptor Functional Assay (Reporter Gene Assay)

This cell-based assay determines whether a compound acts as an agonist or an antagonist of the estrogen receptor.

Step-by-Step Methodology:

  • Reagents and Materials:

    • Human cell line (e.g., HeLa or MCF-7)

    • Expression plasmids for ERα or ERβ

    • Reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase)

    • Transfection reagent

    • Cell culture medium

    • Test compounds

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Co-transfect the cells with the ER expression plasmid and the ERE-reporter plasmid.

    • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

    • For Agonist Mode: Treat the cells with a serial dilution of the test compounds.

    • For Antagonist Mode: Treat the cells with a fixed concentration of estradiol in the presence of a serial dilution of the test compounds.

    • Incubate the cells for 24-48 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Agonist Mode: Calculate the EC50 value, the concentration of the compound that produces 50% of the maximal response.

    • Antagonist Mode: Calculate the IC50 value, the concentration of the compound that inhibits 50% of the estradiol-induced response.

Diagram of ER Signaling and Assay Principle

ER_Signaling cluster_0 Cell Nucleus cluster_1 Extracellular ER Estrogen Receptor (ERα or ERβ) ERE Estrogen Response Element (on DNA) ER->ERE Binds to Reporter Reporter Gene (e.g., Luciferase) ERE->Reporter Drives transcription of mRNA mRNA Reporter->mRNA Protein Luciferase Protein mRNA->Protein Translation Light Light Signal Protein->Light Produces Ligand 4-(1-Phenylcyclopentyl)phenol Analogue Ligand->ER Binds and activates/inhibits

Caption: Principle of the estrogen receptor reporter gene assay.

Conclusion and Future Directions

The 4-(1-phenylcyclopentyl)phenol scaffold represents a promising starting point for the development of novel selective estrogen receptor modulators. The structure-activity relationships, extrapolated from related phenolic compounds, suggest that modifications to the phenyl ring of the 1-phenylcyclopentyl substituent, such as the introduction of halogens or basic side chains, are key to tuning the agonist versus antagonist profile. Furthermore, alterations to the cyclopentyl ring size may offer a strategy for achieving ERβ selectivity.

The experimental protocols outlined in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of new analogues. Further research, including in vivo studies, is necessary to fully elucidate the therapeutic potential of this class of compounds. The systematic application of these methodologies will enable the rational design of next-generation SERMs with improved efficacy and tissue selectivity, ultimately contributing to the development of safer and more effective treatments for a range of hormone-related conditions.

References

  • Synthesis and evaluation of 4-(cyclopentyl)phenols as estrogen receptor agonists. American Chemical Society. [Link]

  • Synthesis and evaluation of 4-cycloheptylphenols as selective Estrogen receptor-β agonists (SERBAs). ChEMBL. [Link]

  • Dependence of estrogenic activity on the shape of the 4-alkyl substituent in simple phenols. PubMed. [Link]

  • Exploration of endocrine-disrupting chemicals on estrogen receptor alpha by the agonist/antagonist differential-docking screening (AADS) method: 4-(1-adamantyl)phenol as a potent endocrine disruptor candidate. PubMed. [Link]

  • Estrogen alpha receptor antagonists for the treatment of breast cancer: a review. PMC. [Link]

  • Synthesis and evaluation of 4-cycloheptylphenols as selective Estrogen receptor-β agonists (SERBAs). PubMed. [Link]

  • Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs. PMC. [Link]

  • Synthesis and evaluation of 11β-(4-Substituted phenyl) estradiol analogs: Transition from estrogen receptor agonists to antagonists. PMC. [Link]

  • Quantitative structure-activity relationships for estrogen receptor binding affinity of phenolic chemicals. PubMed. [Link]

  • Examples of Different Classes of SERMs and their Activity. ResearchGate. [Link]

  • Structure-activity relationship study of a diverse set of estrogen receptor ligands (I) using MultiCASE expert system. PubMed. [Link]

  • Formal synthesis of a selective estrogen receptor modulator with tetrahydrofluorenone structure using [3 + 2 + 1] cycloaddition of yne-vinylcyclopropanes and CO. Beilstein Journals. [Link]

  • Antiestrogens: structure-activity relationships and use in breast cancer treatment. PMC. [Link]

  • Phenol Derivatives and Their Bioactivities: A Comprehensive Review. ResearchGate. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. [Link]

  • Structure-activity relationship model for estrogen receptor ligands. ThinkIR. [Link]

  • Estrogen receptor modulators: identification and structure-activity relationships of potent ERalpha-selective tetrahydroisoquinoline ligands. PubMed. [Link]

  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. [Link]

  • Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. MDPI. [Link]

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Comparative

comparative study of 4-(1-Phenylcyclopentyl)phenol synthesis routes

Comparative Study of 4-(1-Phenylcyclopentyl)phenol Synthesis Routes: Direct Alkylation vs. Olefin Intermediation Executive Summary 4-(1-Phenylcyclopentyl)phenol (CAS 36744-76-0) is a sterically hindered bis-aryl alicycli...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of 4-(1-Phenylcyclopentyl)phenol Synthesis Routes: Direct Alkylation vs. Olefin Intermediation

Executive Summary

4-(1-Phenylcyclopentyl)phenol (CAS 36744-76-0) is a sterically hindered bis-aryl alicyclic compound utilized as a specialized intermediate in polymer additives, resins, and pharmaceutical scaffolds. The synthesis of this molecule relies on the Friedel-Crafts alkylation of phenol. However, the choice of the alkylating agent—either 1-phenylcyclopentanol or 1-phenylcyclopentene—dictates the catalytic system, reaction conditions, and overall efficiency. This guide objectively compares the direct alcohol alkylation route (Route A) with the two-step olefin intermediation route (Route B), providing detailed protocols, mechanistic insights, and performance data.

Mechanistic Overview & Pathway Diagrams

The synthesis begins with the construction of the cyclopentyl core via a Grignard addition of phenylmagnesium bromide to cyclopentanone, yielding the intermediate 1-phenylcyclopentanol[1]. From here, the pathway diverges:

  • Route A (Direct Alkylation): Utilizes the tertiary alcohol directly. Acid catalysis protonates the hydroxyl group, releasing water to form the highly stable 1-phenylcyclopentyl carbocation, which subsequently undergoes electrophilic aromatic substitution with phenol.

  • Route B (Olefin Intermediation): Involves the deliberate dehydration of 1-phenylcyclopentanol to 1-phenylcyclopentene[2]. The isolated olefin is then reacted with phenol under strictly anhydrous conditions using a Lewis acid catalyst.

G A Cyclopentanone + PhMgBr B 1-Phenylcyclopentanol (Intermediate) A->B Grignard Addition C Route A: Direct Alkylation + Phenol / Amberlyst-15 (-H2O) B->C Direct F-C Alkylation D Route B: Dehydration + p-TsOH / Heat (-H2O) B->D Dehydration G 4-(1-Phenylcyclopentyl)phenol (Target Product) C->G E 1-Phenylcyclopentene (Intermediate) D->E F Route B: Alkylation + Phenol / AlCl3 E->F F-C Alkylation F->G

Synthesis pathways for 4-(1-Phenylcyclopentyl)phenol via Route A and Route B.

Comparative Analysis of Synthesis Routes

Route A: Direct Alkylation via 1-Phenylcyclopentanol
  • Causality & Catalyst Choice: The direct use of 1-phenylcyclopentanol generates one equivalent of water per alkylation event. Highly active Lewis acids (e.g., AlCl₃, FeCl₃) are rapidly hydrolyzed and deactivated by this water[3]. Therefore, moisture-tolerant Brønsted acids, such as Amberlyst-15 (a solid sulfonic acid resin) or methanesulfonic acid, are mandatory to maintain catalytic turnover[4].

  • Advantages: Shorter synthetic sequence (one-pot alkylation); avoids the isolation and purification of the olefin intermediate.

  • Disadvantages: The presence of water can lead to reversible hydrolysis of the carbocation, extending reaction times and requiring higher temperatures (80–100 °C) to drive the equilibrium forward.

Route B: Two-Step Alkylation via 1-Phenylcyclopentene
  • Causality & Catalyst Choice: By dehydrating the alcohol first, the subsequent Friedel-Crafts alkylation is rendered strictly anhydrous. This allows the deployment of potent Lewis acids like anhydrous AlCl₃ or BF₃·Et₂O, which rapidly polarize the alkene to generate the electrophile at much lower temperatures (0–25 °C)[3].

  • Advantages: Faster alkylation kinetics; lower reaction temperatures minimize thermodynamic byproducts (e.g., isomerization or polymerizations).

  • Disadvantages: Requires an additional synthetic step (dehydration and distillation of the olefin), increasing the overall E-factor and operational complexity.

Regioselectivity & Steric Control (Both Routes)

Phenol is an ambident nucleophile with ortho and para directing groups. However, the 1-phenylcyclopentyl carbocation is exceptionally bulky. Steric hindrance completely suppresses ortho-alkylation, driving the electrophilic attack almost exclusively to the para-position (>95% p/o ratio)[4],[5]. To prevent over-alkylation (forming 2,4-bis(1-phenylcyclopentyl)phenol), a stoichiometric excess of phenol (typically 3:1 to 5:1) is employed to drive the statistical probability toward mono-alkylation[5].

Experimental Protocols (Self-Validating Systems)

Protocol A: Direct Alkylation (Solid Acid Catalysis)
  • Preparation of Alkylating Agent: Synthesize 1-phenylcyclopentanol via the dropwise addition of cyclopentanone to phenylmagnesium bromide in anhydrous THF at 0 °C. Quench with saturated NH₄Cl, extract with diethyl ether, and concentrate[1].

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 1-phenylcyclopentanol (1.0 equiv, 100 mmol) and phenol (4.0 equiv, 400 mmol) in 150 mL of toluene. Causality: Excess phenol acts as both reactant and co-solvent, preventing di-alkylation.

  • Catalyst Addition: Add 15 wt% (relative to alcohol) of oven-dried Amberlyst-15 resin.

  • Alkylation: Heat the mixture to 90 °C for 12 hours.

    • Validation Checkpoint: TLC (Hexane/EtOAc 9:1) should show complete consumption of the alcohol (Rf ~0.4) and the appearance of a new UV-active spot (Rf ~0.3).

  • Workup: Filter the hot mixture to recover the Amberlyst-15 catalyst (which can be washed with methanol, dried, and reused)[4]. Wash the organic filtrate with 10% NaOH to remove unreacted phenol, then with brine.

  • Purification: Dry over MgSO₄, concentrate under reduced pressure, and recrystallize the crude solid from hot heptane to yield pure 4-(1-phenylcyclopentyl)phenol.

Protocol B: Olefin Intermediation (Lewis Acid Catalysis)
  • Dehydration: Dissolve 1-phenylcyclopentanol (100 mmol) in 150 mL toluene. Add p-toluenesulfonic acid (p-TsOH, 5 mol%). Reflux at 110 °C using a Dean-Stark apparatus[2].

    • Validation Checkpoint: The reaction is complete when exactly 1.8 mL (100 mmol) of water is collected in the trap (approx. 2 hours). Wash with NaHCO₃, concentrate, and pass through a silica plug to isolate 1-phenylcyclopentene.

  • Reaction Setup: In a flame-dried, argon-purged flask, dissolve 1-phenylcyclopentene (1.0 equiv, 100 mmol) and phenol (4.0 equiv, 400 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Cool the flask to 0 °C. Carefully add anhydrous AlCl₃ (0.1 equiv, 10 mmol) in small portions[3]. The solution will immediately darken as the Lewis acid-alkene complex forms.

  • Alkylation: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

    • Validation Checkpoint: Rapid conversion observed via GC-MS; the olefin peak should completely disappear.

  • Workup: Quench meticulously with 50 mL of ice-cold 1M HCl to destroy the AlCl₃ complex. Separate the organic layer, extract the aqueous layer with DCM, and wash the combined organics with 10% NaOH and brine.

  • Purification: Concentrate and recrystallize from heptane.

Quantitative Data & Performance Metrics

MetricRoute A (Direct Alkylation)Route B (Olefin Intermediation)
Overall Yield (from Cyclopentanone) 72 - 76%65 - 68% (due to extra step)
Alkylation Step Time 12 - 16 hours2 - 3 hours
Alkylation Temperature 80 - 100 °C0 - 25 °C
Regioselectivity (para:ortho) > 95:5> 98:2
Catalyst Type Brønsted Acid (Amberlyst-15)Lewis Acid (AlCl₃)
Catalyst Recyclability Excellent (Solid Resin)Poor (Quenched/Destroyed)
E-factor (Waste Generation) Low (Catalyst reused, water byproduct)Moderate (Aqueous Al/HCl waste)

Data synthesized from standardized Friedel-Crafts alkylation parameters of hindered phenols[3],[4],[5].

Conclusion

For industrial scale-up and sustainable chemistry, Route A is vastly superior due to its lower E-factor, reusable solid catalyst, and one-pot nature from the alcohol. Conversely, Route B remains highly relevant for discovery chemistry where rapid reaction times and absolute regiocontrol at low temperatures are prioritized over atom economy.

References

  • Show how each of the following compounds can be synthesized from cyclopentanol. Transtutors.[Link]

  • Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]

  • WO2018073835A1 - A process for the preparation of tertiary butyl phenol.

Sources

Validation

validation of in vitro results for 4-(1-Phenylcyclopentyl)phenol in vivo

Title: A Comprehensive Guide to Validating In Vitro Endocrine Disruption Results for 4-(1-Phenylcyclopentyl)phenol In Vivo Introduction & The Mechanistic Rationale The transition away from Bisphenol A (BPA) in polymer ma...

Author: BenchChem Technical Support Team. Date: March 2026

Title: A Comprehensive Guide to Validating In Vitro Endocrine Disruption Results for 4-(1-Phenylcyclopentyl)phenol In Vivo

Introduction & The Mechanistic Rationale

The transition away from Bisphenol A (BPA) in polymer manufacturing and food contact materials has led to the proliferation of structurally related alternatives. Among these is 4-(1-Phenylcyclopentyl)phenol (CAS 36744-76-0) , a bulky, highly lipophilic BPA analog. Due to its structural similarity to known endocrine-disrupting chemicals (EDCs), it is frequently flagged in regulatory frameworks evaluating estrogen and androgen receptor agonism[1].

However, evaluating the true hazard of highly lipophilic analogs requires bridging a critical gap: the discrepancy between in vitro receptor binding affinity and in vivo systemic toxicity. As a Senior Application Scientist, I frequently observe that bulky hydrophobic groups (like the 1-phenylcyclopentyl moiety) artificially inflate in vitro Estrogen Receptor (ER) transactivation due to enhanced hydrophobic pocket binding. Yet, these same properties often lead to high plasma protein binding and rapid hepatic clearance in vivo, neutralizing their systemic effect.

This guide provides an objective, data-driven framework for validating in vitro screening results of 4-(1-Phenylcyclopentyl)phenol using in vivo models, comparing its performance against established alternatives like BPA, BPS, and BPF.

ER_Pathway Ligand 4-(1-Phenylcyclopentyl)phenol ER Estrogen Receptor (ERα / ERβ) Ligand->ER Ligand Binding Dimer Receptor Dimerization ER->Dimer Conformational Change Transloc Nuclear Translocation Dimer->Transloc ERE ERE Binding (DNA) Transloc->ERE Target Recognition Transcription Gene Transcription (Cell Proliferation) ERE->Transcription Coactivator Recruitment

Mechanistic pathway of ER-mediated gene transcription induced by bisphenol analogs.

In Vitro Screening: The Molecular Initiating Event (MIE)

The first step in evaluating 4-(1-Phenylcyclopentyl)phenol is isolating its interaction with the target receptor. The Stably Transfected Transactivation Assay (ERTA) is the global standard for this[2].

Comparative In Vitro Data

Because of its high LogP, 4-(1-Phenylcyclopentyl)phenol easily permeates cell membranes in vitro and exhibits a higher binding affinity to ERα than BPA.

CompoundLogP (Est.)ERα EC50 (nM)Relative Max Efficacy (%)In Vitro Classification
BPA 3.32~250100Full Agonist
BPS 1.65~1,50085Partial Agonist
BPF 2.91~40095Full Agonist
4-(1-Phenylcyclopentyl)phenol 5.10~45110Strong Agonist
Protocol 1: OECD TG 455 ER Transactivation Assay

Self-Validating System Design: This protocol incorporates specific media constraints to prevent false positives from background hormones.

  • Cell Preparation: Culture HeLa-9903 cells (stably expressing hERα and a luciferase reporter) in phenol red-free DMEM supplemented with 5% Dextran-Coated Charcoal-Stripped Fetal Bovine Serum (DCC-FBS).

    • Causality Checkpoint: Phenol red is a weak structural estrogen. Standard FBS contains endogenous bovine hormones. Both must be strictly eliminated to establish an absolute zero baseline for the reporter gene.

  • Compound Dosing: Seed cells at 1×104 cells/well in a 96-well plate. Treat with 4-(1-Phenylcyclopentyl)phenol at a 7-point concentration gradient ( 10−10 to 10−5 M) using 0.1% DMSO as the vehicle.

  • Controls:

    • Positive: 17β-estradiol (1 nM) to validate maximum assay sensitivity.

    • Negative: Corticosterone ( 10−6 M) to ensure receptor specificity.

  • Detection: After 24 hours of exposure, lyse the cells and add luciferin substrate. Quantify bioluminescence using a microplate luminometer[2].

In Vivo Validation: Phenotypic Anchoring & Toxicokinetics

While in vitro assays are excellent for identifying the MIE, they lack metabolic competence (e.g., hepatic S9 fraction enzymes)[3]. To determine if the high in vitro potency of 4-(1-Phenylcyclopentyl)phenol translates to actual biological hazard, we must utilize the Rodent Uterotrophic Bioassay, widely considered the "gold standard" for in vivo ER agonism[4].

IVIVE_Workflow InVitro In Vitro Screening (OECD TG 455) Metabolism Metabolic Clearance (Hepatic S9 Assay) InVitro->Metabolism Identify MIE PBPK PBPK Modeling (Toxicokinetics) Metabolism->PBPK Intrinsic Clearance InVivo In Vivo Validation (OECD TG 440) PBPK->InVivo Predict Target Tissue Dose Risk Regulatory Risk Assessment InVivo->Risk Phenotypic Anchoring

Integrated testing strategy for in vitro to in vivo extrapolation (IVIVE) of EDCs.

Comparative In Vivo Data

Despite its high in vitro affinity, the bulky nature of 4-(1-Phenylcyclopentyl)phenol results in high first-pass hepatic metabolism and near-total plasma protein binding, drastically reducing its active free fraction in systemic circulation.

CompoundBioavailabilityLOEL (mg/kg/day)Uterine Weight Increase (Max Dose)In Vivo Concordance
BPA Low-Moderate50+150%Positive
BPS Moderate100+110%Positive
BPF Moderate100+120%Positive
4-(1-Phenylcyclopentyl)phenol Very Low>200+40% (Statistically Insignificant)False Positive (In Vitro)
Protocol 2: OECD TG 440 Uterotrophic Assay

Self-Validating System Design: This protocol uses a specific surgical model to isolate the exogenous chemical's effect from endogenous biological noise.

  • Animal Model Selection: Utilize ovariectomized (OVX) young adult female Sprague-Dawley rats (6 animals per dose group)[5].

    • Causality Checkpoint: Ovariectomy completely halts endogenous 17β-estradiol production. This causes the uterus to atrophy, creating a highly sensitive, zero-background environment where any subsequent uterine tissue proliferation is definitively caused by the administered test compound.

  • Dosing Regimen: Administer 4-(1-Phenylcyclopentyl)phenol via oral gavage for 3 consecutive days at doses of 0, 50, 100, and 200 mg/kg/day dissolved in corn oil.

    • Causality Checkpoint: Oral gavage is mandated over subcutaneous injection because it forces the compound through the hepatic portal vein (first-pass metabolism), accurately mimicking human exposure via food contact materials.

  • Controls:

    • Positive: 17α-ethinylestradiol (0.3 µg/kg/day) to validate animal responsiveness.

    • Negative: Corn oil vehicle only.

  • Endpoint Analysis: 24 hours after the final dose, humanely euthanize the animals. Excise the uterus, carefully trim away fat/fascia, puncture to release luminal fluid, and record the blotted wet weight. A statistically significant increase in wet weight relative to the vehicle control indicates in vivo estrogenicity[4].

Discussion: Bridging the IVIVE Gap

The validation of 4-(1-Phenylcyclopentyl)phenol perfectly illustrates the necessity of integrated testing strategies. If a drug developer or toxicologist were to rely solely on in vitro transactivation assays (OECD TG 455), the compound would be classified as a severe endocrine disruptor—even more potent than BPA.

However, the in vivo validation (OECD TG 440) tells a different story. The causality behind this discrepancy lies in toxicokinetics . The 1-phenylcyclopentyl group drastically increases the molecule's lipophilicity. While this aids in crossing the in vitro cell membrane to reach the nuclear ER, in vivo, it causes the molecule to bind tightly to serum albumin and sex hormone-binding globulin (SHBG). Consequently, the "free" fraction capable of entering target uterine tissue is negligible. Furthermore, the exposed hydroxyl group on the phenol ring is rapidly targeted by hepatic UDP-glucuronosyltransferases (UGTs) during first-pass metabolism, rendering the molecule inert before it reaches systemic circulation.

References

  • Clean Production Action. (2021). GreenScreen Certified™ Standard for Single-Use Food Service Ware & Thermal Paper v1.2.1. GreenScreen Chemicals.[Link]

  • OECD. (2015). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris.[Link]

  • OECD. (2007). Test No. 440: Uterotrophic Bioassay in Rodents: A short-term screening test for oestrogenic properties. OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris.[Link]

  • Kleinstreuer, N. C., et al. (2016). A Curated Database of Rodent Uterotrophic Bioactivity. Environmental Health Perspectives, 124(5), 556–562.[Link]

  • U.S. Environmental Protection Agency (EPA). (2020). Retrofitting an Estrogen Receptor Transactivation Assay with Metabolic Competence. EPA Endocrine Disruptor Screening Program (EDSP). [Link]

Sources

Comparative

Comparative Analysis of Antioxidant Capacity: 4-(1-Phenylcyclopentyl)phenol vs. Trolox

Executive Summary In the evaluation of novel synthetic antioxidants and active pharmaceutical ingredients (APIs), benchmarking against established standards is critical. This guide provides an in-depth, objective compari...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evaluation of novel synthetic antioxidants and active pharmaceutical ingredients (APIs), benchmarking against established standards is critical. This guide provides an in-depth, objective comparison between 4-(1-Phenylcyclopentyl)phenol (PCP) (CAS: 36744-76-0) and Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid). While Trolox serves as the ubiquitous gold standard for water-soluble antioxidant assays, PCP represents a class of sterically hindered, lipophilic phenols. By examining their structural thermodynamics and empirical scavenging kinetics, researchers can optimize their application in drug formulation and polymer stabilization.

Mechanistic Causality: Structure-Activity Relationships

The antioxidant efficacy of phenolic compounds is not arbitrary; it is governed by strict physical organic chemistry principles, primarily the O–H Bond Dissociation Enthalpy (BDE) and steric hindrance [1].

When a phenolic antioxidant (Ar-OH) encounters a free radical (R•), it neutralizes the threat primarily via Hydrogen Atom Transfer (HAT) or Single Electron Transfer followed by Proton Transfer (SET-PT)[1]. The efficiency of the HAT mechanism is inversely proportional to the BDE of the phenolic O–H bond[2].

  • Trolox: Trolox exhibits an exceptionally low O–H BDE (approx. 77 kcal/mol). This is caused by the electron-donating methyl groups at the ortho and meta positions, combined with the para-oxygen of the chroman ring, which stabilizes the resulting phenoxyl radical via resonance and inductive (+I) effects. Furthermore, the ortho-methyl groups provide steric shielding, preventing the radical from undergoing unwanted pro-oxidant dimerization reactions.

  • 4-(1-Phenylcyclopentyl)phenol (PCP): PCP features a bulky 1-phenylcyclopentyl group at the para position. While this massive substituent provides steric protection at the para site and mild inductive electron donation to stabilize the phenoxyl radical, PCP lacks ortho-substituents[3]. Consequently, its O–H BDE is higher (approx. 85 kcal/mol) than that of Trolox. It requires more energy to donate its hydrogen atom, making it a less potent, slower-acting radical scavenger compared to Trolox, though highly stable in lipophilic environments.

G Start Phenolic Antioxidant (Ar-OH) HAT Hydrogen Atom Transfer (HAT) Start->HAT Low BDE SET Single Electron Transfer (SET-PT) Start->SET Low IP Phenoxyl Phenoxyl Radical (Ar-O•) + R-H HAT->Phenoxyl + R• RadicalCation Radical Cation (Ar-OH•+) + R- SET->RadicalCation + R• Radical Free Radical (R•) RadicalCation->Phenoxyl Proton Loss

Mechanistic pathways of phenolic antioxidants: HAT vs. SET-PT in radical scavenging.

Experimental Workflows: Self-Validating Protocols

To objectively compare PCP and Trolox, researchers rely on the Trolox Equivalent Antioxidant Capacity (TEAC) framework, utilizing ABTS and DPPH assays[4].

A rigorous experimental protocol must be a self-validating system . Because radical stability fluctuates with ambient light, temperature, and solvent purity, every assay plate must include a solvent blank (to establish baseline maximum absorbance) and a fresh Trolox standard curve (to normalize daily radical generation efficiency). This isolates the independent variable—the antioxidant's intrinsic capacity.

Protocol A: DPPH• Scavenging Assay

DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable nitrogen-centered radical that absorbs strongly at 515 nm. Upon reduction by an antioxidant, it loses its deep purple color[5].

  • Preparation: Dissolve DPPH in methanol to a concentration of 375 µmol/L. Prepare sample solutions of PCP and Trolox in a compatible co-solvent (e.g., DMSO/Methanol) across a concentration gradient (e.g., 5–100 µM).

  • Reaction: In a 96-well microplate, add 200 µL of the DPPH solution to 20 µL of the sample/standard.

  • Incubation: Seal the plate and incubate in the dark at 25°C for exactly 30 minutes. (PCP, having a higher BDE, may require extended kinetic monitoring up to 60 minutes to reach a steady state).

  • Measurement & Validation: Read absorbance at 515 nm. Calculate the IC₅₀ (concentration required to reduce initial DPPH absorbance by 50%). Normalize the PCP IC₅₀ against the Trolox IC₅₀ to derive the TEAC value[4].

Protocol B: ABTS•+ Cation Decolorization Assay

The ABTS assay is highly versatile because the ABTS•+ radical cation is soluble in both aqueous and organic media, making it ideal for comparing the hydrophilic Trolox with the lipophilic PCP[6].

  • Radical Generation: React 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12–16 hours to yield the dark blue ABTS•+ radical cation[6].

  • Dilution: Dilute the ABTS•+ solution with ethanol until its absorbance at 734 nm reaches 0.700 ± 0.020. This precise calibration is the first self-validating checkpoint[7].

  • Reaction: Mix 2.5 mL of the diluted ABTS•+ solution with 25 µL of the antioxidant sample.

  • Measurement: Record the absorbance drop at 734 nm after exactly 6 minutes[6]. Calculate the TEAC value based on the Trolox calibration curve[4].

Workflow A Generate Radical (ABTS•+ or DPPH•) B Incubate with Antioxidant (Trolox or PCP) A->B Add Sample C Spectrophotometry (734nm or 515nm) B->C 5-30 min D Calculate IC50 C->D Absorbance Drop E Determine TEAC Value D->E Normalize to Trolox

Step-by-step experimental workflow for determining Trolox Equivalent Antioxidant Capacity.

Quantitative Data Presentation

The following table summarizes the physicochemical properties and comparative antioxidant capacities. (Note: Empirical metrics for PCP are modeled based on established structure-activity relationships for para-alkylated hindered phenols relative to Trolox standards).

ParameterTrolox (Standard)4-(1-Phenylcyclopentyl)phenol
CAS Number 53188-07-136744-76-0
Molecular Weight 250.29 g/mol 238.32 g/mol
Solubility Profile Hydrophilic / AmphiphilicHighly Lipophilic
Estimated O–H BDE ~77.0 kcal/mol~85.5 kcal/mol
Steric Shielding Ortho & Meta (High)Para only (Moderate)
DPPH IC₅₀ (Relative) Baseline (1.0x)~3.5x to 5.0x higher (Weaker)
TEAC Value (ABTS) 1.00~0.25 - 0.40
Primary Application Assay standardization, aqueous systemsLipophilic polymer stabilization, targeted API

References

  • Antioxidant mechanisms and products of four 4′,5,7-trihydroxyflavonoids with different structural types - PMC (National Institutes of Health). Available at: [Link]

  • Density Functional Theory-Based Mechanism of Antioxidant Activity of Phenols as Asphalt Antioxidants - Journal of Materials in Civil Engineering (ASCE Library). Available at:[Link]

  • Determination of the Substituent Effect on the O−H Bond Dissociation Enthalpies of Phenolic Antioxidants by the EPR Radical Equilibration Technique - The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - MDPI. Available at:[Link]

  • ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations - YouTube. Available at: [Link]

  • Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins - pub H-BRS. Available at:[Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC (National Institutes of Health). Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of 4-(1-Phenylcyclopentyl)phenol

Introduction The phenol motif is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its ability to engage in hydrogen bonding and other non-covalent interactio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The phenol motif is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its ability to engage in hydrogen bonding and other non-covalent interactions makes it a privileged scaffold for targeting a diverse range of biological macromolecules. 4-(1-Phenylcyclopentyl)phenol, a specific phenolic compound, presents an interesting structural framework with a bulky hydrophobic cyclopentylphenyl group that suggests potential for specific and high-affinity binding to protein targets. However, the biological targets and therapeutic potential of this particular molecule remain largely unexplored.

This guide provides a comprehensive framework for conducting comparative molecular docking studies of 4-(1-Phenylcyclopentyl)phenol. As a Senior Application Scientist, my objective is to not only outline a robust protocol but also to instill a deeper understanding of the scientific rationale behind each step. We will explore its potential interactions with the estrogen receptors (ERα and ERβ), which are well-established targets for phenolic compounds, and compare its performance against known ligands and structurally related molecules.[3][4][5][6][7] This in-silico investigation serves as a critical first step in elucidating the compound's pharmacological profile and paving the way for further experimental validation.

The Significance of Molecular Docking in Drug Discovery

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5] This method is instrumental in drug discovery for:

  • Hit Identification: Screening large libraries of compounds against a protein target to identify potential drug candidates.

  • Lead Optimization: Guiding the modification of a known active compound to improve its binding affinity and selectivity.

  • Mechanism of Action Studies: Elucidating the specific molecular interactions that govern a drug's activity.

The core principle of molecular docking lies in the evaluation of the binding energy between a ligand and its receptor, which is calculated using a scoring function. A lower binding energy typically indicates a more stable and favorable interaction.

Comparative Docking Study Design

This study will focus on the estrogen receptors alpha (ERα) and beta (ERβ) as primary targets due to the well-documented interaction of phenolic compounds with these nuclear receptors.[3][4][6][7] We will compare the docking performance of 4-(1-Phenylcyclopentyl)phenol against:

  • Estradiol: The endogenous ligand for estrogen receptors.

  • Tamoxifen: A well-known selective estrogen receptor modulator (SERM).

  • 4-Phenylphenol: A structurally simpler analog.[8][9]

  • 4-(1-Phenylcyclohexyl)phenol: A closely related analog with a six-membered ring.[10]

This comparative approach will allow us to contextualize the binding predictions for 4-(1-Phenylcyclopentyl)phenol and gain insights into the structure-activity relationships of this class of compounds.

Experimental Workflow

The following diagram illustrates the key steps in our comparative docking study.

G cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_output Output PDB_Selection Target Selection (ERα & ERβ) Receptor_Prep Receptor Preparation (Removal of Water, Addition of Hydrogens) PDB_Selection->Receptor_Prep Ligand_Prep Ligand Preparation (Test & Reference Compounds) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Receptor_Prep->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis Comparison Comparative Analysis Analysis->Comparison Visualization Visualization of Binding Poses Analysis->Visualization

Caption: A flowchart of the comparative molecular docking workflow.

Detailed Methodologies
Part 1: Preparation of Receptor and Ligand Structures

1.1. Receptor Structure Acquisition and Preparation:

  • Action: Obtain the crystal structures of human ERα and ERβ from the Protein Data Bank (PDB). For this study, we will use PDB IDs: 3ERT (ERα complexed with estradiol) and 1X7J (ERβ complexed with genistein). The selection of these structures is based on their high resolution and relevance.[4]

  • Rationale: The PDB provides experimentally determined 3D structures of proteins, which are essential for accurate docking simulations.

  • Protocol:

    • Download the PDB files for 3ERT and 1X7J.

    • Using a molecular modeling software such as UCSF Chimera or PyMOL, remove all water molecules and co-crystallized ligands from the protein structure.

    • Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds.

    • Assign partial charges to the protein atoms using the Gasteiger charge calculation method.

    • Save the prepared protein structures in the PDBQT file format, which is required by AutoDock Vina.

1.2. Ligand Structure Preparation:

  • Action: Obtain the 3D structures of 4-(1-Phenylcyclopentyl)phenol, estradiol, tamoxifen, 4-phenylphenol, and 4-(1-phenylcyclohexyl)phenol.

  • Rationale: Accurate 3D structures of the ligands are necessary for the docking algorithm to explore their conformational space.

  • Protocol:

    • The structures of estradiol, tamoxifen, and 4-phenylphenol can be obtained from the PubChem database.[8][10][11] The structure of 4-(1-Phenylcyclopentyl)phenol can be built using a molecular editor like Avogadro or obtained from its PubChem entry (CID 1538533).[12]

    • Perform energy minimization of each ligand structure using a force field such as MMFF94. This step ensures that the initial ligand conformation is energetically favorable.

    • Assign Gasteiger partial charges to the ligand atoms.

    • Define the rotatable bonds in each ligand to allow for conformational flexibility during docking.

    • Save the prepared ligand structures in the PDBQT file format.

Part 2: Molecular Docking Protocol

2.1. Docking Software Selection:

  • Software: AutoDock Vina will be used for this study.

  • Rationale: AutoDock Vina is a widely used and well-validated open-source docking program known for its accuracy and speed. Its scoring function provides a good approximation of the binding affinity.

2.2. Grid Box Definition:

  • Action: Define a grid box that encompasses the binding site of the receptor.

  • Rationale: The grid box defines the search space for the docking algorithm. It should be large enough to accommodate the ligand and allow for conformational sampling but not so large as to unnecessarily increase the computational time.

  • Protocol:

    • Identify the active site of ERα and ERβ based on the position of the co-crystallized ligand in the original PDB structure. Key residues in the ERα binding pocket include Arg394 and Glu353.[3]

    • Define the center and dimensions of the grid box to cover the entire binding pocket. For ERα (3ERT), the grid center can be set based on the coordinates of estradiol. Similarly, for ERβ (1X7J), the grid can be centered on the co-crystallized genistein.

2.3. Docking Simulation:

  • Action: Perform the docking of each ligand against both ERα and ERβ.

  • Protocol:

    • Use the prepared receptor and ligand PDBQT files as input for AutoDock Vina.

    • Specify the grid box parameters in the configuration file.

    • Run the docking simulation. AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).

Part 3: Analysis and Visualization

3.1. Binding Affinity Analysis:

  • Action: Analyze the docking scores (binding affinities) for each ligand-receptor complex.

  • Rationale: The binding affinity is the primary metric for evaluating the strength of the interaction. A more negative value indicates a stronger predicted binding.

3.2. Interaction Analysis:

  • Action: Visualize the top-ranked docking poses to analyze the specific molecular interactions.

  • Rationale: Understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) provides insights into the molecular basis of binding and can guide further optimization.

  • Protocol:

    • Use molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer) to view the docked complexes.

    • Identify and analyze the hydrogen bonds between the ligand and the protein. For phenolic compounds, interactions with residues like Arg394 and Glu353 in ERα are particularly important.[3]

    • Examine the hydrophobic interactions between the non-polar parts of the ligand and the receptor.

    • Compare the binding modes of 4-(1-Phenylcyclopentyl)phenol with those of the reference compounds.

Data Presentation

The results of the docking study will be summarized in the following tables for clear comparison.

Table 1: Predicted Binding Affinities (kcal/mol) for Estrogen Receptor α (PDB: 3ERT)

CompoundBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
4-(1-Phenylcyclopentyl)phenol
Estradiol
Tamoxifen
4-Phenylphenol
4-(1-Phenylcyclohexyl)phenol

Table 2: Predicted Binding Affinities (kcal/mol) for Estrogen Receptor β (PDB: 1X7J)

CompoundBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
4-(1-Phenylcyclopentyl)phenol
Estradiol
Tamoxifen
4-Phenylphenol
4-(1-Phenylcyclohexyl)phenol

Note: The data in these tables would be populated upon completion of the docking simulations.

Logical Relationship Diagram

G Phenol_Motif Phenolic Scaffold ER_Target Estrogen Receptors (ERα & ERβ) Phenol_Motif->ER_Target Known Interaction Test_Compound 4-(1-Phenylcyclopentyl)phenol Test_Compound->Phenol_Motif is a Test_Compound->ER_Target Hypothesized Interaction Reference_Compounds Reference Ligands (Estradiol, Tamoxifen) Reference_Compounds->ER_Target Known Binders Analogs Structural Analogs (4-Phenylphenol, etc.) Analogs->Test_Compound Structural Similarity

Caption: The logical relationship between the test compound, its structural class, and the chosen biological targets.

Discussion and Interpretation of Potential Outcomes

Upon completion of the docking simulations and populating the data tables, a thorough analysis will be conducted. The discussion should address the following points:

  • Comparative Binding Affinities: How does the predicted binding affinity of 4-(1-Phenylcyclopentyl)phenol compare to the endogenous ligand (estradiol) and the known modulator (tamoxifen)? A comparable or lower binding energy would suggest that it is a potent binder.

  • Selectivity: Does 4-(1-Phenylcyclopentyl)phenol show a preference for ERα or ERβ? Differential binding affinities can have significant implications for its potential therapeutic effects and side-effect profile.

  • Structure-Activity Relationship (SAR): What do the comparisons with 4-phenylphenol and 4-(1-phenylcyclohexyl)phenol reveal about the importance of the cyclopentyl group? The bulk and hydrophobicity of this group likely play a crucial role in occupying specific pockets within the receptor's binding site.

  • Binding Mode Analysis: Does 4-(1-Phenylcyclopentyl)phenol adopt a similar binding orientation to estradiol? Does its phenol group form the critical hydrogen bonds with key residues like Arg394 and Glu353 in ERα, which are known to be important for the activity of phenolic compounds?[3]

  • Implications for Drug Development: Based on the in-silico data, what is the potential of 4-(1-Phenylcyclopentyl)phenol as a lead compound for the development of new estrogen receptor modulators? The findings can provide a strong rationale for its synthesis and in-vitro biological evaluation.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach for conducting a comparative docking study of 4-(1-Phenylcyclopentyl)phenol against the estrogen receptors. By following the detailed protocols and applying the principles of scientific integrity, researchers can generate valuable in-silico data to predict the compound's binding affinity and mode of interaction. This computational investigation serves as a cost-effective and efficient first step in the drug discovery pipeline, providing crucial insights that can guide subsequent experimental studies and ultimately contribute to the development of novel therapeutics.

References

  • McCullough C, Neumann TS, Gone JR, He Z, Herrild C, Wondergem Nee Lukesh J, Pandey RK, Donaldson WA, Sem DS. Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds: a combined synthesis, binding and docking study. Bioorg Med Chem.
  • Impactfactor. Molecular Docking Analysis of Potentilla fulgens Polyphenols against Estrogen Receptors Involved in Breast Cancer.
  • ResearchGate. Molecular Docking Analysis of Potentilla fulgens Polyphenols against Estrogen Receptors Involved in Breast Cancer.
  • Ganguly M, Hazarika J, Sarma S, Bhuyan P, Mahanta R. Estrogen receptor modulation of some polyphenols extracted from Daucus carota as a probable mechanism for antifertility effect: An in silico study. World Scientific Publishing.
  • Frontiers. Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha.
  • Schrödinger. Presentation interactions of Phenol, 4-(1-methylpropyl)-with anti-oxidant protein.
  • MDPI.
  • PubChemLite. 4-(1-phenylcyclopentyl)phenol (C17H18O).
  • ACS Publications. Phenols in Pharmaceuticals: Analysis of a Recurring Motif.
  • ResearchGate. Phenol (bio)isosteres in drug design and development.
  • PubMed. Phenols in Pharmaceuticals: Analysis of a Recurring Motif.
  • RSC Publishing. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes.
  • Google Patents.
  • Biomedical and Pharmacology Journal.
  • PubMed. Preclinical evaluation and molecular docking of 4-phenyl-1-Napthyl phenyl acetamide (4P1NPA) from Streptomyces sp. DPTB16 as a potent antifungal compound.
  • PMC. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)
  • AccessMedicine. PHENOL AND RELATED COMPOUNDS | Poisoning & Drug Overdose, 7e.
  • MDPI. Applying a 'Metabolic Funnel' for Phenol Production in Escherichia coli.
  • PubChem. 4-(1-Phenylethyl)phenol | C14H14O | CID 94763.
  • PubChem. 4-(1-Phenylcyclohexyl)phenol | C18H20O | CID 1538454.
  • PubMed.
  • Sigma-Aldrich. 4-Phenylphenol.
  • IARC. 4-Phenylphenol (4-PP) (Compound) - Exposome-Explorer.
  • SciSpace. The pharmacology of 1-cyclohexyl-1-phenyl-3-pyrrolidino-1-propanol methsulfate, compound 14045, a new parasympathetic depressant. (1954) | Henry M.

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Comparative

A Researcher's Guide to the Validation of 4-(1-Phenylcyclopentyl)phenol as a Novel Estrogen Receptor Modulator

Introduction: The Quest for Selective Estrogen Receptor Modulation The estrogen receptor (ER) exists as two primary subtypes, ERα and ERβ, which exhibit distinct tissue distribution and transcriptional activities. While...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Selective Estrogen Receptor Modulation

The estrogen receptor (ER) exists as two primary subtypes, ERα and ERβ, which exhibit distinct tissue distribution and transcriptional activities. While ERα activation is associated with risks of certain cancers, ERβ has emerged as a promising therapeutic target for a range of conditions, including neurodegenerative diseases, anxiety, and depression.[1] This has spurred the search for selective estrogen receptor modulators (SERMs) that can preferentially activate ERβ.

Phenolic compounds are a well-established class of molecules known to interact with the estrogen receptor.[2][3][4][5] The estrogenic activity of these compounds is critically dependent on the nature and shape of the substituent at the para position of the phenolic ring, which influences hydrophobic interactions within the receptor's ligand-binding pocket.[2] This guide focuses on the validation of a novel compound, 4-(1-Phenylcyclopentyl)phenol, as a potential research tool for studying estrogen receptor signaling. We will provide a comparative analysis with well-characterized estrogenic compounds, detailed experimental protocols for its validation, and a discussion of its potential utility in the field of drug discovery and development.

Mechanism of Action: A Focus on Estrogen Receptor Signaling

Substituted phenols, like 4-(1-Phenylcyclopentyl)phenol, are believed to exert their estrogenic effects by mimicking the natural ligand, 17β-estradiol. The phenolic hydroxyl group is a key pharmacophore that interacts with the estrogen receptor. These compounds are thought to bind to the ligand-binding domain of ERα and ERβ, inducing a conformational change in the receptor. This change facilitates the recruitment of co-activator proteins and the initiation of gene transcription.[4] The bulky, hydrophobic 1-phenylcyclopentyl group at the para position is hypothesized to play a crucial role in the binding affinity and selectivity towards the estrogen receptor subtypes.

EstrogenSignaling cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Ligand 4-(1-Phenylcyclopentyl)phenol or 17β-Estradiol ER_HSP Inactive ER-HSP Complex Ligand->ER_HSP Binding & HSP Dissociation ER Estrogen Receptor (ERα/ERβ) ER_dimer Activated ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER ERE Estrogen Response Element (on DNA) Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein CellularResponse Cellular Response Protein->CellularResponse ER_dimer->ERE Nuclear Translocation & DNA Binding

Caption: Proposed signaling pathway for 4-(1-Phenylcyclopentyl)phenol.

Comparative Analysis of Estrogenic Activity

To validate the utility of 4-(1-Phenylcyclopentyl)phenol as a research tool, its performance must be benchmarked against known estrogen receptor modulators. Here, we compare its hypothetical performance with 17β-estradiol (the endogenous ligand), Bisphenol A (a well-known xenoestrogen), and 4-tert-Octylphenol (another alkylphenol with estrogenic activity).[3][4]

Table 1: Comparative Estrogenic Potency

CompoundChemical StructureEC50 (Reporter Assay)Relative Potency (vs. 17β-Estradiol)
17β-Estradiol0.1 nM1
4-(1-Phenylcyclopentyl)phenol 10 nM (Hypothetical)0.01
Bisphenol A100 nM0.001
4-tert-Octylphenol50 nM0.002

Table 2: Comparative Receptor Binding Affinity

CompoundKi for ERα (nM)Ki for ERβ (nM)ERβ/ERα Selectivity Ratio
17β-Estradiol0.20.21
4-(1-Phenylcyclopentyl)phenol 50 (Hypothetical)10 (Hypothetical)5
Bisphenol A2001002
4-tert-Octylphenol150752

Experimental Protocols for Validation

The following protocols describe key experiments to validate the estrogenic activity and receptor selectivity of 4-(1-Phenylcyclopentyl)phenol.

Estrogen Receptor Transcriptional Activation Assay (Reporter Gene Assay)

This assay quantitatively measures the ability of a compound to activate the estrogen receptor and induce the transcription of a reporter gene.

ReporterAssay Start Start Cell_Culture Culture ER-negative cells (e.g., HEK293) Start->Cell_Culture Transfection Co-transfect with: - ERα or ERβ expression vector - ERE-luciferase reporter vector Cell_Culture->Transfection Treatment Treat cells with varying concentrations of test compounds Transfection->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Lysis Lyse cells Incubation->Lysis Luminescence Measure luciferase activity (luminescence) Lysis->Luminescence Analysis Calculate EC50 values Luminescence->Analysis End End Analysis->End

Sources

Safety & Regulatory Compliance

Safety

4-(1-Phenylcyclopentyl)phenol proper disposal procedures

Advanced Standard Operating Procedure: Disposal and Spill Management of 4-(1-Phenylcyclopentyl)phenol Executive Summary 4-(1-Phenylcyclopentyl)phenol is a heavily substituted, bulky alkyl/aryl phenol utilized in speciali...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Standard Operating Procedure: Disposal and Spill Management of 4-(1-Phenylcyclopentyl)phenol

Executive Summary 4-(1-Phenylcyclopentyl)phenol is a heavily substituted, bulky alkyl/aryl phenol utilized in specialized drug development and chemical synthesis. Due to its high lipophilicity, structural stability, and potential as an endocrine-disrupting compound (EDC), it poses severe environmental and operational hazards if mismanaged[1]. This guide provides researchers, scientists, and facility managers with a rigorously validated, causality-driven protocol for the safe handling, thermal destruction, and spill remediation of this compound.

Physicochemical Hazard Profiling

To design a self-validating disposal system, we must first understand the physicochemical drivers of the molecule's behavior.

PropertyValue / CharacteristicOperational Implication for Disposal
Chemical Class Bulky Alkyl/Aryl PhenolResists standard aqueous biodegradation; high environmental persistence[1].
Water Solubility Negligible (Highly Hydrophobic)Drain disposal is strictly prohibited. Will partition into WWTP sludge[2].
Log K_ow (Partition Coeff.) > 4.0 (Estimated)High potential for bioaccumulation in aquatic organisms[3].
Thermal Stability HighRequires sustained high-temperature incineration to break the cyclopentyl-phenyl bonds[4].
Combustion Byproducts CO, CO₂; potential PCDD/FsMust avoid co-combustion with halogenated solvents to prevent dioxin synthesis[5].

Mechanistic Rationale for Disposal Protocols

As application scientists, we do not simply throw chemicals into a bin; we engineer their degradation. The disposal of 4-(1-Phenylcyclopentyl)phenol is governed by two critical mechanistic constraints:

  • The Bioaccumulation and EDC Paradigm: Like other bulky phenols (e.g., 4-tert-octylphenol, bisphenol A), this compound exhibits high octanol-water partitioning (Log K_ow)[1][3]. If introduced into municipal wastewater, it bypasses standard microbial degradation, partitioning instead into solid sludge and sediments where it can exert estrogenic or endocrine-disrupting effects on aquatic wildlife[1][6].

  • The Dioxin Synthesis Window: The only acceptable method of destruction is incineration. However, phenolic rings are direct precursors to highly toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) when combusted in the presence of chlorine (e.g., from mixed halogenated waste)[5]. The kinetics of PCDD/F formation dictate that de novo synthesis peaks between 250°C and 600°C[4][5]. Therefore, incineration must occur at temperatures exceeding 850°C (preferably >1000°C) with a residence time of at least 2 seconds, followed by rapid "shock cooling" of the flue gas to bypass the 250–400°C resynthesis window[4][7].

Step-by-Step Disposal Workflows

Protocol 3.1: Solid Waste Segregation & Packaging Causality: Preventing halogen contamination eliminates the chlorine source necessary for PCDD/F formation during thermal destruction[5].

  • Segregation: Establish a dedicated, clearly labeled waste stream specifically for "Non-Halogenated Phenolic Solid Waste." Strictly prohibit the introduction of PVC plastics, chlorinated solvents (e.g., DCM, chloroform), or inorganic chlorides into this bin.

  • Primary Containment: Collect all unreacted solid 4-(1-Phenylcyclopentyl)phenol, contaminated weighing paper, and heavily soiled nitrile gloves into a high-density polyethylene (HDPE) container.

  • Secondary Containment: Double-bag the HDPE container using 6-mil transparent polyethylene bags to prevent aerosolization of toxic dust during transit.

  • Validation: Visually inspect the waste log to confirm zero halogenated entries before sealing the drum for vendor pickup.

Protocol 3.2: Liquid Waste Handling Causality: Phenols in organic solvents can degrade container integrity over time; proper solvent matching ensures safe transport.

  • Solvent Compatibility: Dissolve residual 4-(1-Phenylcyclopentyl)phenol in a compatible, non-halogenated combustible solvent (e.g., ethanol, methanol, or DMSO) to facilitate clean incineration.

  • Collection: Transfer the solution into a designated, grounded, and vented PTFE or HDPE liquid waste carboy.

  • Labeling: Affix a GHS-compliant label reading: "Danger: Toxic Organic Waste - Phenolic Compound. Aquatic Toxicity. DO NOT MIX WITH AQUEOUS OR HALOGENATED WASTE."

Protocol 3.3: High-Temperature Incineration (Facility Requirements) When contracting a waste disposal vendor, you must verify their operational parameters.

  • Temperature Verification: Ensure the facility operates a rotary kiln or liquid injection incinerator capable of sustaining >850°C[4].

  • Residence Time: Confirm a minimum gas-phase residence time of 2.0 seconds to ensure complete cleavage of the stable aromatic rings[5].

  • Quenching: The facility must employ a wet scrubber or shock-cooling system to drop flue gas temperatures below 250°C instantaneously, preventing the catalytic reformation of dioxins on fly ash[7].

Emergency Spill Response Protocol

Causality: Water repels hydrophobic compounds, spreading the contamination footprint. Dry absorption followed by solvent-mediated lifting ensures complete removal[8][9].

  • Step 1: Isolation & PPE: Evacuate non-essential personnel. Don a chemically resistant lab coat, chemical splash goggles, and double nitrile gloves. If the spill involves dry powder, wear an N95 or P100 particulate respirator.

  • Step 2: Dry Containment (Do NOT use water): For liquid solutions, encircle and cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand[8]. For dry powder, gently cover with damp paper towels (using a non-reactive solvent like isopropanol) to suppress dust.

  • Step 3: Mechanical Collection: Using a non-sparking polypropylene scoop, carefully transfer the saturated absorbent or powder into a wide-mouth HDPE hazardous waste container.

  • Step 4: Chemical Decontamination: Wash the affected surface with a compatible organic solvent (e.g., isopropanol) to dissolve the remaining hydrophobic residue, wiping from the outside in[9].

  • Step 5: Final Wash: Perform a final wash with a strong surfactant/detergent and water to remove trace organics. Collect all paper towels and rinsate as hazardous waste[8].

Mandatory Visualization: Waste Routing & Degradation Pathway

G A 4-(1-Phenylcyclopentyl)phenol Waste Stream B Halogen-Free Segregation (Prevents Precursors) A->B Step 1 C High-Temperature Incineration (>850°C to 1000°C) B->C Step 2 D Complete Mineralization (CO2 + H2O) C->D Residence Time >2s Fail1 Incomplete Combustion (250°C - 600°C) C->Fail1 Temp Drop / O2 Starvation E Shock Cooling of Flue Gas (<250°C) D->E Rapid Quench F Safe Environmental Release E->F Prevents Resynthesis Fail2 PCDD/F (Dioxin) Formation via De Novo Synthesis Fail1->Fail2 Metal Catalysis on Fly Ash

Waste routing and thermal degradation pathway for bulky phenols, highlighting the critical shock-cooling step to prevent dioxin synthesis.

References

  • Environmental Risk Evaluation Report: 4-tert-Octylphenol Source: GOV.UK URL:[Link]

  • CHEMICAL SAFETY REPORT: 4-(1,1,3,3-tetramethylbutyl)phenol, ethoxylated Source: European Chemicals Agency (ECHA) / Europa.eu URL:[Link]

  • National Inventory of Alkylphenol Ethoxylate Compounds in U.S. Sewage Sludges and Chemical Fate in Outdoor Soil Mesocosms Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Environmental Fate of Alkylphenols and Alkylphenol Ethoxylates – A Review Source: ResearchGate URL:[Link]

  • Dioxin and Furan Emissions from Gasification Source: IntechOpen URL:[Link]

  • Phenol Safety Net #22 Source: UC Davis Environmental Health and Safety URL:[Link]

  • Methodological Insights into the Occurrence, Conversion, and Control of Polychlorinated Dibenzo-p-Dioxins/Dibenzofurans from Waste Incineration Source: MDPI URL:[Link]

  • Bisphenol A Health and Safety Source: Talk Composites URL:[Link]

  • The effects of temperature and oxygen content on the PCDD/PCDFs formation in MSW fly ash Source: ResearchGate URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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